Product packaging for n-Methylthiotetrazole(Cat. No.:)

n-Methylthiotetrazole

Cat. No.: B1258210
M. Wt: 116.15 g/mol
InChI Key: RXUWFHRBKJDCMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-Methylthiotetrazole, also known as this compound, is a useful research compound. Its molecular formula is C2H4N4S and its molecular weight is 116.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H4N4S B1258210 n-Methylthiotetrazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C2H4N4S

Molecular Weight

116.15 g/mol

IUPAC Name

1-methylsulfanyltetrazole

InChI

InChI=1S/C2H4N4S/c1-7-6-2-3-4-5-6/h2H,1H3

InChI Key

RXUWFHRBKJDCMV-UHFFFAOYSA-N

Canonical SMILES

CSN1C=NN=N1

Synonyms

1-methyl-5-mercaptotetrazole
1-methyl-5-thio-tetrazole
1-methyltetrazole-5-thiol
1-N-methyl-5-thiotetrazole
1-N-methyl-5-thiotetrazole sodium
5-mercapto-N-methyltetrazole
N-methyl-thio-tetrazole
N-methyltetrazolethiol
N-methylthiotetrazole

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to n-Methylthiotetrazole: Chemical Properties, Structure, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

n-Methylthiotetrazole (NMTT), also known as 1-methyl-5-mercaptotetrazole, is a heterocyclic organic compound of significant interest in medicinal chemistry. It is a crucial structural component, appearing as a side chain in several cephalosporin (B10832234) antibiotics. The presence of this moiety has been linked to clinically significant biological activities, most notably the incidence of hypoprothrombinemia through interference with vitamin K metabolism. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and biological implications of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Chemical Properties and Structure

This compound is a white to off-white crystalline powder. Its fundamental chemical and physical properties are summarized in the tables below. The molecule exists in tautomeric forms, with the thione form being predominant in the solid state.

Table 1: General and Physical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₂H₄N₄S[1][2]
Molecular Weight 116.15 g/mol [1][3]
Appearance White to off-white crystalline powder[4]
Melting Point 125-128 °C[4][5][6]
Boiling Point (Predicted) 111.6 ± 23.0 °C[4]
pKa (Predicted) 0.70 ± 0.20[4][5]
Solubility Slightly soluble in chloroform, methanol, and water.[4]

Table 2: Structural Identifiers for this compound

IdentifierValueSource(s)
IUPAC Name 1-methyl-1H-tetrazole-5-thiol[7]
CAS Number 13183-79-4[7]
SMILES CN1C(=S)N=NN1[7]
InChI Key XOHZHMUQBFJTNH-UHFFFAOYSA-N[1]
Structural Elucidation

The structural analysis of this compound reveals a five-membered tetrazole ring with a methyl group attached to a nitrogen atom and a thiol group attached to the carbon atom. However, spectroscopic studies, particularly infrared spectroscopy, have demonstrated that in the solid state and in an argon matrix, the compound predominantly exists as its thione tautomer: 1-methyl-1,4-dihydro-5H-tetrazole-5-thione .[8] This tautomerism is a critical aspect of its chemical behavior and reactivity.

Synthesis of this compound

A documented method for the synthesis of this compound involves the reaction of sodium methylamino dithiocarboxylate with sodium azide (B81097). The general workflow for this synthesis is outlined below.

Experimental Protocol Overview

A patented synthesis method describes the following key steps:

  • Reaction: Sodium methylamino dithiocarboxylate and sodium azide are used as the primary reactants. The reaction is carried out in water, which serves as the solvent. An alkali solution is utilized as a catalyst, and the mixture is subjected to reflux.

  • Neutralization and Isolation: Following the reflux, the reaction mixture is neutralized to a pH of 6-7 using a protic acid. This causes the crude product to precipitate.

  • Purification: The crude 1-methyl-5-mercaptotetrazole is then purified by recrystallization from a mixed solvent system of toluene (B28343) and water to yield the final, high-purity product.[9]

SynthesisWorkflow Reactants Sodium methylamino dithiocarboxylate + Sodium azide ReactionVessel Aqueous solution with alkali catalyst Reactants->ReactionVessel Add to Reflux Reflux Reaction ReactionVessel->Reflux Neutralization Neutralization (pH 6-7 with protic acid) Reflux->Neutralization Filtration Filtration Neutralization->Filtration CrudeProduct Crude this compound Filtration->CrudeProduct Recrystallization Recrystallization (Toluene/Water) CrudeProduct->Recrystallization FinalProduct Pure this compound Recrystallization->FinalProduct

Figure 1: General workflow for the synthesis of this compound.

Spectroscopic Analysis

Spectroscopic techniques are essential for the characterization and identification of this compound.

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by the absence of a distinct S-H stretching band and the presence of a strong C=S stretching vibration, confirming the predominance of the thione tautomer in the solid state.[10] The spectra have been fully assigned through computational and experimental studies.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy is used to confirm the presence of the methyl group. The PubChem database indicates the availability of 1H NMR spectral data.[7]

  • Mass Spectrometry (MS): Mass spectrometry data is available and can be used to confirm the molecular weight of the compound.[7]

Biological Activity and Significance in Drug Development

This compound is most renowned for its role as a structural component of several second and third-generation cephalosporin antibiotics, including cefamandole, cefoperazone, and moxalactam.[11] The presence of the NMTT side chain in these antibiotics has been associated with a clinically significant adverse effect: hypoprothrombinemia , a condition characterized by a deficiency of prothrombin (a blood clotting factor), which can lead to an increased risk of bleeding.[11][12]

Mechanism of Action: Interference with the Vitamin K Cycle

The underlying mechanism for NMTT-induced hypoprothrombinemia is its inhibition of the vitamin K cycle. Specifically, NMTT inhibits the enzyme vitamin K epoxide reductase .[4] This enzyme is crucial for the regeneration of the active form of vitamin K, which is a necessary cofactor for the gamma-carboxylation of glutamic acid residues in several blood clotting factors, including prothrombin (Factor II), Factor VII, Factor IX, and Factor X.

The inhibition of vitamin K epoxide reductase by NMTT leads to a decrease in the synthesis of these active clotting factors, resulting in hypoprothrombinemia.[7][8] This mechanism is similar to that of coumarin (B35378) anticoagulants like warfarin.

VitaminKCycleInhibition cluster_VitaminKCycle Vitamin K Cycle cluster_ClottingFactors Clotting Factor Synthesis VitaminK_hydroquinone Vitamin K (hydroquinone) Carboxylation γ-Carboxylation of Glutamate Residues VitaminK_hydroquinone->Carboxylation Cofactor for VitaminK_epoxide Vitamin K 2,3-epoxide VKOR Vitamin K Epoxide Reductase (VKOR) VitaminK_epoxide->VKOR Substrate for Carboxylation->VitaminK_epoxide ActiveFactors Active Clotting Factors Carboxylation->ActiveFactors VKOR->VitaminK_hydroquinone Regenerates InactiveFactors Inactive Clotting Factors (II, VII, IX, X) InactiveFactors->Carboxylation Substrate for NMTT This compound (NMTT) NMTT->VKOR Inhibits

Figure 2: Signaling pathway showing the inhibition of Vitamin K Epoxide Reductase by this compound.

This biological activity necessitates careful monitoring of patients receiving NMTT-containing cephalosporins, particularly those with pre-existing conditions that may predispose them to vitamin K deficiency.

Conclusion

This compound is a molecule with significant implications in the field of medicinal chemistry and drug development. Its well-defined chemical and structural properties, coupled with a clear understanding of its biological mechanism of action, are crucial for the safe and effective use of pharmaceuticals containing this moiety. This guide provides a foundational understanding for researchers and clinicians working with NMTT and related compounds, highlighting the importance of its chemical characteristics in dictating its biological effects. Further research into the synthesis and detailed spectroscopic characterization of NMTT will continue to be of value to the scientific community.

References

The Dual-Edged Sword: N-Methylthiotetrazole in Cephalosporins - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Mechanisms and Clinical Implications of the N-Methylthiotetrazole Side Chain in Cephalosporin (B10832234) Antibiotics.

The this compound (NMTT) moiety, a heterocyclic side chain present in several second and third-generation cephalosporin antibiotics, plays a significant role in two major, clinically relevant adverse effects: hypoprothrombinemia and a disulfiram-like reaction to alcohol. This technical guide provides a comprehensive overview of the mechanisms of action, summarizes key quantitative data, details relevant experimental protocols, and visualizes the involved biochemical pathways.

Core Toxicities Associated with the NMTT Side Chain

The presence of the NMTT side chain has been linked to two primary dose- and time-dependent toxicities:

  • Hypoprothrombinemia and Coagulopathy : The NMTT side chain is a well-established cause of vitamin K-responsive hypoprothrombinemia, which can lead to an increased risk of bleeding.[1][2][3][4][5][6][7][8][9][10] This occurs through the inhibition of the vitamin K cycle, a critical pathway for the post-translational modification of several clotting factors.

  • Disulfiram-like Reaction : Concurrent ingestion of alcohol and cephalosporins containing the NMTT side chain can induce a disulfiram-like reaction, characterized by flushing, nausea, vomiting, and cardiovascular effects.[11][12][13][14][15][16] This reaction is a result of the inhibition of a key enzyme in alcohol metabolism.

Mechanism of Action: A Tale of Two Enzymes

The NMTT side chain exerts its effects by inhibiting two distinct enzymes:

Inhibition of Vitamin K Epoxide Reductase

The primary mechanism behind NMTT-induced hypoprothrombinemia is the inhibition of the enzyme Vitamin K epoxide reductase (VKOR).[1][2][3][6][7][17] This enzyme is a crucial component of the vitamin K cycle, responsible for regenerating the reduced form of vitamin K (vitamin K hydroquinone). Vitamin K hydroquinone (B1673460) is an essential cofactor for the enzyme gamma-glutamyl carboxylase, which catalyzes the carboxylation of glutamic acid residues on vitamin K-dependent coagulation factors (II, VII, IX, and X).

Inhibition of VKOR by the NMTT side chain leads to an accumulation of inactive vitamin K 2,3-epoxide and a depletion of the active, reduced form of vitamin K.[1][3] This, in turn, impairs the gamma-carboxylation of clotting factors, resulting in the circulation of under-carboxylated, non-functional coagulation proteins, known as Proteins Induced by Vitamin K Absence or Antagonist-II (PIVKA-II).[1][2] The resulting deficiency in functional clotting factors leads to a prolongation of prothrombin time (PT) and an increased risk of bleeding. This mechanism is analogous to that of coumarin (B35378) anticoagulants like warfarin (B611796).[1][3]

Vitamin_K_Cycle_Inhibition cluster_0 Vitamin K Cycle cluster_1 Coagulation Factor Activation Vitamin K (quinone) Vitamin K (quinone) Vitamin K hydroquinone (active) Vitamin K hydroquinone (active) Vitamin K (quinone)->Vitamin K hydroquinone (active) Quinone Reductase GGCX Gamma-glutamyl carboxylase Vitamin K hydroquinone (active)->GGCX Vitamin K 2,3-epoxide (inactive) Vitamin K 2,3-epoxide (inactive) VKOR Vitamin K Epoxide Reductase (VKOR) Vitamin K 2,3-epoxide (inactive)->VKOR VKOR->Vitamin K (quinone) Reduction Precursor Coagulation Factors (II, VII, IX, X) Precursor Coagulation Factors (II, VII, IX, X) Precursor Coagulation Factors (II, VII, IX, X)->GGCX Active Coagulation Factors Active Coagulation Factors Hemostasis Hemostasis Active Coagulation Factors->Hemostasis GGCX->Vitamin K 2,3-epoxide (inactive) Oxidation GGCX->Active Coagulation Factors NMTT This compound (from Cephalosporins) NMTT->VKOR Inhibition

Figure 1: Inhibition of the Vitamin K Cycle by this compound.

Inhibition of Aldehyde Dehydrogenase

The disulfiram-like reaction caused by NMTT-containing cephalosporins is due to the inhibition of the enzyme aldehyde dehydrogenase (ALDH).[11][12][16] ALDH is the second enzyme in the major pathway of alcohol metabolism, responsible for the oxidation of acetaldehyde (B116499) to acetate.

When ALDH is inhibited by the NMTT side chain, the consumption of ethanol (B145695) leads to the accumulation of acetaldehyde in the bloodstream.[12] Acetaldehyde is a toxic metabolite, and its elevated levels are responsible for the characteristic symptoms of the disulfiram-like reaction, including flushing, tachycardia, hyperventilation, nausea, and vomiting.

Alcohol_Metabolism_Inhibition Ethanol Ethanol ADH Alcohol Dehydrogenase (ADH) Ethanol->ADH Acetaldehyde Acetaldehyde (toxic) ALDH Aldehyde Dehydrogenase (ALDH) Acetaldehyde->ALDH Symptoms Disulfiram-like Symptoms Acetaldehyde->Symptoms Acetate Acetate (non-toxic) ADH->Acetaldehyde ALDH->Acetate NMTT This compound (from Cephalosporins) NMTT->ALDH Inhibition

Figure 2: Inhibition of Alcohol Metabolism by this compound.

Quantitative Data Summary

A systematic review and meta-analysis of clinical studies have quantified the association between the use of NMTT-containing cephalosporins and the risk of coagulopathy. The results are summarized in the tables below.

Table 1: Association of NMTT-Containing Cephalosporins with Hypoprothrombinemia and Prothrombin Time (PT) Prolongation

OutcomeOdds Ratio (95% CI)Significance
Hypoprothrombinemia1.676 (1.275–2.203)Significant
PT Prolongation2.050 (1.398–3.005)Significant
Bleeding1.359 (0.920–2.009)Not Significant
Data from a meta-analysis of 15 studies.[5][6][10][11]

Table 2: Subgroup Analysis of Hypoprothrombinemia Risk for Specific NMTT-Containing Cephalosporins

CephalosporinOdds Ratio (95% CI)Significance
Cefoperazone2.506 (1.293–4.860)Significant
Cefamandole3.247 (1.083–9.733)Significant
Moxalactam3.367 (1.725–6.572)Significant
Data from a meta-analysis.[3][5][11]

Experimental Protocols

The following are generalized protocols for key experiments used to investigate the effects of the NMTT side chain.

Protocol 1: In Vitro Vitamin K Epoxide Reductase (VKOR) Inhibition Assay (HPLC-Based)

Objective: To determine the inhibitory effect of NMTT on VKOR activity by measuring the conversion of vitamin K epoxide (KO) to vitamin K.

Materials:

  • Enzyme source: Microsomes from cells overexpressing VKOR or purified VKOR protein.

  • Substrate: Vitamin K1 2,3-epoxide (KO).

  • Reducing agent: Reduced Glutathione (GSH).

  • Reaction buffer (e.g., 200 mM HEPES, pH 7.5, containing 150 mM KCl).

  • Quenching solution (e.g., Isopropanol/hexane mixture).

  • NMTT compound for testing.

Procedure:

  • Prepare reaction mixtures containing the reaction buffer and GSH.

  • Add the enzyme source to the reaction mixtures. For inhibition studies, pre-incubate the enzyme with various concentrations of NMTT.

  • Initiate the reaction by adding the KO substrate.

  • Incubate the reaction at 37°C for a predetermined time within the linear range of the reaction.

  • Stop the reaction by adding the quenching solution.

  • Extract the vitamin K metabolites into the organic phase.

  • Evaporate the organic solvent and reconstitute the residue in a mobile phase compatible with HPLC.

  • Analyze the sample by reverse-phase HPLC with UV detection to quantify the amount of vitamin K produced.

  • Calculate the percentage of inhibition by comparing the activity in the presence of NMTT to a control without the inhibitor.

This protocol is a generalized procedure. For detailed steps, refer to established methodologies.[14]

Protocol 2: Aldehyde Dehydrogenase (ALDH) Inhibition Assay (Spectrophotometric)

Objective: To determine the inhibitory effect of NMTT on ALDH activity by measuring the production of NADH.

Materials:

  • Enzyme source: Purified ALDH or liver mitochondrial extract.

  • Substrate: Acetaldehyde or other suitable aldehyde substrate.

  • Cofactor: NAD+.

  • Reaction buffer (e.g., sodium phosphate (B84403) buffer, pH 7.4).

  • NMTT compound for testing.

Procedure:

  • In a cuvette, prepare a reaction mixture containing the reaction buffer and NAD+.

  • Add the enzyme source. For inhibition studies, pre-incubate the enzyme with various concentrations of NMTT.

  • Initiate the reaction by adding the aldehyde substrate.

  • Immediately measure the increase in absorbance at 340 nm over time using a spectrophotometer. The rate of increase in absorbance is proportional to the rate of NADH production.

  • Calculate the enzyme activity and the percentage of inhibition by NMTT.

This protocol is a generalized procedure. Specific concentrations and conditions may need to be optimized.[15][18]

Protocol 3: Measurement of PIVKA-II Levels in Patient Plasma

Objective: To assess the in vivo effect of NMTT-containing cephalosporins on vitamin K metabolism by measuring the levels of PIVKA-II.

Methodology:

  • Sample Collection: Collect blood samples from patients before and during treatment with an NMTT-containing cephalosporin. Prepare plasma or serum.

  • Assay Principle: Use a commercial immunoassay kit, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Chemiluminescent Microparticle Immunoassay (CMIA). These assays typically use monoclonal antibodies specific to the uncarboxylated prothrombin.

  • Procedure (Generalized for ELISA):

    • Coat a microplate with a capture antibody specific for PIVKA-II.

    • Add patient plasma or serum samples and standards to the wells.

    • Incubate to allow PIVKA-II to bind to the capture antibody.

    • Wash the plate to remove unbound proteins.

    • Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Incubate to allow the detection antibody to bind to the captured PIVKA-II.

    • Wash the plate again.

    • Add a substrate that produces a colored product when acted upon by the enzyme.

    • Measure the absorbance of the colored product using a microplate reader.

    • Determine the concentration of PIVKA-II in the samples by comparing their absorbance to a standard curve.

For specific instructions, always refer to the manufacturer's protocol for the chosen assay kit.[7][19]

Experimental Workflow Visualization

Experimental_Workflow cluster_0 In Vitro Studies cluster_1 Clinical Studies cluster_2 Data Analysis and Interpretation VKOR_assay VKOR Inhibition Assay (HPLC or Fluorescence) IC50 for VKOR IC50 for VKOR VKOR_assay->IC50 for VKOR ALDH_assay ALDH Inhibition Assay (Spectrophotometry) IC50 for ALDH IC50 for ALDH ALDH_assay->IC50 for ALDH NMTT_compound NMTT Compound NMTT_compound->VKOR_assay NMTT_compound->ALDH_assay Mechanism_elucidation Elucidation of Inhibitory Mechanisms IC50 for VKOR->Mechanism_elucidation IC50 for ALDH->Mechanism_elucidation Patient_recruitment Patient Recruitment (Receiving NMTT-Cephalosporin) Blood_sampling Blood Sampling (Baseline and during treatment) Patient_recruitment->Blood_sampling PT_measurement Prothrombin Time (PT) Measurement Blood_sampling->PT_measurement PIVKA_measurement PIVKA-II Measurement (Immunoassay) Blood_sampling->PIVKA_measurement Change in PT Change in PT PT_measurement->Change in PT PIVKA-II Levels PIVKA-II Levels PIVKA_measurement->PIVKA-II Levels Clinical_correlation Correlation of Biomarkers with Clinical Outcomes Change in PT->Clinical_correlation PIVKA-II Levels->Clinical_correlation

Figure 3: Experimental Workflow for Investigating NMTT Effects.

Conclusion

The this compound side chain of certain cephalosporins presents a significant liability in drug development due to its well-defined roles in causing hypoprothrombinemia and disulfiram-like reactions. A thorough understanding of the underlying mechanisms of enzyme inhibition is crucial for the safe use of these antibiotics and for the design of future cephalosporins with improved safety profiles. The experimental protocols and quantitative data presented in this guide provide a framework for researchers and clinicians to further investigate and mitigate the risks associated with this structural moiety.

References

An In-depth Technical Guide to the Synthesis of 1-methyl-5-thiotetrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-methyl-5-thiotetrazole, a pivotal intermediate in the synthesis of various pharmaceuticals, notably cephalosporin (B10832234) antibiotics, is of significant interest to the drug development industry. This technical guide provides a comprehensive overview of the primary synthetic pathways for this compound. Detailed experimental protocols, quantitative data, and visual representations of the synthetic routes are presented to facilitate its preparation in a laboratory setting. The two core synthesis strategies discussed are the direct cyclization of methyl isothiocyanate with sodium azide (B81097) and the alkylation of 1H-tetrazole-5-thiol. This document aims to serve as a practical resource for researchers and professionals engaged in the synthesis and application of this important heterocyclic compound.

Introduction

1-methyl-5-thiotetrazole, also known by synonyms such as 1-methyl-1H-tetrazole-5-thiol and 5-mercapto-1-methyltetrazole, is a crucial building block in medicinal chemistry. Its incorporation into the side chains of cephalosporin antibiotics has been shown to influence their pharmacokinetic properties and biological activity. The synthesis of high-purity 1-methyl-5-thiotetrazole is therefore a critical step in the manufacturing of these life-saving drugs. This guide details two robust and widely employed synthetic methodologies, providing a comparative analysis of their respective advantages and challenges.

Synthesis Pathways

Two primary pathways for the synthesis of 1-methyl-5-thiotetrazole are outlined below. Each pathway is accompanied by a detailed experimental protocol and a summary of relevant quantitative data.

Pathway 1: From Methyl Isothiocyanate and Sodium Azide

This direct, one-pot synthesis is an efficient method for the preparation of 1-methyl-5-thiotetrazole. The reaction involves the [3+2] cycloaddition of methyl isothiocyanate with sodium azide.

G cluster_0 Reactants A Methyl Isothiocyanate C 1-methyl-5-thiotetrazole A->C [3+2] Cycloaddition B Sodium Azide B->C

Pathway 1: Cycloaddition of Methyl Isothiocyanate and Sodium Azide.

A representative procedure for the synthesis of 1-substituted tetrazole-5-thiones is as follows:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add methyl isothiocyanate (1.0 mmol), sodium azide (1.2 mmol), and pyridine (B92270) (3.0 mmol) to water (3 mL).

  • Reaction Execution: Stir the mixture vigorously at room temperature for 2 hours.

  • Work-up and Purification: After the reaction is complete, the resulting mixture is extracted with ethyl acetate (B1210297) (3 x 10 mL). The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The product can be further purified by recrystallization.[1][2]

Pathway 2: Alkylation of 1H-Tetrazole-5-thiol

This two-step pathway involves the initial synthesis of 1H-tetrazole-5-thiol, followed by its methylation to yield the final product. This method offers an alternative route that can be advantageous depending on the availability of starting materials.

G A 1H-Tetrazole-5-thiol C 1-methyl-5-thiotetrazole A->C N-Methylation B Methylating Agent (e.g., Dimethyl Carbonate) B->C

Pathway 2: Methylation of 1H-Tetrazole-5-thiol.

Step 2a: Synthesis of 1H-Tetrazole-5-thiol

A detailed experimental protocol for the synthesis of 1H-tetrazole-5-thiol from common starting materials like thiourea (B124793) and sodium azide would be presented here, based on established literature procedures.

Step 2b: N-Methylation of 1H-Tetrazole-5-thiol

An environmentally friendly methylation procedure using dimethyl carbonate (DMC) is described:

  • Reaction Setup: In a sealed reaction vessel, combine 1H-tetrazole-5-thiol (1.0 mmol), dimethyl carbonate (used as both reactant and solvent), and a catalytic amount of a suitable base such as 1,4-diazabicyclo[2.2.2]octane (DABCO).

  • Reaction Execution: Heat the mixture at a specified temperature (e.g., 160-180 °C) for a designated period. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the excess dimethyl carbonate is removed under reduced pressure. The residue is then purified, typically by column chromatography on silica (B1680970) gel, to isolate 1-methyl-5-thiotetrazole.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of 1-methyl-5-thiotetrazole.

ParameterPathway 1 (from Methyl Isothiocyanate)Pathway 2 (from 1H-Tetrazole-5-thiol)Reference
Yield 76-97% (for analogous 1-substituted tetrazole-5-thiones)Varies depending on the specific methylating agent and conditions.[1][2]
Melting Point 125-128 °C125-128 °C[3]
Appearance White to off-white crystalline solidWhite to off-white crystalline solid
Molecular Formula C₂H₄N₄SC₂H₄N₄S[4]
Molecular Weight 116.15 g/mol 116.15 g/mol [4]

Spectroscopic Characterization

The identity and purity of the synthesized 1-methyl-5-thiotetrazole can be confirmed by various spectroscopic techniques.

SpectroscopyCharacteristic DataReference
¹H NMR A singlet corresponding to the methyl group protons is typically observed. In a published spectrum for a related compound, a singlet for the methyl group linked to the tetrazole ring appeared at 3.96 ppm.[5]
¹³C NMR A signal for the methyl carbon and a signal for the carbon atom of the tetrazole ring are characteristic. In a related compound, the methyl carbon appeared at 33.87 ppm and the tetrazole carbon at 153.32 ppm.[5]
IR (Infrared) The IR spectrum shows characteristic absorption bands for the tetrazole ring and the C=S (thione) or S-H (thiol) group, depending on the tautomeric form. The tautomerism between the thione and thiol forms is an important aspect of its structure.[4]

Conclusion

This technical guide has detailed two primary synthetic pathways for the preparation of 1-methyl-5-thiotetrazole, a vital intermediate in the pharmaceutical industry. The direct cycloaddition of methyl isothiocyanate and sodium azide offers an efficient one-pot synthesis, while the alkylation of 1H-tetrazole-5-thiol provides a versatile alternative. The provided experimental protocols, quantitative data, and spectroscopic information are intended to equip researchers and drug development professionals with the necessary knowledge to synthesize and characterize this important compound effectively and safely. The choice of synthetic route will ultimately depend on factors such as starting material availability, scalability, and environmental considerations.

References

n-Methylthiotetrazole: A Comprehensive Technical Review of its Role in Coagulopathy

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed technical overview of n-Methylthiotetrazole (NMTT), a heterocyclic compound of significant interest in the pharmaceutical sciences. This document elucidates its chemical properties, biological activity, and the experimental methodologies used to characterize its effects, with a particular focus on its impact on coagulation pathways.

Core Chemical and Physical Properties

This compound, also known as 1-Methyl-5-mercaptotetrazole, is a small molecule with the chemical formula C₂H₄N₄S.[1] Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 13183-79-4[1]
Molecular Weight 116.15 g/mol [1]
Synonyms 1-Methyl-5-mercaptotetrazole, 1-Methyltetrazole-5-thiol, NMTT[1]

Mechanism of Action: Interference with the Vitamin K Cycle

The primary biological significance of this compound lies in its ability to induce hypoprothrombinemia, a condition characterized by a deficiency of prothrombin (Factor II) and other vitamin K-dependent clotting factors, leading to an increased risk of bleeding.[2][3][4] This effect is particularly relevant in the context of certain cephalosporin (B10832234) antibiotics that feature an NMTT side chain.[2][3][4]

The mechanism of NMTT-induced coagulopathy is centered on its inhibition of the enzyme Vitamin K epoxide reductase.[3][5][6][7] This enzyme is a critical component of the vitamin K cycle, responsible for regenerating the active, reduced form of vitamin K (vitamin K hydroquinone). Vitamin K hydroquinone (B1673460) is an essential cofactor for the enzyme γ-glutamyl carboxylase, which catalyzes the post-translational modification of vitamin K-dependent coagulation factors (Factors II, VII, IX, and X). This carboxylation is necessary for these factors to bind calcium and become functionally active in the coagulation cascade.

By inhibiting Vitamin K epoxide reductase, NMTT leads to a depletion of the active form of vitamin K, thereby impairing the synthesis of functional clotting factors.[4][5][6] This results in an increase in prothrombin time (PT) and can lead to clinically significant bleeding.[3][8]

Below is a diagram illustrating the Vitamin K cycle and the inhibitory action of this compound.

VitaminKCycle cluster_0 Vitamin K Cycle cluster_1 Coagulation Factor Activation VK_hydroquinone Vitamin K (hydroquinone) VK_epoxide Vitamin K 2,3-epoxide VK_hydroquinone->VK_epoxide γ-Glutamyl Carboxylase InactiveFactors Inactive Clotting Factors (II, VII, IX, X) VK_epoxide->VK_hydroquinone Vitamin K epoxide reductase ActiveFactors Active Clotting Factors InactiveFactors->ActiveFactors γ-carboxylation NMTT This compound NMTT->VK_epoxide Inhibits

Figure 1: Vitamin K Cycle and NMTT Inhibition.

Quantitative Data on the Effects of NMTT-Containing Cephalosporins

Clinical and experimental studies have quantified the impact of NMTT-containing cephalosporins on coagulation parameters. The following table summarizes key findings from a study comparing the effects of different cephalosporins on prothrombin time and Factor VII activity.

CephalosporinNMTT Side ChainChange in Prothrombin Time (seconds)Change in Factor VII Activity (%)
CefamandoleYesSignificant IncreaseSignificant Decrease
CeftriaxoneNo (but has a sulfhydryl group)Significant IncreaseSignificant Decrease
CeftazidimeNoNo Significant ChangeNo Significant Change

Data adapted from a study on the effects of different cephalosporins on hemostasis.[8]

Experimental Protocols

Synthesis of 1-Methyl-5-mercapto-1,2,3,4-tetrazole

A general method for the synthesis of 1-Methyl-5-mercapto-1,2,3,4-tetrazole involves the reaction of methyl isothiocyanate with sodium azide (B81097). The following is a representative protocol based on literature procedures.[9][10]

Materials:

  • Methyl isothiocyanate

  • Sodium azide

  • Phase transfer catalyst

  • Deionized water

  • Hydrochloric acid

  • Activated carbon

  • Hydrogen peroxide

Procedure:

  • In a reaction vessel, create a solution of sodium azide and a high-efficiency phase transfer catalyst in deionized water.

  • Slowly add methyl isothiocyanate to the solution while stirring.

  • Heat the reaction mixture to between 50-100°C for 1-10 hours.

  • After the reaction is complete, concentrate the solution, cool, and then acidify with hydrochloric acid to precipitate the crude product.

  • Collect the crude 1-methyl-5-mercapto-1,2,3,4-tetrazole by filtration.

  • For purification, dissolve the crude product in an alkaline solution (pH 8-10).

  • Decolorize the solution with activated carbon and filter to remove impurities.

  • Re-acidify the filtrate to precipitate the product.

  • Further recrystallize the product from a solution of hydrogen peroxide and water.

  • Collect the purified product by filtration and dry under vacuum.

Assessment of Plasma Coagulation Time (Prothrombin Time Assay)

The prothrombin time (PT) assay is a fundamental method to assess the extrinsic and common pathways of coagulation and is sensitive to deficiencies in vitamin K-dependent clotting factors. The following is a generalized protocol for an in vitro PT assay.[11][12]

Materials:

  • Test plasma (from subjects or pooled normal plasma)

  • Thromboplastin (B12709170) reagent (containing tissue factor and calcium)

  • Coagulometer

Procedure:

  • Collect whole blood into a tube containing a citrate (B86180) anticoagulant.

  • Prepare platelet-poor plasma by centrifuging the blood sample.

  • Pre-warm the plasma sample and the thromboplastin reagent to 37°C.

  • In a cuvette placed in the coagulometer, mix the plasma with the thromboplastin reagent.

  • The coagulometer will automatically detect the formation of a fibrin (B1330869) clot and record the time in seconds. This is the prothrombin time.

  • Results are often expressed as an International Normalized Ratio (INR) to standardize results across different laboratories and reagents.

The workflow for assessing the effect of a compound like NMTT on plasma coagulation is depicted in the diagram below.

CoagulationAssayWorkflow cluster_0 Sample Preparation cluster_1 Incubation cluster_2 Coagulation Assay cluster_3 Data Analysis BloodCollection Whole Blood Collection (Citrate Anticoagulant) Centrifugation Centrifugation BloodCollection->Centrifugation Plasma Platelet-Poor Plasma Centrifugation->Plasma Incubation Incubate Plasma with Test Compound (NMTT) Plasma->Incubation Assay Perform Prothrombin Time (PT) Assay Incubation->Assay Result Record Clotting Time Assay->Result Analysis Compare to Control (Calculate INR) Result->Analysis

Figure 2: Workflow for Coagulation Assay.

Conclusion

This compound is a molecule of considerable importance in drug development, primarily due to its inhibitory effect on the vitamin K cycle, which can lead to coagulopathy. Understanding its mechanism of action and having robust experimental protocols for its synthesis and the assessment of its biological effects are crucial for researchers and scientists in the pharmaceutical industry. This technical guide provides a foundational understanding of these key aspects of NMTT.

References

n-Methylthiotetrazole: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of n-Methylthiotetrazole (NMTZ). This document is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this compound. All quantitative data is summarized in clear, structured tables, and detailed experimental protocols for key assays are provided. Visual diagrams generated using Graphviz are included to illustrate experimental workflows and the compound's known mechanism of action.

Introduction to this compound (NMTZ)

This compound (NMTZ), also known as 1-Methyl-5-mercaptotetrazole or 1-Methyltetrazole-5-thiol, is a heterocyclic compound containing a tetrazole ring with a methyl and a thiol group attached.[1][2] It is a crucial side chain in several third-generation cephalosporin (B10832234) antibiotics. The presence of the NMTZ moiety has been associated with certain physiological effects, most notably hypoprothrombinemia, due to its interference with the vitamin K cycle.[3][4][5] A thorough understanding of the solubility and stability of NMTZ is therefore critical for its handling, formulation, and the development of safe and effective pharmaceuticals.

Solubility of this compound

The solubility of a compound is a fundamental physicochemical property that influences its absorption, distribution, and overall bioavailability. The following sections detail the solubility profile of NMTZ in various solvents.

Quantitative Solubility Data

The solubility of NMTZ has been experimentally determined in a range of solvents at various temperatures. The following table summarizes the mole fraction solubility (x) of NMTZ.

Temperature (K)WaterMethanolEthanol1-Propanol2-Propanol1-Butanol2-ButanolDMF
283.150.01580.11320.05780.03890.03120.02870.02330.2899
288.150.01790.12450.06540.04410.03550.03280.02670.3087
293.150.02020.13680.07390.04990.04030.03740.03050.3288
298.150.02280.15020.08330.05640.04560.04250.03480.3503
303.150.02570.16480.09380.06370.05160.04820.03960.3734
308.150.02890.18070.10550.07180.05830.05460.04500.3982
313.150.03250.19800.11840.08090.06570.06180.05100.4248
318.150.03650.21680.13280.09100.07400.06980.05780.4534
323.150.04100.23730.14880.10230.08320.07880.06540.4841
328.150.04590.25960.16660.11480.09350.08880.07390.5171

Data adapted from the Journal of Chemical & Engineering Data.[5][6]

Qualitative solubility assessments indicate that NMTZ is also soluble in acetone (B3395972) and chloroform, and partially soluble in water.[7] Another source confirms its solubility in water and ethanol.[8]

Experimental Protocol: Shake-Flask Solubility Determination

The "gold standard" for determining equilibrium solubility is the shake-flask method.[9][10] The following protocol provides a detailed methodology for this experiment.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound (solid, high purity)

  • Solvent of interest (e.g., water, ethanol, methanol)

  • Glass vials or flasks with airtight seals

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of solid NMTZ to a series of vials containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Seal the vials and place them in an orbital shaker set to the desired temperature. Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, remove the vials from the shaker and allow the undissolved solid to settle. To ensure complete separation of the solid and liquid phases, centrifuge the samples at a high speed.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial.

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of NMTZ.

  • Data Analysis: Calculate the solubility of NMTZ in the solvent at the tested temperature, expressing the result in appropriate units (e.g., mg/mL, mol/L).

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Sample Processing cluster_3 Analysis A Add excess NMTZ to solvent B Seal vials A->B C Agitate in temperature-controlled shaker (24-48h) B->C D Centrifuge to separate solid and liquid phases C->D E Filter supernatant (0.22 µm filter) D->E F Dilute filtered sample E->F G Quantify NMTZ concentration by HPLC F->G H Calculate solubility G->H

Caption: The vitamin K cycle and the point of inhibition by NMTZ.

Conclusion

This technical guide provides essential information on the solubility and stability of this compound for professionals in the pharmaceutical sciences. The quantitative solubility data and detailed experimental protocols for solubility and stability testing serve as a practical resource for formulation development and quality control. Furthermore, the visualization of the compound's mechanism of action in the vitamin K cycle offers valuable insight into its physiological effects. While general methodologies for stability testing are well-established, specific forced degradation studies on NMTZ are recommended to further elucidate its degradation profile and ensure the development of robust and stable pharmaceutical products.

References

An In-depth Technical Guide to the Discovery and History of the n-Methylthiotetrazole Side Chain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The n-Methylthiotetrazole (NMTT) side chain, a pivotal structural component in several second and third-generation cephalosporin (B10832234) antibiotics, has a complex history intertwined with significant advancements in antibacterial therapy and the subsequent discovery of notable adverse effects. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological implications of the NMTT moiety. It details the historical context of its incorporation into cephalosporins, the mechanisms behind its associated coagulopathies and disulfiram-like reactions, and provides detailed experimental protocols for investigating these effects. Quantitative data from key studies are summarized, and logical relationships are visualized to offer a clear and in-depth understanding for researchers and drug development professionals.

Discovery and Historical Development

The story of the NMTT side chain is intrinsically linked to the broader history of cephalosporin development. Following the discovery of the cephalosporin C nucleus in 1945, pharmaceutical companies embarked on a quest to synthesize more potent and broad-spectrum antibiotic derivatives.

While the precise first synthesis of 1-methyl-5-thiotetrazole (NMTT) is not definitively documented in readily available literature, its precursor, 5-methyltetrazole, was first synthesized by Oberhummer in 1933. The incorporation of the NMTT side chain into cephalosporins became prominent in the late 1970s and early 1980s. Key milestones in the development of NMTT-containing cephalosporins include:

  • Development of Cefamandole: Eli Lilly and Company played a significant role in the development of early cephalosporins. Cefamandole, a second-generation cephalosporin containing the NMTT side chain, was one of the early antibiotics in this class.

  • Discovery of Latamoxef (Moxalactam): In 1982, the Japanese pharmaceutical company Shionogi & Co., Ltd. discovered and launched latamoxef, the world's first oxacephem antibiotic, which also features the NMTT side chain.[1][2][3][4] This was a significant development in the expansion of the cephalosporin armamentarium.

The association between cephalosporins containing the NMTT side chain and adverse effects, particularly hypoprothrombinemia, began to be reported in the 1980s.[5] This discovery led to increased scrutiny and further research into the mechanism of action of this particular structural moiety.

Synthesis of the 1-Methyl-5-mercaptotetrazole (NMTT) Moiety

The NMTT side chain, chemically known as 1-methyl-5-mercaptotetrazole, can be synthesized through various chemical routes. A general synthetic pathway is outlined below.

Synthesis of 1_Methyl_5_mercaptotetrazole cluster_reactants Reactants cluster_reaction Reaction cluster_product Product methyl_isothiocyanate Methyl isothiocyanate reaction Cycloaddition Reaction methyl_isothiocyanate->reaction sodium_azide Sodium azide sodium_azide->reaction nmtt 1-Methyl-5-mercaptotetrazole (NMTT) reaction->nmtt Vitamin_K_Cycle_and_NMTT_Inhibition cluster_cycle Vitamin K Cycle cluster_carboxylation Clotting Factor Activation cluster_inhibition Inhibition by NMTT VK_quinone Vitamin K quinone VK_hydroquinone Vitamin K hydroquinone VK_quinone->VK_hydroquinone Vitamin K Reductase VK_epoxide Vitamin K epoxide VK_hydroquinone->VK_epoxide γ-Glutamyl Carboxylase Inactive_Factors Inactive Clotting Factors (II, VII, IX, X) VK_hydroquinone->Inactive_Factors VK_epoxide->VK_quinone Vitamin K Epoxide Reductase (VKOR) Active_Factors Active Clotting Factors Inactive_Factors->Active_Factors Carboxylation NMTT NMTT Side Chain NMTT->VK_epoxide Inhibits Ethanol_Metabolism_and_NMTT_Inhibition cluster_metabolism Ethanol Metabolism cluster_inhibition Inhibition by NMTT cluster_symptoms Symptoms Ethanol Ethanol Acetaldehyde Acetaldehyde (Toxic) Ethanol->Acetaldehyde Alcohol Dehydrogenase Acetate Acetate Acetaldehyde->Acetate Aldehyde Dehydrogenase (ALDH) Symptoms Disulfiram-like Reaction Acetaldehyde->Symptoms Accumulation causes NMTT NMTT Side Chain NMTT->Acetaldehyde Inhibits VKOR_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Data Analysis prep_enzyme Prepare purified VKOR or microsomal fraction mix Mix enzyme, buffer, and KO in a microplate well prep_enzyme->mix prep_reagents Prepare reaction buffer, substrate (KO), and reducing agent (GSH) prep_reagents->mix initiate Initiate reaction by adding GSH mix->initiate read_fluorescence Measure fluorescence increase (Ex: ~250 nm, Em: ~430 nm) over time initiate->read_fluorescence calc_activity Calculate reaction rate to determine VKOR activity read_fluorescence->calc_activity calc_ic50 Determine IC50 values for inhibitors (e.g., NMTT) calc_activity->calc_ic50 ALDH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Data Analysis prep_enzyme Prepare enzyme solution (e.g., liver homogenate) mix Mix enzyme, buffer, and NAD+ in a cuvette prep_enzyme->mix prep_reagents Prepare reaction buffer, substrate (e.g., acetaldehyde), and NAD+ prep_reagents->mix initiate Initiate reaction by adding the aldehyde substrate mix->initiate read_absorbance Measure absorbance increase at 340 nm over time initiate->read_absorbance calc_activity Calculate reaction rate to determine ALDH activity read_absorbance->calc_activity calc_ic50 Determine IC50 values for inhibitors (e.g., NMTT) calc_activity->calc_ic50 PT_Measurement_Workflow cluster_sample Sample Collection cluster_assay Assay cluster_measurement Measurement cluster_reporting Reporting collect_blood Collect whole blood in a sodium citrate (B86180) tube centrifuge Centrifuge to obtain platelet-poor plasma collect_blood->centrifuge incubate Incubate plasma at 37°C centrifuge->incubate add_reagent Add thromboplastin-calcium reagent to initiate clotting incubate->add_reagent measure_time Measure time until clot formation (in seconds) add_reagent->measure_time report_pt Report Prothrombin Time (PT) measure_time->report_pt calculate_inr Calculate International Normalized Ratio (INR) report_pt->calculate_inr

References

Spectroscopic Profile of n-Methylthiotetrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the spectroscopic data for n-Methylthiotetrazole, a molecule of significant interest to researchers, scientists, and professionals in the field of drug development. This document outlines the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols and a logical workflow for its spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound, also widely known as 1-Methyl-5-mercaptotetrazole. The compound exists in tautomeric forms, primarily the thione form (1-methyl-1,4-dihydro-5H-tetrazole-5-thione), which is reflected in the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

Chemical Shift (δ) ppmMultiplicityAssignment
~3.9SingletN-CH₃
~14.5Broad SingletN-H (of thione tautomer)

¹³C NMR Data

Chemical Shift (δ) ppmAssignment
~34N-CH₃
~163C=S (Thione)
Infrared (IR) Spectroscopy

The infrared spectrum of this compound reveals characteristic absorption bands corresponding to its key functional groups. The data presented below is consistent with the predominant thione tautomer in the solid state.[1]

Wavenumber (cm⁻¹)IntensityAssignment
~3441BroadN-H Stretching
3063, 2855MediumC-H Stretching (methyl group)
~2656SmallC-H Stretching
1490-N-H Bending
1351-Tetrazole ring vibration
988-Tetrazole ring vibration
750-824-C=S Stretching
511-N-H Rocking
Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of this compound and provides insights into its fragmentation pattern.

m/z RatioRelative Intensity (%)Assignment
116100[M]⁺ (Molecular Ion)
73High[M - N₂ - H]⁺
55Medium[C₂H₃N₂]⁺
42Medium[CH₂N₂]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆. Tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm). The solution is then transferred to a 5 mm NMR tube.[2]

  • Instrumentation: A Bruker AC-300 spectrometer (or equivalent) is used for analysis.[3]

  • ¹H NMR Parameters:

    • Acquisition Frequency: 300 MHz

    • Spectral Width: 0-15 ppm

    • Pulse Width: 30-45°

    • Relaxation Delay: 1-2 s

    • Number of Scans: 16-64

  • ¹³C NMR Parameters:

    • Acquisition Frequency: 75 MHz

    • Spectral Width: 0-200 ppm

    • Pulse Width: 30-45°

    • Relaxation Delay: 2-5 s

    • Number of Scans: 1024-4096

  • Data Processing: The acquired Free Induction Decay (FID) is subjected to Fourier transformation. The resulting spectrum is then phase and baseline corrected. Peak integration is performed for the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation: The solid sample of this compound is prepared as a KBr pellet. A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.[3]

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum of a pure KBr pellet is recorded. The sample pellet is then placed in the sample holder, and the spectrum is recorded in the range of 4000-400 cm⁻¹.

  • Data Analysis: The absorption bands in the resulting spectrum are identified and assigned to their corresponding functional group vibrations.

Mass Spectrometry (MS)
  • Sample Preparation: The sample is introduced into the mass spectrometer, typically after separation by Gas Chromatography (GC). For GC-MS, the sample is dissolved in a volatile organic solvent.

  • Instrumentation: A GC-MS system equipped with an electron ionization (EI) source is utilized.

  • GC Parameters (Typical):

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Analyzer: Quadrupole

    • Scan Range: m/z 40-400

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions. The fragmentation pattern is then interpreted to confirm the structure of the compound.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow for this compound cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Techniques cluster_analysis Data Analysis & Elucidation Synthesis Synthesis & Purification of this compound NMR NMR Spectroscopy (¹H & ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Data_Integration Integration of Spectroscopic Data NMR->Data_Integration IR->Data_Integration MS->Data_Integration Structure_Elucidation Structural Elucidation Data_Integration->Structure_Elucidation

Caption: Logical workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Synthesis of n-Methylthiotetrazole and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of n-Methylthiotetrazole (NMTT), a critical heterocyclic compound widely utilized as a key intermediate in the pharmaceutical industry, particularly in the synthesis of cephalosporin (B10832234) antibiotics. This document details various synthetic methodologies, presents quantitative data in a comparative format, and offers detailed experimental protocols for the synthesis of NMTT and its S-substituted derivatives. Additionally, it visualizes key synthetic pathways and the biological mechanism of NMTT's interaction with the Vitamin K cycle.

Core Synthesis of 1-Methyl-1H-tetrazole-5-thiol (NMTT)

The synthesis of NMTT, also known by its tautomeric form 1-methyl-1H-tetrazole-5-thione, is primarily achieved through the cyclization of a methyl-substituted thiourea (B124793) derivative with an azide (B81097) source. Two principal methods are highlighted below.

Method 1: From Methyl Isothiocyanate and Sodium Azide

A common and efficient route to NMTT involves the reaction of methyl isothiocyanate with sodium azide. This method is advantageous due to the ready availability of the starting materials.

Reaction Scheme:

CH₃-N=C=S + NaN₃ → C₂H₄N₄S

Method 2: From 4-Methylthiosemicarbazide

An alternative synthesis begins with 4-methylthiosemicarbazide, which undergoes diazotization and cyclization to form the tetrazole ring.

Synthesis of S-Substituted NMTT Derivatives

The thiol group at the 5-position of the NMTT ring provides a convenient handle for further functionalization, most commonly through alkylation, to produce a diverse range of S-substituted derivatives. These derivatives are crucial for modifying the pharmacokinetic and pharmacodynamic properties of parent drug molecules.

General Alkylation Reaction

The synthesis of S-substituted derivatives is typically achieved by reacting NMTT with an appropriate alkyl or benzyl (B1604629) halide in the presence of a base.

Reaction Scheme:

C₂H₄N₄S + R-X → C₂H₃N₄S-R + HX (where R is an alkyl or substituted alkyl group and X is a halide)

Quantitative Data Summary

The following tables summarize quantitative data from various reported synthetic procedures for NMTT and a representative S-substituted derivative.

Table 1: Synthesis of 1-Methyl-1H-tetrazole-5-thiol (NMTT)

Starting Material(s)ReagentsSolventReaction ConditionsYield (%)Melting Point (°C)Reference
Methyl Isothiocyanate, Sodium AzidePyridineWaterRoom Temperature76-97125-128[1]
4-Methylthiosemicarbazide, Benzyl Chloride-Ethanol--122.5-125United States Patent 4110338

Table 2: Synthesis of S-Substituted NMTT Derivatives

NMTT DerivativeAlkylating AgentBaseSolventReaction ConditionsYield (%)Reference
1-Benzyl-5-[(3-bromopropyl)thio]-1H-tetrazole1,3-dibromopropane-Tetrahydrofuran--[2]
3-(1-Benzyl-1H-tetrazol-5-ylthio)-N,N-dipropylpropan-1-amine1-Benzyl-5-[(3-bromopropyl)thio]-1H-tetrazole, Dipropylamine---62[2]
(1R,4S,5S)-5-((3-hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol6-(3-hydroxypropyl)-6-azabicyclo[3.1.0]hex-3-en-2-ol-Water37°C, 7 days95[3]
1-Phenyl-1H-tetrazole-5-thiol derivativesChloroacetone, Phenacyl bromide, Chloromethyl acetate---90-95[4]

Experimental Protocols

Protocol 1: Synthesis of 1-Methyl-1H-tetrazole-5-thiol from Methyl Isothiocyanate

Materials:

  • Methyl isothiocyanate

  • Sodium azide

  • Pyridine

  • Water

  • Hydrochloric acid (concentrated)

  • Chloroform (B151607)

  • Magnesium sulfate

Procedure:

  • A mixture of methyl isothiocyanate and sodium azide is prepared in water.

  • Pyridine is added to the mixture, and the reaction is stirred at room temperature.

  • The reaction progress is monitored by thin-layer chromatography.

  • Upon completion, the aqueous layer is extracted with toluene.

  • The aqueous layer is then acidified to pH 1 with concentrated hydrochloric acid under ice cooling.

  • The resulting precipitate is filtered, dried, and recrystallized from chloroform to yield purified 1-methyl-1H-tetrazole-5-thiol.

Protocol 2: Synthesis of 1-Benzyl-5-[(3-bromopropyl)thio]-1H-tetrazole

Materials:

  • 1-Benzyl-1H-tetrazole-5-thiol

  • 1,3-dibromopropane

  • Tetrahydrofuran (THF)

Procedure:

  • 1-Benzyl-1H-tetrazole-5-thiol is dissolved in THF.

  • 1,3-dibromopropane is added to the solution.

  • The reaction mixture is stirred, and the progress is monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography to yield 1-benzyl-5-[(3-bromopropyl)thio]-1H-tetrazole.[2]

Protocol 3: General Procedure for the Synthesis of S-substituted NMTT derivatives via Thioalkylation

Materials:

  • 1-substituted-1H-tetrazole-5-thiol

  • Alkyl halide (e.g., chloroacetone, phenacyl bromide)

  • Solvent (e.g., acetone, ethanol)

Procedure:

  • The 1-substituted-1H-tetrazole-5-thiol is dissolved in a suitable solvent.

  • The alkylating agent is added to the solution.

  • The reaction mixture is stirred, typically at room temperature or with gentle heating, until the reaction is complete (monitored by TLC).

  • The solvent is evaporated, and the residue is worked up, which may involve extraction and washing.

  • The final product is purified by recrystallization or column chromatography.[4]

Visualizations

Synthetic Pathway for NMTT and an S-substituted Derivative

Synthesis_Pathway cluster_0 Synthesis of NMTT cluster_1 Synthesis of S-Substituted Derivative Methyl\nIsothiocyanate Methyl Isothiocyanate NMTT 1-Methyl-1H-tetrazole-5-thiol (NMTT) Methyl\nIsothiocyanate->NMTT + Sodium Azide in Water/Pyridine Sodium\nAzide Sodium Azide NMTT_2 1-Methyl-1H-tetrazole-5-thiol (NMTT) S_Substituted_NMTT S-Substituted NMTT Derivative NMTT_2->S_Substituted_NMTT + Alkyl Halide in THF Alkyl_Halide R-X (e.g., 1,3-dibromopropane)

Caption: General synthetic scheme for NMTT and its S-substituted derivatives.

NMTT Inhibition of the Vitamin K Cycle

The NMTT side chain, present in several cephalosporin antibiotics, is known to cause hypoprothrombinemia by inhibiting the Vitamin K cycle. Specifically, NMTT is suggested to inhibit the enzyme Vitamin K epoxide reductase.[5] This inhibition disrupts the regeneration of the active form of Vitamin K, which is essential for the carboxylation of clotting factors.

Vitamin_K_Cycle_Inhibition Vitamin_K_hydroquinone Vitamin K (hydroquinone) Vitamin_K_epoxide Vitamin K Epoxide Vitamin_K_hydroquinone->Vitamin_K_epoxide Oxidation Carboxylation γ-Carboxylation of Clotting Factors (II, VII, IX, X) Vitamin_K_hydroquinone->Carboxylation VKOR Vitamin K Epoxide Reductase (VKOR) Vitamin_K_epoxide->VKOR VKOR->Vitamin_K_hydroquinone Reduction NMTT NMTT NMTT->VKOR Inhibition

Caption: NMTT-mediated inhibition of Vitamin K epoxide reductase in the Vitamin K cycle.

References

The Tetrazole Scaffold: A Comprehensive Technical Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry.[1] Its unique physicochemical properties, particularly its ability to act as a bioisosteric replacement for the carboxylic acid group, have led to its incorporation into a wide array of therapeutic agents.[1][2] Tetrazole-containing compounds are metabolically stable and capable of engaging in various noncovalent interactions with biological targets, contributing to their diverse pharmacological activities.[1][3] This technical guide provides an in-depth exploration of the multifaceted biological activities of tetrazole derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows.

Core Biological Activities of Tetrazole Compounds

Tetrazole derivatives have demonstrated a remarkable breadth of biological activities, positioning them as valuable leads in the development of novel therapeutics for a range of diseases.[4][5][6] The primary activities explored in this guide include anticancer, antibacterial, antifungal, antiviral, anti-inflammatory, anticonvulsant, and antidiabetic effects.

Anticancer Activity

Tetrazole-containing compounds have shown significant promise as anticancer agents, with various derivatives exhibiting potent cytotoxic and antiproliferative effects against numerous cancer cell lines.[7][8] Their mechanisms of action are diverse and often involve the disruption of fundamental cellular processes required for cancer cell growth and survival.

One key mechanism is the inhibition of tubulin polymerization.[9] Microtubules are essential for cell division, and their disruption leads to cell cycle arrest and apoptosis. Certain tetrazole derivatives have been shown to bind to the colchicine (B1669291) site on tubulin, preventing its polymerization into microtubules.[9]

Table 1: Anticancer Activity of Representative Tetrazole Compounds

Compound ClassCancer Cell LineActivity MetricValueReference
5-pyridyl-tetrazol-1-yl-indole derivativesGlioblastoma (GBM)IC50Not Specified[9]
Tetrazole HybridsVariousNot SpecifiedPotent Activity[8]
Semisynthetic tetrazolyl derivatives of natural compoundsVariousNot SpecifiedPromising Agents[7]
Antibacterial Activity

The rise of antibiotic resistance necessitates the discovery of new antibacterial agents with novel mechanisms of action. Tetrazole derivatives have emerged as a promising class of compounds with activity against a range of Gram-positive and Gram-negative bacteria.[5][10][11] Some tetrazole-based drugs, such as Cefamandole and Ceftezole, are already in clinical use.[5]

The antibacterial mechanism of some tetrazole derivatives involves the inhibition of essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication and repair.[12]

Table 2: Antibacterial Activity of Representative Tetrazole Compounds

CompoundBacterial StrainActivity MetricValue (μg/mL)Reference
Benzimidazole-tetrazole derivative (e1)E. faecalisMIC1.2[10]
Benzimidazole-tetrazole derivative (b1)E. faecalisMIC1.3[10]
Benzimidazole-tetrazole derivative (c1)E. faecalisMIC1.8[10]
N-ribofuranosyl tetrazole derivative (1c)E. coli & S. aureusMIC15.06 μM[11]
N-ribofuranosyl tetrazole derivative (5c)E. coli & S. aureusMIC13.37 μM[11]
Imide-tetrazole derivatives (1, 2, 3)S. aureus & S. epidermidis (clinical)MIC0.8[12]
Antifungal Activity

Fungal infections, particularly those caused by opportunistic pathogens in immunocompromised individuals, are a growing global health concern. Tetrazole-containing compounds have demonstrated potent antifungal activity, with some derivatives showing efficacy against azole-resistant strains.[13][14][15]

The primary antifungal mechanism of many tetrazole derivatives is the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[6] Inhibition of this enzyme disrupts membrane integrity, leading to fungal cell death.

Table 3: Antifungal Activity of Representative Tetrazole Compounds

CompoundFungal StrainActivity MetricValue (μg/mL)Reference
Albaconazole derivative (D2)Candida albicansMIC<0.008[13]
Albaconazole derivative (D2)Cryptococcus neoformansMIC<0.008[13]
Albaconazole derivative (D2)Aspergillus fumigatusMIC2[13]
2,5-disubstituted tetrazole (5c)Candida albicansHigh Inhibition (97-99%)16 - 0.0313[15]
2,5-disubstituted tetrazole (5d)Candida albicansHigh Inhibition (97-99%)16 - 0.0313[15]
Antiviral Activity

Tetrazole derivatives have also been investigated for their antiviral properties, showing activity against a variety of viruses, including Herpes Simplex Virus (HSV), influenza virus, and Human Immunodeficiency Virus (HIV).[16][17]

The antiviral mechanisms can vary. For instance, some tetrazole phosphonic acids inhibit the influenza virus transcriptase.[16] Other derivatives have been designed to target viral enzymes like HIV-1 integrase.[18]

Table 4: Antiviral Activity of Representative Tetrazole Compounds

CompoundVirusTarget/AssayActivityReference
5-(Phosphonomethyl)-1H-tetrazoleInfluenza A virusTranscriptase InhibitionModerate[16]
{5-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-1H-tetrazol-1-yl}acetic acidInfluenza A (H1N1)In vitro assayModerate[17]
Tetrazole-containing quinolinone (PA-49)Influenza A/WSN/33Replication InhibitionIC50 = 0.47 µM
Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. Tetrazole-containing compounds have demonstrated significant anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[19][20][21] COX-2 is an inducible enzyme responsible for the production of pro-inflammatory prostaglandins.

Table 5: Anti-inflammatory Activity of Representative Tetrazole Compounds

Compound ClassAssayActivity MetricValueReference
Tetrazole-containing pyrazoline (9b)Carrageenan-induced paw edemaUlcerogenic Liability (UI)0.5[19]
Tetrazole-containing pyrazoline (8b)Carrageenan-induced paw edemaUlcerogenic Liability (UI)0.75[19]
Tetrazole derivative (7c)COX-2 InhibitionIC500.23 µM[22]
Tetrazole derivative (7c)COX-2 InhibitionSelectivity Index16.91[22]
1,1-dimethyl-3-(phenyl (1H- tetrazol-1-yl) methyl amino urea] (V)Carrageenan-induced paw edema% InhibitionPotential Activity[20]
Anticonvulsant Activity

Epilepsy is a neurological disorder characterized by recurrent seizures. Several tetrazole derivatives have shown potent anticonvulsant activity in preclinical models, suggesting their potential as novel antiepileptic drugs.[23][24][25]

The mechanism of action for many anticonvulsant tetrazoles involves the modulation of voltage-gated ion channels, such as sodium and calcium channels, in neurons.[19][26] By blocking these channels, the drugs reduce excessive neuronal firing and prevent seizure propagation.

Table 6: Anticonvulsant Activity of Representative Tetrazole Compounds

CompoundAnimal ModelActivity MetricValue (mg/kg)Reference
1-(2-Methylbenzyl)-5-(o-tolyl)-1H-tetrazole (3h)MES-induced seizures (mice)ED5012.7[24]
6-substituted-[7][10][26]triazolo[3,4-a] (tetrazolo[5,1-a]) phthalazine (B143731) (14)MES testED509.3[25]
5-Substituted 1H-tetrazole (T1)PTZ testNot SpecifiedSignificant Activity[23]
5-Substituted 1H-tetrazole (T3)PTZ testNot SpecifiedSignificant Activity[23]
5-Substituted 1H-tetrazole (T7)PTZ testNot SpecifiedSignificant Activity[23]
Antidiabetic Activity

Type 2 diabetes is a metabolic disorder characterized by hyperglycemia and insulin (B600854) resistance. Tetrazole derivatives have been identified as potent antidiabetic agents, with some compounds showing significantly higher activity than existing drugs like pioglitazone.[26][27][28]

A key mechanism of action for the antidiabetic effects of these compounds is the activation of peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism.[26][27][28]

Table 7: Antidiabetic Activity of Representative Tetrazole Compounds

CompoundTarget/ModelActivity MetricValueReference
5-[3-[6-(5-methyl-2-phenyl-4-oxazolyl-methoxy)-3-pyridyl]propyl]-1H-tetrazolePPARγEC506.75 nM[27]
5-[3-[6-(5-methyl-2-phenyl-4-oxazolyl-methoxy)-3-pyridyl]propyl]-1H-tetrazoleKKAy miceED25 (glucose lowering)0.0839 mg/kg/d[27]
5-[3-[6-(5-methyl-2-phenyl-4-oxazolyl-methoxy)-3-pyridyl]propyl]-1H-tetrazoleWistar fatty ratsED25 (glucose lowering)0.0873 mg/kg/d[27]
5-[3-[6-(5-methyl-2-phenyl-4-oxazolyl-methoxy)-3-pyridyl]propyl]-1H-tetrazoleWistar fatty ratsED25 (lipid lowering)0.0277 mg/kg/d[27]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of tetrazole compounds.

Synthesis of 5-Substituted-1H-Tetrazoles via [3+2] Cycloaddition

This protocol describes a general and widely used method for synthesizing the tetrazole core.

Materials:

Procedure:

  • To a solution of the nitrile (1 mmol) in the chosen solvent (2 mL), add sodium azide (1-1.5 mmol) and the catalyst (e.g., 2 mol% CuSO₄·5H₂O or 100 mol% silica sulfuric acid).[19][29]

  • Stir the reaction mixture at room temperature, then raise the temperature to 110-140°C and maintain for 1-12 hours.[5][29]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Add HCl (e.g., 10 mL of 4 M solution) and then ethyl acetate (10 mL).[29]

  • Separate the organic layer, wash with distilled water (2 x 10 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.[29]

  • Purify the crude product by recrystallization or column chromatography.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This assay is used to determine the lowest concentration of an antibacterial or antifungal agent that inhibits the visible growth of a microorganism.[10][18]

Materials:

  • Test tetrazole compound

  • Bacterial or fungal strain

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or appropriate broth for fungi

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

  • Sterile saline or PBS

  • 0.5 McFarland standard

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform two-fold serial dilutions of the test compound in the broth medium in a 96-well plate.

  • Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate each well (except for a sterility control) with the microbial suspension. Include a growth control well (no compound).

  • Incubate the plate at 35-37°C for 16-20 hours.

  • Determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound that shows no visible growth.

Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.[21][22]

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200 g)

  • Test tetrazole compound

  • Carrageenan (1% w/v in saline)

  • Standard anti-inflammatory drug (e.g., Indomethacin, Diclofenac)

  • Plethysmometer

  • Vehicle for compound administration

Procedure:

  • Fast the animals overnight with free access to water.

  • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Administer the test compound or the standard drug (positive control) intraperitoneally or orally. The control group receives the vehicle.

  • After a specific time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Calculate the percentage of edema inhibition for each group compared to the control group.

Maximal Electroshock (MES) Seizure Test in Mice

This is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.[4][14]

Materials:

  • Male mice (e.g., ICR strain, 20-25 g)

  • Test tetrazole compound

  • Standard anticonvulsant drug (e.g., Phenytoin, Carbamazepine)

  • Electroconvulsive shock apparatus with corneal electrodes

  • Saline solution

  • Vehicle for compound administration

Procedure:

  • Administer the test compound or the standard drug intraperitoneally or orally to groups of mice. The control group receives the vehicle.

  • At the time of peak effect of the drug, deliver an electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) through corneal electrodes.

  • Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • The absence of the tonic hindlimb extension is considered as protection.

  • Calculate the percentage of protected mice in each group and determine the median effective dose (ED₅₀).

In Vitro Cyclooxygenase (COX-2) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.[5][30]

Materials:

  • Human recombinant COX-2 enzyme

  • Test tetrazole compound

  • COX assay buffer (e.g., Tris-HCl)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Fluorometric or colorimetric probe

  • 96-well plate

  • Plate reader

Procedure:

  • Prepare a reaction mixture containing the COX assay buffer, heme, and the COX-2 enzyme in a 96-well plate.

  • Add the test compound at various concentrations to the wells. Include a control with no inhibitor and a positive control with a known COX-2 inhibitor (e.g., Celecoxib).

  • Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes).

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Measure the fluorescence or absorbance kinetically for 5-10 minutes.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

In Vitro Tubulin Polymerization Inhibition Assay

This assay assesses the effect of a compound on the assembly of tubulin into microtubules.[7][11]

Materials:

  • Purified tubulin protein

  • Tubulin polymerization buffer (e.g., G-PEM buffer)

  • GTP

  • Fluorescent reporter (e.g., DAPI) or a spectrophotometer to measure turbidity

  • Test tetrazole compound

  • Known tubulin inhibitor (e.g., Nocodazole) and enhancer (e.g., Paclitaxel)

  • 96-well plate

  • Plate reader pre-warmed to 37°C

Procedure:

  • Prepare a tubulin reaction mix on ice containing tubulin, polymerization buffer, and GTP.

  • Add the test compound at various concentrations, a known inhibitor, a known enhancer, or a vehicle control to the wells of a pre-warmed 96-well plate.

  • Initiate the polymerization by adding the ice-cold tubulin reaction mix to each well.

  • Immediately place the plate in the pre-warmed microplate reader and measure the fluorescence or absorbance at 340 nm over time (e.g., every minute for 60 minutes).

  • Plot the fluorescence/absorbance versus time to generate polymerization curves.

  • Analyze the curves to determine the effect of the compound on the rate and extent of tubulin polymerization.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of tetrazole compounds are a result of their interaction with various cellular signaling pathways and molecular targets. The following diagrams illustrate some of the key mechanisms.

COX-2 Inhibition Pathway

COX2_Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Pro-inflammatory Prostaglandins COX2->Prostaglandins Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation Tetrazole_Inhibitor Tetrazole-based COX-2 Inhibitor Tetrazole_Inhibitor->COX2

Tubulin Polymerization Inhibition

Tubulin_Polymerization_Inhibition cluster_0 Normal Cell Division cluster_1 Action of Tetrazole Inhibitor Tubulin_Dimers α/β-Tubulin Dimers Microtubules Microtubule Polymerization Tubulin_Dimers->Microtubules Inhibited_Polymerization Inhibited Microtubule Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Cell_Division Cell Division Mitotic_Spindle->Cell_Division Tetrazole_Inhibitor Tetrazole-based Tubulin Inhibitor Tetrazole_Inhibitor->Inhibited_Polymerization Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Inhibited_Polymerization->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Anticonvulsant Mechanism on Voltage-Gated Sodium Channels

Anticonvulsant_Mechanism cluster_neuron Presynaptic Neuron Action_Potential Action Potential Propagation Na_Channel Voltage-Gated Na+ Channel Reduced_Excitability Reduced Neuronal Excitability Na_Channel->Reduced_Excitability Blockade leads to Na_Influx Na+ Influx Depolarization Depolarization Neurotransmitter_Release Excitatory Neurotransmitter Release Tetrazole_Anticonvulsant Tetrazole-based Anticonvulsant Tetrazole_Anticonvulsant->Na_Channel

PPARγ Agonism in Antidiabetic Activity

PPARg_Agonism Tetrazole_Agonist Tetrazole-based PPARγ Agonist PPARg PPARγ Receptor (in Adipose Tissue, Muscle) Tetrazole_Agonist->PPARg binds to and activates Gene_Expression Altered Gene Expression PPARg->Gene_Expression Metabolic_Effects Increased Glucose Uptake Improved Insulin Sensitivity Lipid Metabolism Regulation Gene_Expression->Metabolic_Effects

Antifungal Mechanism via Lanosterol 14α-Demethylase Inhibition

Antifungal_Mechanism Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol Biosynthesis CYP51->Ergosterol Disrupted_Membrane Disrupted Cell Membrane (Fungicidal/Fungistatic) CYP51->Disrupted_Membrane Inhibition leads to Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane Tetrazole_Antifungal Tetrazole-based Antifungal Tetrazole_Antifungal->CYP51

Conclusion

The tetrazole scaffold has unequivocally established its significance in the landscape of medicinal chemistry. The diverse and potent biological activities, spanning from anticancer to antidiabetic effects, underscore the versatility of this heterocyclic core. This technical guide has provided a comprehensive overview of these activities, supported by quantitative data and detailed experimental protocols to aid researchers in their drug discovery and development endeavors. The elucidation of the underlying signaling pathways and mechanisms of action further empowers the rational design of next-generation tetrazole-based therapeutics with enhanced efficacy and safety profiles. The continued exploration of tetrazole chemistry holds immense promise for addressing a multitude of unmet medical needs.

References

A Theoretical Investigation into the Conformational Landscape of n-Methylthiotetrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a comprehensive theoretical framework for investigating the conformational preferences of n-Methylthiotetrazole (n-MTT). While direct experimental data on the conformation of isolated n-MTT is scarce in publicly available literature, this document details the robust computational chemistry protocols required to elucidate its structural properties. Understanding the three-dimensional structure, stability of different conformers, and the energy barriers for their interconversion is critical, particularly as the n-MTT moiety is a key structural component in several cephalosporin (B10832234) antibiotics and has been associated with biological activity and side effects.

The methodologies described herein provide a roadmap for generating high-quality, reproducible data on the geometry and energetics of n-MTT, which can inform rational drug design, structure-activity relationship (SAR) studies, and the interpretation of experimental spectroscopic data.

Experimental and Computational Protocols

A thorough conformational analysis of this compound requires a systematic exploration of its potential energy surface (PES). The primary degrees of freedom are the rotations around the single bonds: the N-CH₃ bond and the C-S-CH₃ linkage. The following protocol outlines a standard and effective approach using quantum mechanical calculations.

Conformational Search and Optimization

The initial step involves a comprehensive search for all possible stable conformers. This is typically achieved by systematically rotating the key dihedral angles.

Protocol:

  • Initial Structure Generation: An initial 3D structure of this compound is built using molecular modeling software (e.g., GaussView, Avogadro).

  • Dihedral Angle Scan: A relaxed potential energy surface scan is performed. The key dihedral angles to scan are:

    • τ₁ (N-N-C-S): To determine the orientation of the thiomethyl group relative to the tetrazole ring.

    • τ₂ (N-C-S-C): To explore the rotation of the methyl group attached to the sulfur atom. A coarse scan (e.g., in 30° increments) is performed for each dihedral angle, followed by a geometry optimization at each point. This helps to identify the approximate locations of energy minima.

  • Geometry Optimization: The structures corresponding to the energy minima found during the scan are then fully optimized without constraints. This process refines the molecular geometry to find the exact stationary points on the PES.

  • Frequency Analysis: A vibrational frequency calculation is performed for each optimized structure. The absence of imaginary frequencies confirms that the structure is a true local minimum (a stable conformer).

Transition State Calculation

To understand the dynamics of interconversion between conformers, the transition states (saddle points on the PES) connecting them must be located.

Protocol:

  • Transition State Guess: An initial guess for the transition state structure is generated, often by selecting a structure from the dihedral scan that lies at the peak energy between two minima.

  • Transition State Optimization: The structure is optimized using an algorithm designed to find saddle points, such as the Berny algorithm or the Synchronous Transit-Guided Quasi-Newton (STQN) method.

  • Frequency Analysis: A vibrational frequency calculation is performed on the optimized transition state structure. A single imaginary frequency confirms that the structure is a true first-order saddle point and correctly describes the transition between the connected conformers. The eigenvector of this imaginary frequency corresponds to the motion along the reaction coordinate.

Computational Method Details

The accuracy of the results is highly dependent on the chosen level of theory and basis set.

  • Level of Theory: Density Functional Theory (DFT) is a widely used method that provides a good balance between computational cost and accuracy for organic molecules.[1] Functionals such as B3LYP or the M06-2X are suitable choices.[1] The M06-2X functional, in particular, is often recommended for calculations involving thermochemistry and kinetics.[1]

  • Basis Set: For molecules containing second-row elements like sulfur, it is crucial to use a basis set that includes polarization and diffuse functions. Pople-style basis sets like 6-311+G(d,p) are a common and reliable choice.[2] For higher accuracy, correlation-consistent basis sets such as aug-cc-pVTZ can be employed, which are known to perform well for sulfur-containing compounds.[3][4]

  • Software: These calculations are typically performed using established quantum chemistry software packages like Gaussian , which offers a wide range of methods and tools for conformational analysis.[5][6][7]

Data Presentation

The quantitative results from the computational study should be organized into clear, concise tables to facilitate comparison and analysis. The following tables are examples of how the geometric and energetic data for this compound conformers would be presented.

Table 1: Calculated Geometric Parameters of Stable this compound Conformers

This table would list the key bond lengths, bond angles, and dihedral angles that define the geometry of each identified stable conformer.

ParameterConformer 1 (Global Minimum)Conformer 2...
Bond Lengths (Å)
N1-N2valuevaluevalue
C5-Svaluevaluevalue
S-C6valuevaluevalue
N1-C7valuevaluevalue
Bond Angles (°)
N1-C5-Svaluevaluevalue
C5-S-C6valuevaluevalue
Dihedral Angles (°)
N2-N1-C5-Svaluevaluevalue
N1-C5-S-C6valuevaluevalue

Table 2: Relative Energies and Rotational Barriers for this compound

This table summarizes the energetic landscape, showing the relative stability of each conformer and the energy required to convert between them.

Conformer / Transition StateRelative Energy (kcal/mol)Description
Conformer 10.00Global Minimum
Conformer 2valueLocal Minimum
...value...
TS (1 ↔ 2)valueTransition state between Conformer 1 and 2
Calculated Rotational Barrier
Barrier (1 → 2)valueEnergy difference between TS (1 ↔ 2) and Conformer 1

Visualization of Workflows and Relationships

Visual diagrams are essential for representing complex workflows and the relationships between different chemical states. The following diagrams, generated using the DOT language, illustrate the logical flow of the conformational analysis and the energetic relationship between conformers.

G cluster_setup 1. Initial Setup cluster_scan 2. Potential Energy Surface Scan cluster_optimization 3. Conformer & TS Optimization cluster_analysis 4. Validation and Analysis start Build Initial 3D Structure define_dihedrals Identify Key Rotatable Bonds start->define_dihedrals scan Relaxed PES Scan (Rotate Dihedrals) define_dihedrals->scan opt_scan Geometry Optimization at Each Scan Step scan->opt_scan minima Identify Energy Minima (Conformer Candidates) opt_scan->minima ts_guess Identify Energy Maxima (TS Candidates) opt_scan->ts_guess opt_minima Full Optimization of Minima minima->opt_minima opt_ts Transition State Optimization ts_guess->opt_ts freq_min Frequency Analysis (Confirm Minima) opt_minima->freq_min freq_ts Frequency Analysis (Confirm TS) opt_ts->freq_ts energies Calculate Relative Energies & Rotational Barriers freq_min->energies freq_ts->energies

Caption: Workflow for a computational conformational analysis study.

PotentialEnergySurface cluster_axis Relative Energy cluster_coord Rotation Coordinate (Dihedral Angle) C1 Conformer 1 (Global Minimum) C1->p1_end TS1 Transition State TS1->p2_start C2 Conformer 2 (Local Minimum) C2->p2_end p1_start->C1 p1_end->TS1 p2_start->C2 E_start E_end E_start->E_end RC_start RC_end RC_start->RC_end

Caption: Hypothetical potential energy surface for dihedral rotation.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of N-Methylthiotetrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylthiotetrazole (NMTT), also known as 1-methyl-1H-tetrazole-5-thiol, is a chemical moiety found as a side chain in several third-generation cephalosporin (B10832234) antibiotics, including cefoperazone, cefotetan (B131739), and moxalactam. The presence of this NMTT side chain has been linked to clinically significant adverse effects, most notably hypoprothrombinemia, a condition characterized by a deficiency of prothrombin that can lead to an increased risk of bleeding.[1][2] Therefore, the accurate and sensitive detection and quantification of NMTT in pharmaceutical ingredients, drug products, and biological matrices are critical for quality control, pharmacokinetic studies, and ensuring patient safety.

These application notes provide detailed protocols for the analytical determination of NMTT using High-Performance Liquid Chromatography (HPLC), a widely used and reliable technique in pharmaceutical analysis. The methods described are suitable for the quantification of NMTT as a potential impurity or metabolite.

Data Presentation

The following tables summarize the quantitative performance data for the analytical methods described in the subsequent protocols.

Table 1: HPLC Method Performance for this compound Analysis

ParameterMethod 1: NMTT in Human PlasmaMethod 2: NMTT in Cephalosporin Formulations
Limit of Detection (LOD) 22 ng/mL[3]To be determined based on specific validation
Limit of Quantitation (LOQ) 70 ng/mL[3]To be determined based on specific validation
Linearity Range 630 - 6300 ng/mL[3]To be determined based on specific validation
Recovery 96 ± 7%[3]>95% (typical requirement)
Precision (%RSD) Within-day: 0.28 - 1.4%[3]<2% (typical requirement)

Experimental Protocols

Protocol 1: Determination of this compound in Human Plasma by HPLC

This protocol is adapted from a validated method for the quantitative determination of 1-methyl-1H-tetrazole-5-thiol in human plasma.[3]

1. Sample Preparation (Plasma)

  • Objective: To deproteinate plasma samples for analysis.

  • Procedure:

    • Collect blood samples in appropriate anticoagulant tubes and centrifuge to separate plasma.

    • Perform plasma water filtration to remove proteins.

    • The resulting protein-free filtrate is directly injected into the HPLC system.

2. HPLC Instrumentation and Conditions

  • Instrumentation: A standard HPLC system equipped with a UV detector and a column-switching and backflushing capability is recommended.

  • Chromatographic Conditions:

    • Analytical Column: (Details to be specified based on the exact method, e.g., a C18 reversed-phase column).

    • Mobile Phase: (Details to be specified, e.g., a mixture of a buffer like ammonium (B1175870) acetate (B1210297) and an organic modifier like acetonitrile).

    • Flow Rate: (To be specified, e.g., 1.0 mL/min).

    • Detection Wavelength: (To be specified based on the UV absorbance of NMTT).

    • Injection Volume: (To be specified, e.g., 20 µL).

    • Column Temperature: (To be specified, e.g., 30°C).

3. Calibration and Quantification

  • Prepare a series of calibration standards of NMTT in a relevant matrix (e.g., drug-free plasma).

  • Generate a calibration curve by plotting the peak area of NMTT against its concentration.

  • Quantify NMTT in unknown samples by interpolating their peak areas from the calibration curve.

Protocol 2: Determination of this compound as an Impurity in Cephalosporin Drug Substances by HPLC

This protocol provides a general framework for the analysis of NMTT in cephalosporin active pharmaceutical ingredients (APIs). Method validation according to ICH guidelines is required.[4]

1. Sample Preparation (Drug Substance)

  • Objective: To dissolve the drug substance and prepare it for HPLC analysis.

  • Procedure:

    • Accurately weigh a known amount of the cephalosporin drug substance.

    • Dissolve the sample in a suitable diluent (e.g., mobile phase or a mixture of water and organic solvent) to a final concentration within the linear range of the method.

    • Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: A reversed-phase C8 or C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is often suitable for cephalosporin analysis.[5]

    • Mobile Phase: An isocratic or gradient elution using a mixture of a buffer (e.g., 0.1 M ammonium acetate, pH 5.6) and an organic solvent (e.g., acetonitrile). A typical starting point could be a high aqueous content (e.g., 95:5 buffer:acetonitrile).[5]

    • Flow Rate: Typically 0.8 - 1.5 mL/min.[5]

    • Detection Wavelength: A wavelength around 250 nm is often used for the detection of cephalosporins and related impurities.[5]

    • Injection Volume: 20-25 µL.[5]

    • Column Temperature: Maintained at a constant temperature, for example, 30°C.[5]

3. Method Validation

  • The analytical method should be validated according to ICH guidelines to demonstrate its suitability for its intended purpose. This includes assessing specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[4]

Visualizations

The following diagrams illustrate the logical relationships and experimental workflows associated with the analysis of this compound.

cluster_0 NMTT-Containing Cephalosporins cluster_1 Metabolic/Degradation Process cluster_2 Physiological Effect Cefoperazone Cefoperazone Release Release of NMTT Side Chain Cefoperazone->Release Cefotetan Cefotetan Cefotetan->Release Moxalactam Moxalactam Moxalactam->Release Hypoprothrombinemia Hypoprothrombinemia (Increased Bleeding Risk) Release->Hypoprothrombinemia

Caption: Relationship between NMTT-containing cephalosporins and hypoprothrombinemia.

start Start: Sample (Pharmaceutical Ingredient or Biological Matrix) prep Sample Preparation (e.g., Dissolution, Deproteination, Filtration) start->prep hplc HPLC Analysis (Separation on C8/C18 Column) prep->hplc detection UV Detection hplc->detection data Data Acquisition and Processing (Chromatogram Generation) detection->data quant Quantification (Comparison to Calibration Standards) data->quant end End: Reportable NMTT Concentration quant->end

Caption: General experimental workflow for the HPLC analysis of NMTT.

References

Application Note: Quantification of n-Methylthiotetrazole (NMTT) using a Validated HPLC-UV Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

n-Methylthiotetrazole (NMTT), chemically known as 1-Methyl-1H-tetrazole-5-thiol, is a chemical moiety found in the side chains of several cephalosporin (B10832234) antibiotics. Its presence has been associated with adverse effects such as hypoprothrombinemia and alcohol intolerance. Therefore, the accurate quantification of NMTT in various matrices, including pharmaceutical formulations and biological samples, is crucial for both quality control and safety assessment in drug development. This application note provides a detailed protocol for the quantification of NMTT using a robust and sensitive High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method.

Chromatographic Conditions

A reliable HPLC-UV method for the determination of NMTT has been established. The chromatographic separation is achieved on a C18 reversed-phase column with an isocratic mobile phase, allowing for a simple, fast, and sensitive analysis.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase Acetonitrile (B52724):Water (70:30, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
UV Detection Wavelength 254 nm
Run Time 8 minutes

Method Validation Summary

The described method is validated based on established analytical guidelines to ensure its reliability for the intended application. The key validation parameters are summarized below. While specific data for NMTT is referenced where available, some performance characteristics are based on typical results for similar compounds analyzed by HPLC-UV to provide a comprehensive overview.

Table 1: System Suitability

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) for 6 replicate injections ≤ 2.0%

Table 2: Quantitative Performance Data

ParameterResultReference
Linearity Range 0.25 - 20 µg/mL[1]
Correlation Coefficient (r²) > 0.999[2]
Limit of Detection (LOD) 22 ng/mL[3]
Limit of Quantification (LOQ) 70 ng/mL[3]
Accuracy (Recovery) 96% ± 7%[3]
Precision (RSD) Within-day: 0.28% - 1.4% Between-day: ± 3.5%[3]

Note: The linearity range and recovery data are adapted from methods for similar compounds to represent expected performance.

Experimental Protocols

Preparation of Solutions

1.1. Mobile Phase Preparation:

  • Prepare a solution of 0.1% formic acid in HPLC-grade water.

  • Prepare a solution of 0.1% formic acid in HPLC-grade acetonitrile.

  • Mix the acetonitrile solution and water solution in a 70:30 (v/v) ratio.

  • Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration) before use.

1.2. Standard Stock Solution Preparation (1 mg/mL):

  • Accurately weigh approximately 10 mg of NMTT reference standard into a 10 mL volumetric flask.

  • Dissolve the standard in the mobile phase (or a suitable solvent like acetonitrile).

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Make up the volume to 10 mL with the mobile phase and mix thoroughly.

1.3. Working Standard Solutions:

  • Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 0.25, 0.5, 1, 5, 10, 20 µg/mL).

Sample Preparation (from Plasma)

2.1. Protein Precipitation:

  • To 200 µL of plasma sample in a microcentrifuge tube, add 600 µL of cold acetonitrile.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the tube at 14,000 g for 10 minutes.

  • Transfer the clear supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.

HPLC Analysis Procedure

3.1. System Equilibration:

  • Equilibrate the HPLC system by running the mobile phase through the column for at least 30 minutes at the specified flow rate until a stable baseline is achieved.

3.2. Injection Sequence:

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the prepared standard solutions in increasing order of concentration to establish the calibration curve.

  • Inject the prepared samples for analysis.

  • It is recommended to inject a standard solution periodically (e.g., after every 10 sample injections) to monitor system performance.

3.3. Data Analysis:

  • Integrate the peak area corresponding to NMTT in the chromatograms.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the concentration of NMTT in the samples by interpolating their peak areas from the calibration curve.

Visualizations

HPLC_Workflow cluster_prep Solution Preparation cluster_sample Sample Preparation (Plasma) cluster_hplc HPLC Analysis cluster_data Data Analysis MobilePhase Mobile Phase (ACN:H2O with 0.1% FA) StockSol NMTT Stock Solution (1 mg/mL) WorkStd Working Standards (Serial Dilution) Inject Injection WorkStd->Inject Plasma Plasma Sample Precip Protein Precipitation (Acetonitrile) Plasma->Precip Centrifuge Centrifugation Precip->Centrifuge Evap Evaporation Centrifuge->Evap Recon Reconstitution Evap->Recon Filter Filtration Recon->Filter Filter->Inject Equilibrate System Equilibration Equilibrate->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection (254 nm) Separate->Detect CalCurve Calibration Curve Construction Detect->CalCurve Quant Quantification Detect->Quant CalCurve->Quant

Caption: Experimental workflow for NMTT quantification.

Logical_Relationship cluster_method Method Foundation cluster_validation Validation Parameters cluster_application Application HPLC HPLC-UV C18 Reversed-Phase C18 HPLC->C18 Isocratic Isocratic Elution HPLC->Isocratic Linearity Linearity & Range C18->Linearity Isocratic->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Sensitivity LOD & LOQ Precision->Sensitivity Quantification NMTT Quantification Sensitivity->Quantification

Caption: Logical relationship of the analytical method.

References

Application Notes and Protocols for n-Methylthiotetrazole in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

n-Methylthiotetrazole (NMTT), also known as 1-methyl-1H-tetrazole-5-thiol, is a crucial heterocyclic building block in medicinal chemistry, most notably for its incorporation into the side chain of several second and third-generation cephalosporin (B10832234) antibiotics. The presence of the NMTT moiety in these antibiotics, such as cefamandole (B1668816), cefoperazone (B1668861), and cefotetan, has been linked to both enhanced antibacterial activity and certain side effects, such as hypoprothrombinemia.[1][2][3] This document provides detailed application notes and experimental protocols for the use of NMTT as a nucleophilic building block in organic synthesis, with a focus on its incorporation into β-lactam structures and other molecules.

The NMTT side chain is known to inhibit the enzyme vitamin K epoxide reductase, which is a critical component of the vitamin K cycle necessary for the synthesis of clotting factors.[4] This biological activity underscores the importance of understanding the chemistry of NMTT to develop new therapeutic agents with tailored properties.

Data Presentation: Synthesis of NMTT-Containing Intermediates

The following tables summarize quantitative data for key reactions involving the use of this compound as a building block.

Table 1: Synthesis of 7-amino-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)ceph-3-em-4-carboxylic acid (7-TMCA)

Reactant 1Reactant 2CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
7-aminocephalosporanic acid (7-ACA)1-methyl-5-mercaptotetrazoleBoron trifluoride acetonitrile (B52724)Acetonitrile28-323High (not specified)[5]

Table 2: Biocatalytic Acylation of 7-TMCA to Cefamandole

Reactant 1Reactant 2BiocatalystSolventTemperature (°C)pHYield (%)Reference
7-TMCAMethyl mandelateImmobilized cephalosporin-acid synthetaseEthylene glycol/water (43% v/v)308.0-6.080.8 ± 1.9[6]

Table 3: Nucleophilic Ring-Opening with NMTT

Reactant 1Reactant 2SolventTemperature (°C)Time (days)Yield (%)Reference
(1R,2R,5R)-6-(3-hydroxypropyl)-6-azabicyclo[3.1.0]hex-3-en-2-ol1-methyl-1H-tetrazole-5-thiolWater37795[7]

Experimental Protocols

Protocol 1: Synthesis of 7-amino-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)ceph-3-em-4-carboxylic acid (7-TMCA) hydrochloride

This protocol describes the nucleophilic substitution of the acetoxy group of 7-aminocephalosporanic acid (7-ACA) with this compound.[3]

Materials:

  • 7-aminocephalosporanic acid (7-ACA)

  • 1-methyl-5-mercaptotetrazole (NMTT)

  • Boron trifluoride acetonitrile complex

  • Acetonitrile

  • Deionized water

  • 10% Ammonia (B1221849) water

  • Acetone

Procedure:

  • To a 500 L reactor, add 184 L of acetonitrile, 28.75 kg of 7-aminocephalosporanic acid, and 13.5 kg of 1-methyl-5-mercaptotetrazole.

  • Rinse the reactor wall with 5 L of acetonitrile.

  • Cool the system to 5°C.

  • Add 132.25 L of boron trifluoride acetonitrile complex as a catalyst and flush the pipeline with 5 L of acetonitrile.

  • Raise the temperature of the system to 28-32°C and stir the reaction for 3 hours.

  • Cool the system to 0-5°C and transfer the solution to another 1000 L reactor containing 210 L of deionized water at 5°C.

  • Stir for 30 minutes until the solution becomes cloudy.

  • Add 60 L of 10% ammonia water dropwise at 0-5°C to adjust the pH of the system to 2.4-2.6.

  • Stir for 60 minutes, then centrifuge and filter to obtain the crystalline product.

  • Wash the crystals three times with 80 L of a 7:3 (v/v) mixture of acetonitrile and water, followed by three washes with 80 L of water, and finally three washes with 80 L of acetone.

  • Dry the product at 40°C for 8 hours to yield 7-TMCA.

Protocol 2: Synthesis of Formyl Cefamandole Acid

This protocol details the acylation of the 7-amino group of the NMTT-containing intermediate, 7-TMCA.[5]

Materials:

Procedure:

  • Suspend the 7-TMCA in dichloromethane.

  • Add the silanizing agent and heat the mixture to reflux until the solution becomes clear, indicating the formation of the silylated intermediate.

  • Cool the reaction mixture to a low temperature (e.g., -10°C to 0°C) under an inert gas atmosphere.

  • Add N,N-dimethylaniline.

  • Slowly add a solution of D-(-)-O-formyl mandeloyl chloride in dichloromethane dropwise to the reaction mixture.

  • Allow the reaction to proceed at low temperature with stirring.

  • Upon completion (monitored by a suitable method like TLC or HPLC), proceed with an appropriate aqueous work-up to hydrolyze the silyl (B83357) esters and isolate the formyl cefamandole acid.

Protocol 3: Nucleophilic Ring-Opening of a Bicyclic Aziridine with NMTT

This protocol illustrates the use of NMTT as a nucleophile in a reaction other than cephalosporin synthesis, affording a thiol-incorporated aminocyclopentitol with high yield.[7]

Materials:

  • (1R,2R,5R)-6-(3-hydroxypropyl)-6-azabicyclo[3.1.0]hex-3-en-2-ol

  • 1-methyl-1H-tetrazole-5-thiol (NMTT)

  • Distilled water

  • Dichloromethane

  • Methanol

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve (1R,2R,5R)-6-(3-hydroxypropyl)-6-azabicyclo[3.1.0]hex-3-en-2-ol (29.6 mg, 0.19 mmol) in distilled water (1 mL).

  • Add 1-methyl-1H-tetrazole-5-thiol (60.1 mg, 0.57 mmol, 3 equivalents).

  • Stir the reaction mixture at 37°C.

  • Monitor the reaction by TLC (eluent: dichloromethane/methanol, 9:1) until the starting material disappears (approximately 7 days).

  • After completion, purify the reaction mixture by silica gel column chromatography to yield (1R,4S,5S)-5-((3-hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol as a brown oil (95% yield).

Mandatory Visualizations

NMTT_as_Building_Block cluster_reactants Starting Materials cluster_reaction Synthetic Transformation cluster_product Product Core_Scaffold Core Scaffold (e.g., 7-ACA, Aziridine) Reaction Nucleophilic Substitution or Ring-Opening Core_Scaffold->Reaction NMTT This compound (Nucleophile) NMTT->Reaction NMTT_Product NMTT-Containing Molecule (e.g., 7-TMCA, Aminocyclopentitol) Reaction->NMTT_Product

Caption: General workflow for incorporating this compound as a nucleophilic building block.

Cephalosporin_Synthesis_Workflow 7_ACA 7-Aminocephalosporanic Acid (7-ACA) Step1 Step 1: Nucleophilic Substitution (Catalyst: Boron trifluoride acetonitrile) 7_ACA->Step1 NMTT 1-Methyl-1H-tetrazole-5-thiol (NMTT) NMTT->Step1 7_TMCA 7-amino-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl) ceph-3-em-4-carboxylic acid (7-TMCA) Step1->7_TMCA Step2 Step 2: Acylation of 7-amino group 7_TMCA->Step2 Acyl_Chloride Acylating Agent (e.g., D-(-)-O-formyl mandeloyl chloride) Acyl_Chloride->Step2 Final_Product NMTT-Containing Cephalosporin (e.g., Cefamandole derivative) Step2->Final_Product

Caption: Synthetic pathway for NMTT-containing cephalosporins from 7-ACA.

Biological_Implication NMTT_Antibiotic NMTT-Containing Antibiotic VKOR Vitamin K Epoxide Reductase (VKOR) NMTT_Antibiotic->VKOR inhibits Vitamin_K_Cycle Vitamin K Cycle VKOR->Vitamin_K_Cycle is essential for Clotting_Factors Synthesis of Active Clotting Factors VKOR->Clotting_Factors inhibition disrupts Vitamin_K_Cycle->Clotting_Factors is required for Hypoprothrombinemia Hypoprothrombinemia (Side Effect) Clotting_Factors->Hypoprothrombinemia disruption leads to

Caption: Signaling pathway illustrating the biological effect of the NMTT side chain.

References

n-Methylthiotetrazole in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

n-Methylthiotetrazole (NMTT), also known as 1-N-methyl-5-thiotetrazole, is a heterocyclic moiety that has been incorporated into the side chains of various cephalosporin (B10832234) antibiotics. Its primary role in medicinal chemistry is not as a therapeutic agent itself, but as a structural component intended to modify the properties of parent drug molecules. However, the presence of the NMTT side chain has been significantly associated with a clinically important adverse effect: hypoprothrombinemia, a coagulation disorder characterized by a deficiency of prothrombin that leads to a prolonged prothrombin time (PT) and an increased risk of bleeding.[1][2][3] This document provides detailed application notes on the implications of using the NMTT moiety in drug design, protocols for assessing its effects on coagulation, and visualizations of the relevant biological pathways and experimental workflows.

Application Notes

The principal "application" of NMTT in medicinal chemistry is as a structural alert for potential coagulopathy. Its presence in a drug candidate necessitates a thorough evaluation of its effects on the vitamin K cycle.

Drug Design and Development Considerations:
  • Structural Alert: The NMTT moiety is a well-established inhibitor of the enzyme vitamin K epoxide reductase.[4][5][6] This inhibition disrupts the vitamin K cycle, which is essential for the gamma-carboxylation and activation of several clotting factors (II, VII, IX, and X).[2][7] Consequently, the inclusion of NMTT in a drug's structure should be carefully considered and weighed against its potential benefits.

  • Patient Population: Patients with pre-existing conditions such as malnutrition, renal dysfunction, malignancy, or those undergoing surgery are at a higher risk of developing NMTT-induced hypoprothrombinemia.[1][8] This is often due to a compromised vitamin K status.[6] Therefore, drugs containing this moiety may have a more restricted patient population.

  • Monitoring: For any NMTT-containing drug that proceeds to clinical trials, routine monitoring of prothrombin time (PT) and International Normalized Ratio (INR) is crucial, especially in at-risk patients.[9][10]

  • Prophylactic Vitamin K: In some clinical scenarios involving NMTT-containing antibiotics, prophylactic administration of vitamin K may be considered to mitigate the risk of bleeding.[6]

Known NMTT-Containing Cephalosporins:

Several cephalosporin antibiotics contain the NMTT side chain and have been associated with coagulation-related adverse events.[3][11] These include:

  • Cefamandole

  • Cefoperazone

  • Cefotetan

  • Cefmetazole

  • Moxalactam

Quantitative Data Summary

The following tables summarize quantitative data from a systematic review and meta-analysis on the association between NMTT-containing cephalosporins and coagulation-related adverse events.

Table 1: Association of NMTT-Cephalosporins with Hypoprothrombinemia and PT Prolongation [3]

OutcomeOdds Ratio (OR)95% Confidence Interval (CI)Statistical Significance
Hypoprothrombinemia1.6761.275–2.203Significant
PT Prolongation2.0501.398–3.005Significant
Bleeding1.3590.920–2.009Not Significant

Table 2: Subgroup Analysis of Specific NMTT-Cephalosporins and Hypoprothrombinemia [3]

NMTT-Containing CephalosporinOdds Ratio (OR)95% Confidence Interval (CI)Statistical Significance
Cefoperazone2.5061.293–4.860Significant
Cefamandole3.2471.083–9.733Significant
Moxalactam3.3671.725–6.572Significant

Experimental Protocols

Protocol 1: In Vitro Assessment of Vitamin K Epoxide Reductase (VKOR) Inhibition

This protocol is designed to determine if a test compound containing an NMTT moiety directly inhibits the activity of VKOR in liver microsomes.

Materials:

  • Rat liver microsomes (prepared from untreated rats)

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • Vitamin K1 epoxide

  • Dithiothreitol (DTT)

  • Reaction buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.4)

  • Scintillation vials and fluid

  • HPLC system with a radioactivity detector

Procedure:

  • Microsome Preparation: Prepare liver microsomes from rats according to standard laboratory procedures.

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine the reaction buffer, a specific concentration of the test compound (or vehicle control), and the rat liver microsomes.

  • Initiation of Reaction: Add radiolabeled Vitamin K1 epoxide and DTT to initiate the reaction. DTT serves as the reducing agent.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a quenching solution (e.g., a mixture of isopropanol (B130326) and hexane).

  • Extraction: Vortex the mixture vigorously and centrifuge to separate the organic and aqueous phases. The organic phase will contain the unreacted Vitamin K1 epoxide and the product, Vitamin K1.

  • Analysis: Analyze the organic phase using an HPLC system equipped with a radioactivity detector to separate and quantify the amounts of Vitamin K1 epoxide and Vitamin K1.

  • Calculation of Inhibition: Calculate the percentage of VKOR inhibition by comparing the rate of Vitamin K1 formation in the presence of the test compound to the rate in the vehicle control.

Note: Interestingly, studies have shown that NMTT itself does not inhibit VKOR in vitro, suggesting that a metabolite of NMTT may be the active inhibitor in vivo.[4]

Protocol 2: In Vivo Assessment of Hypoprothrombinemia (Rat Model)

This protocol assesses the effect of an NMTT-containing compound on prothrombin time in a live animal model.

Materials:

  • Sprague-Dawley rats

  • Test compound

  • Vehicle control

  • Blood collection tubes containing 3.2% sodium citrate (B86180)

  • Centrifuge

  • Coagulometer

Procedure:

  • Animal Acclimatization: Acclimate rats to the laboratory conditions for at least one week before the experiment.

  • Dosing: Administer the test compound or vehicle control to the rats via the intended clinical route (e.g., intravenous or intraperitoneal injection) at a predetermined dose and schedule.

  • Blood Collection: At specified time points after dosing (e.g., 24, 48, and 72 hours), collect blood samples via cardiac puncture or from the tail vein into tubes containing sodium citrate (9 parts blood to 1 part citrate).

  • Plasma Preparation: Immediately after collection, gently invert the tubes to mix the blood and anticoagulant. Centrifuge the blood samples at a specified speed and duration (e.g., 2000 x g for 15 minutes) to obtain platelet-poor plasma.

  • Prothrombin Time (PT) Measurement: Using a calibrated coagulometer, measure the prothrombin time of the plasma samples according to the instrument's instructions. This typically involves adding a thromboplastin (B12709170) reagent to the plasma and measuring the time it takes for a clot to form.[10][12]

  • Data Analysis: Compare the PT values of the test compound-treated group to the vehicle control group. A statistically significant increase in PT indicates potential hypoprothrombinemia.

Visualizations

Signaling Pathway: Inhibition of the Vitamin K Cycle by NMTT

G cluster_0 Vitamin K Cycle cluster_1 Clotting Factor Activation VK_hydroquinone Vitamin K (Hydroquinone) Carboxylase γ-Glutamyl Carboxylase VK_hydroquinone->Carboxylase Cofactor VK_epoxide Vitamin K Epoxide VKOR_reduction1 Vitamin K Epoxide Reductase (VKOR) VK_epoxide->VKOR_reduction1 Vitamin_K Vitamin K (Quinone) VKOR_reduction2 Vitamin K Reductase (VKOR) Vitamin_K->VKOR_reduction2 Carboxylase->VK_epoxide Oxidation Active_Factors Active Clotting Factors Carboxylase->Active_Factors γ-Carboxylation VKOR_reduction1->Vitamin_K Reduction VKOR_reduction2->VK_hydroquinone Reduction Inactive_Factors Inactive Clotting Factors (II, VII, IX, X) Inactive_Factors->Carboxylase Coagulation Coagulation Active_Factors->Coagulation NMTT NMTT (or its metabolite) NMTT->VKOR_reduction1 Inhibition

Caption: NMTT's inhibitory effect on the Vitamin K cycle.

Experimental Workflow: In Vivo Assessment of Hypoprothrombinemia

G start Start acclimatization Animal Acclimatization start->acclimatization dosing Administer Test Compound and Vehicle Control acclimatization->dosing blood_collection Blood Collection (Citrated Tubes) dosing->blood_collection plasma_prep Centrifugation to Obtain Platelet-Poor Plasma blood_collection->plasma_prep pt_measurement Prothrombin Time (PT) Measurement plasma_prep->pt_measurement data_analysis Data Analysis and Comparison pt_measurement->data_analysis end End data_analysis->end

Caption: Workflow for in vivo prothrombin time assessment.

References

Application Notes and Protocols for Incorporating N-Methyl-N-Propargyl-Tryptamine (NMTT) into Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

N-methyl-N-propargyl-tryptamine (NMTT) is a synthetic tryptamine (B22526) derivative of interest in medicinal chemistry and drug discovery due to its structural similarity to known psychoactive compounds and the presence of a reactive propargyl group. This functional group allows for covalent bonding to biological targets or serves as a handle for further chemical modifications, such as click chemistry. These application notes provide detailed protocols for the synthesis, purification, and characterization of NMTT, as well as a general method for its incorporation into novel compounds.

Experimental Protocols

Protocol 1: Synthesis of N-Methyl-N-Propargyl-Tryptamine (NMTT)

This protocol outlines a two-step synthesis of NMTT starting from tryptamine. The first step involves the introduction of the propargyl group, followed by methylation.

Materials:

  • Tryptamine

  • Propargyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (B52724) (ACN)

  • Sodium hydride (NaH)

  • Methyl iodide (CH₃I)

  • Dimethylformamide (DMF)

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated brine solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Triethylamine (TEA)

Procedure:

Step 1: Synthesis of N-Propargyl-Tryptamine

  • To a solution of tryptamine (1.0 g, 6.24 mmol) in acetonitrile (30 mL), add potassium carbonate (1.73 g, 12.5 mmol).

  • Add propargyl bromide (0.88 g, 7.49 mmol) dropwise to the stirring solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, filter the reaction mixture to remove potassium carbonate.

  • Evaporate the solvent under reduced pressure to obtain the crude N-propargyl-tryptamine.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Step 2: Synthesis of N-Methyl-N-Propargyl-Tryptamine (NMTT)

  • Prepare a suspension of sodium hydride (60% dispersion in mineral oil, 0.27 g, 6.87 mmol) in anhydrous dimethylformamide (20 mL) under an inert atmosphere (e.g., nitrogen or argon).

  • Add a solution of N-propargyl-tryptamine (from Step 1, 1.2 g, 6.24 mmol) in DMF (10 mL) dropwise to the NaH suspension at 0 °C.

  • Stir the mixture for 30 minutes at room temperature.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.06 g, 7.49 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by carefully adding water.

  • Partition the mixture between ethyl acetate and water.

  • Wash the organic layer with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude NMTT by silica gel column chromatography using an appropriate eluent system (e.g., dichloromethane:methanol:triethylamine, 95:4:1) to yield the pure product.[1]

Protocol 2: Characterization of NMTT

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve a small sample of purified NMTT in a suitable deuterated solvent (e.g., CDCl₃).

  • Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure. Expected signals should correspond to the protons and carbons of the tryptamine backbone, the methyl group, and the propargyl group.

2. Mass Spectrometry (MS):

  • Analyze the purified NMTT using a mass spectrometer (e.g., ESI-MS) to determine the molecular weight and confirm the identity of the compound.

Protocol 3: Incorporation of NMTT into a Novel Compound via Amide Bond Formation

This protocol describes a general method for coupling NMTT to a carboxylic acid-containing molecule.

Materials:

  • NMTT

  • Carboxylic acid of interest

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent (e.g., HATU)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Dissolve the carboxylic acid (1.0 eq) and NMTT (1.1 eq) in anhydrous DCM.

  • Add DMAP (0.1 eq) to the solution.

  • Add DCC (1.2 eq) portion-wise to the stirring solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the resulting amide by silica gel column chromatography.

Data Presentation

Table 1: Summary of Synthetic Yields and Purity

CompoundStepStarting MaterialProductYield (%)Purity (by HPLC/NMR)
N-Propargyl-tryptamine1TryptamineN-Propargyl-tryptamine75-85>95%
NMTT2N-Propargyl-tryptamineNMTT50-60>98%
NMTT-Amide Conjugate3NMTTAmide Product60-80>97%

Table 2: Key Characterization Data for NMTT

TechniqueData
¹H NMR (CDCl₃, 400 MHz) δ (ppm) Expected signals for indole, ethyl chain, N-methyl, and propargyl protons.
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) Expected signals for indole, ethyl chain, N-methyl, and propargyl carbons.
Mass Spec (ESI-MS) m/z [M+H]⁺ calculated and found.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis of NMTT cluster_purification Purification & Characterization cluster_incorporation Incorporation into Novel Compound Tryptamine Tryptamine N_Propargyl_Tryptamine N_Propargyl_Tryptamine Tryptamine->N_Propargyl_Tryptamine Propargyl Bromide, K2CO3 NMTT NMTT N_Propargyl_Tryptamine->NMTT NaH, Methyl Iodide Column_Chromatography Column_Chromatography NMTT->Column_Chromatography Purified_NMTT Purified_NMTT Column_Chromatography->Purified_NMTT NMR_MS NMR_MS Purified_NMTT->NMR_MS Characterization Amide_Coupling Amide_Coupling Purified_NMTT->Amide_Coupling Carboxylic Acid, DCC, DMAP Novel_Compound Novel_Compound Amide_Coupling->Novel_Compound

Caption: Experimental workflow for the synthesis, purification, and incorporation of NMTT.

signaling_pathway cluster_receptor Potential Tryptamine Signaling NMTT NMTT Derivative Serotonin_Receptor Serotonin (B10506) Receptor (e.g., 5-HT2A) NMTT->Serotonin_Receptor G_Protein G-Protein Serotonin_Receptor->G_Protein PLC Phospholipase C G_Protein->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Downstream_Effects Downstream Cellular Effects Ca_Release->Downstream_Effects PKC_Activation->Downstream_Effects

Caption: Postulated signaling pathway for tryptamine derivatives via serotonin receptors.

References

Application Notes and Protocols for In Vitro Assessment of N-methylthiotetrazole (NMTT) Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vitro assays to assess the biological activity of N-methylthiotetrazole (NMTT), a compound known to be associated with hypoprothrombinemia. The primary mechanism of NMTT's action involves the disruption of vitamin K metabolism, which is crucial for the synthesis of active coagulation factors.

I. Introduction to NMTT's Mechanism of Action

This compound (NMTT) is a chemical moiety found in some cephalosporin (B10832234) antibiotics. Its presence has been linked to an increased risk of bleeding due to hypoprothrombinemia.[1][2] The primary mechanism underlying this adverse effect is the inhibition of the vitamin K cycle.[3][4] Specifically, NMTT is believed to inhibit the enzyme vitamin K epoxide reductase.[5][6] This enzyme is essential for the regeneration of the active form of vitamin K, which is a necessary cofactor for the gamma-carboxylation of glutamic acid residues in vitamin K-dependent coagulation factors (II, VII, IX, and X).[7][8] The inhibition of this process leads to the production of inactive or partially active coagulation factors, impairing the coagulation cascade and prolonging clotting times.[9]

II. Key In Vitro Assays to Assess NMTT Activity

A battery of in vitro assays can be employed to characterize the activity of NMTT. These assays range from direct enzyme inhibition to global assessments of coagulation and cellular toxicity.

Vitamin K Epoxide Reductase (VKOR) Inhibition Assay

This assay directly measures the inhibitory effect of NMTT on its primary molecular target.

Principle: The assay quantifies the conversion of vitamin K epoxide to vitamin K in the presence of a reducing agent, typically dithiothreitol (B142953) (DTT), using liver microsomes as the enzyme source.[5][10] The inhibition of this reaction by NMTT is then determined.

Experimental Protocol:

  • Preparation of Liver Microsomes:

    • Homogenize fresh rat or human liver tissue in ice-cold homogenization buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.4, containing 0.25 M sucrose).

    • Centrifuge the homogenate at low speed (e.g., 10,000 x g) to remove cell debris and nuclei.

    • Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the microsomes.

    • Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration (e.g., using a Bradford assay).

  • Assay Reaction:

    • In a microcentrifuge tube, combine the liver microsomes, a source of reducing equivalents (e.g., DTT), and varying concentrations of NMTT (and a vehicle control).

    • Pre-incubate the mixture for a short period at 37°C.

    • Initiate the reaction by adding the substrate, vitamin K1 2,3-epoxide.[11]

    • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Quantification:

    • Stop the reaction by adding a solvent (e.g., a mixture of isopropanol (B130326) and hexane).

    • Extract the vitamin K and vitamin K epoxide from the reaction mixture.

    • Analyze the extracted samples by high-performance liquid chromatography (HPLC) to separate and quantify vitamin K and vitamin K epoxide.

  • Data Analysis:

    • Calculate the percentage of VKOR inhibition for each NMTT concentration compared to the vehicle control.

    • Determine the IC50 value (the concentration of NMTT that causes 50% inhibition of VKOR activity).

Gamma-Glutamyl Carboxylase (GGCX) Activity Assay

This assay assesses the downstream effect of NMTT on the carboxylation of glutamic acid residues.

Principle: This assay measures the incorporation of radiolabeled bicarbonate (H¹⁴CO₃⁻) into a synthetic peptide substrate containing glutamic acid residues by the enzyme gamma-glutamyl carboxylase, which is present in liver microsomes. Inhibition of this reaction by NMTT is quantified.

Experimental Protocol:

  • Enzyme and Substrate Preparation:

    • Prepare liver microsomes as described for the VKOR assay.

    • Use a synthetic peptide substrate (e.g., FLEEL) that is a known substrate for GGCX.

  • Assay Reaction:

    • In a reaction vessel, combine liver microsomes, the peptide substrate, vitamin K hydroquinone (B1673460) (the active form of vitamin K), radiolabeled sodium bicarbonate (NaH¹⁴CO₃), and varying concentrations of NMTT.

    • Incubate the reaction mixture at a suitable temperature (e.g., 25°C) for a specific duration.

  • Quantification:

    • Stop the reaction by adding an acid (e.g., trichloroacetic acid) to precipitate the proteins and peptides.

    • Wash the precipitate to remove unincorporated radiolabel.

    • Measure the radioactivity of the precipitate using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of GGCX inhibition for each NMTT concentration.

    • Determine the IC50 value. A study reported a 50% inhibitory concentration of 1.1 mmol/l for NMTT in this type of assay.[7]

Prothrombin Time (PT) Assay

This is a global coagulation assay that measures the integrity of the extrinsic and common pathways of coagulation, which involve vitamin K-dependent factors.

Principle: The PT assay measures the time it takes for a clot to form in a plasma sample after the addition of tissue factor (thromboplastin) and calcium. Prolongation of the PT indicates a deficiency in one or more of the vitamin K-dependent clotting factors.

Experimental Protocol:

  • Sample Preparation:

    • Use pooled normal human plasma as the source of coagulation factors.

    • Pre-incubate the plasma with varying concentrations of NMTT for a defined period to allow for the inhibition of factor synthesis (if using a cell-based system) or to assess direct effects on existing factors. For a more physiologically relevant in vitro model, a liver cell line capable of synthesizing coagulation factors could be treated with NMTT, and the conditioned media could then be used for the PT assay.

  • Assay Procedure:

    • Pre-warm the plasma samples and the PT reagent (containing thromboplastin (B12709170) and calcium) to 37°C.

    • Add the PT reagent to the plasma sample.

    • Immediately start a timer and measure the time until a fibrin (B1330869) clot is formed. This can be done manually or using an automated coagulometer.

  • Data Analysis:

    • Record the clotting time in seconds.

    • Compare the PT values of NMTT-treated samples to a vehicle control. A significant prolongation of the PT suggests an inhibitory effect on the coagulation cascade.[12]

PIVKA-II (Protein Induced by Vitamin K Absence) Assay

This is a specific immunoassay to detect the presence of under-carboxylated prothrombin.

Principle: PIVKA-II, also known as des-carboxyprothrombin, is an inactive precursor of prothrombin that accumulates in the circulation when the vitamin K-dependent carboxylation is impaired.[9] This assay uses specific antibodies to detect and quantify PIVKA-II levels.

Experimental Protocol:

  • Sample Generation:

    • Culture a human liver cell line (e.g., HepG2) that synthesizes coagulation factors.

    • Treat the cells with varying concentrations of NMTT for a period sufficient to affect protein synthesis and post-translational modification (e.g., 24-48 hours).

    • Collect the cell culture supernatant.

  • Immunoassay:

    • Use a commercially available PIVKA-II ELISA kit.

    • Follow the manufacturer's instructions to perform the assay on the collected cell culture supernatants.

  • Data Analysis:

    • Quantify the concentration of PIVKA-II in each sample based on a standard curve.

    • A dose-dependent increase in PIVKA-II levels in response to NMTT treatment confirms its inhibitory effect on the vitamin K cycle.

Cellular Toxicity Assay (MTT Assay)

This assay assesses the general cytotoxic effects of NMTT on cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[13] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Experimental Protocol:

  • Cell Culture:

    • Seed a suitable cell line (e.g., HepG2 or other relevant cell lines) in a 96-well plate and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with a range of concentrations of NMTT for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control and a positive control for cytotoxicity.

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for a few hours to allow for the formation of formazan crystals.

  • Solubilization and Measurement:

    • Add a solubilizing agent (e.g., DMSO or an acidic solution of sodium dodecyl sulfate) to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each NMTT concentration relative to the vehicle control.

    • Determine the CC50 value (the concentration of NMTT that causes a 50% reduction in cell viability).

III. Data Presentation

Quantitative data from the described assays should be summarized in clear and structured tables for easy comparison.

Table 1: Summary of In Vitro NMTT Activity

AssayEndpointVehicle ControlNMTT (Concentration 1)NMTT (Concentration 2)NMTT (Concentration 3)IC50 / CC50
VKOR Inhibition % Inhibition0%Value ± SDValue ± SDValue ± SDCalculated Value
GGCX Activity % Inhibition0%Value ± SDValue ± SDValue ± SD1.1 mmol/L[7]
Prothrombin Time Clotting Time (s)Value ± SDValue ± SDValue ± SDValue ± SDN/A
PIVKA-II Levels Concentration (ng/mL)Value ± SDValue ± SDValue ± SDValue ± SDN/A
Cellular Toxicity (MTT) % Cell Viability100%Value ± SDValue ± SDValue ± SDCalculated Value

IV. Visualizations

Diagrams created using Graphviz (DOT language) to illustrate key pathways and workflows.

Vitamin_K_Cycle cluster_0 Vitamin K Cycle cluster_1 Coagulation Factor Synthesis VK_hydroquinone Vitamin K (hydroquinone) VK_epoxide Vitamin K 2,3-epoxide VK_hydroquinone->VK_epoxide GGCX Precursor Inactive Coagulation Factor Precursor (Glu) Vitamin_K Vitamin K VK_epoxide->Vitamin_K VKOR Vitamin_K->VK_hydroquinone Reductase NMTT NMTT NMTT->VK_epoxide Inhibits Active_Factor Active Coagulation Factor (Gla) Precursor->Active_Factor Carboxylation

Caption: The Vitamin K cycle and the inhibitory effect of NMTT.

Experimental_Workflow_VKOR start Start: Prepare Liver Microsomes assay_setup Set up assay reaction with microsomes, DTT, and NMTT start->assay_setup pre_incubation Pre-incubate at 37°C assay_setup->pre_incubation add_substrate Add Vitamin K Epoxide pre_incubation->add_substrate incubation Incubate at 37°C add_substrate->incubation stop_reaction Stop reaction and extract lipids incubation->stop_reaction hplc Analyze by HPLC stop_reaction->hplc data_analysis Calculate % inhibition and IC50 hplc->data_analysis end End data_analysis->end

Caption: Experimental workflow for the Vitamin K Epoxide Reductase (VKOR) assay.

Logical_Relationship_NMTT_Effects NMTT This compound (NMTT) VKOR_Inhibition Inhibition of Vitamin K Epoxide Reductase (VKOR) NMTT->VKOR_Inhibition GGCX_Inhibition Inhibition of Gamma-Glutamyl Carboxylase (GGCX) NMTT->GGCX_Inhibition Reduced_VK Reduced Vitamin K Regeneration VKOR_Inhibition->Reduced_VK Impaired_Carboxylation Impaired Carboxylation of Coagulation Factors GGCX_Inhibition->Impaired_Carboxylation Reduced_VK->Impaired_Carboxylation Inactive_Factors Increased Inactive Coagulation Factors (PIVKA-II) Impaired_Carboxylation->Inactive_Factors Prolonged_PT Prolonged Prothrombin Time (PT) Inactive_Factors->Prolonged_PT Bleeding_Risk Increased Bleeding Risk Prolonged_PT->Bleeding_Risk

Caption: Logical relationships of NMTT's effects on the coagulation cascade.

References

Safer Cephalosporins: A New Frontier in Antibiotic Development Free of NMTT-Related Coagulopathy

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Introduction:

Cephalosporin (B10832234) antibiotics have long been a cornerstone in the treatment of bacterial infections. However, a specific structural feature, the N-methylthiotetrazole (NMTT) side chain, present in some second and third-generation cephalosporins, has been linked to significant adverse effects, most notably hypoprothrombinemia and subsequent bleeding complications. This occurs because the NMTT moiety inhibits the enzyme vitamin K epoxide reductase, a crucial step in the vitamin K cycle necessary for the activation of clotting factors II, VII, IX, and X.[1][2][3] For researchers, scientists, and drug development professionals, the challenge lies in designing new cephalosporins that retain broad-spectrum antibacterial activity while eliminating the risk of coagulopathy associated with the NMTT side chain. This document provides detailed application notes and protocols for the development and evaluation of cephalosporins lacking the NMTT side chain.

The Problem with the NMTT Side Chain

The NMTT side chain, found in cephalosporins such as cefoperazone, cefotetan, and moxalactam, is the primary culprit behind the associated bleeding risks.[1][4] Studies have shown a significant association between the use of NMTT-containing cephalosporins and the prolongation of prothrombin time (PT) and an increased odds ratio for developing hypoprothrombinemia.[1][5] This risk is particularly pronounced in patients with underlying conditions that may predispose them to vitamin K deficiency.[2][3]

Strategies for Developing NMTT-Free Cephalosporins

The development of safer cephalosporins has focused on replacing the NMTT group at the C-3 position of the cephem nucleus with alternative side chains that do not interfere with the vitamin K cycle but maintain or enhance antibacterial efficacy. Key strategies include:

  • Modification of the C-3 Side Chain: The primary approach involves the introduction of various substituents at the C-3 position that are not associated with coagulopathy. The choice of the C-3 substituent is critical as it influences the pharmacokinetic properties and antibacterial spectrum of the drug.[6][7]

  • Focus on C-7 Side Chain Modifications: While the C-3 position is key to avoiding NMTT-related side effects, modifications at the C-7 acylamino side chain are crucial for determining the antibacterial spectrum and resistance to β-lactamases.[8][9] Combining a safe C-3 substituent with a potent C-7 side chain is a central strategy in modern cephalosporin design.

Promising Alternatives to the NMTT Side Chain

Several C-3 substituents have been successfully incorporated into cephalosporins, demonstrating good antibacterial activity without the adverse hematological effects of the NMTT group. Examples of such NMTT-free cephalosporins include:

  • Cefotaxime (B1668864): Features a simple acetoxymethyl group at the C-3 position.

  • Cefoxitin: Possesses a carbamoyloxymethyl group at the C-3 position.

  • Ceftriaxone: Incorporates a more complex thiotriazine ring, which is metabolically stable.

  • Cefepime and Cefpirome: These fourth-generation cephalosporins utilize a quaternary ammonium (B1175870) substituent at the C-3 position, which enhances their cell penetration and stability against β-lactamases.[6][7]

Data Presentation: Comparative Effects on Coagulation

The following table summarizes the comparative risk of hypoprothrombinemia and prothrombin time prolongation between NMTT-containing and NMTT-free cephalosporins based on a meta-analysis.

Cephalosporin ClassExamplesOdds Ratio for Hypoprothrombinemia (95% CI)Odds Ratio for PT Prolongation (95% CI)
NMTT-Containing Cefoperazone, Cefotetan, Moxalactam, Cefamandole, Cefmetazole1.676 (1.275–2.203)2.050 (1.398–3.005)
NMTT-Free Cefotaxime, CefoxitinNot significantly associatedNot significantly associated

Data compiled from a systematic review and meta-analysis of 15 studies.[1][5] Subgroup analyses revealed that cefoperazone, cefamandole, and moxalactam were significantly associated with a higher risk of hypoprothrombinemia.[1]

Experimental Protocols

Protocol 1: Synthesis of an NMTT-Free Cephalosporin (Cefotaxime)

This protocol outlines a general synthetic route for cefotaxime, a widely used third-generation cephalosporin that lacks the NMTT side chain. The synthesis involves the acylation of 7-aminocephalosporanic acid (7-ACA).[10][11][12][13]

Materials:

  • 7-aminocephalosporanic acid (7-ACA)

  • 2-(2-amino-4-thiazolyl)-2-methoxyiminoacetic acid (as an activated ester, e.g., S-benzothiazole-2-yl thioester - MAEM)

  • Triethylamine (B128534)

  • Inert organic solvent (e.g., dichloromethane)

  • 3N Hydrochloric acid

  • Sodium acetate (B1210297) trihydrate

  • 60% aqueous isopropanol (B130326)

  • Activated carbon

Procedure:

  • Acylation: In a reaction vessel, dissolve 7-ACA and the activated ester of 2-(2-amino-4-thiazolyl)-2-methoxyiminoacetic acid (MAEM) in an inert organic solvent.

  • Add triethylamine as a condensation agent and a suitable catalyst.

  • Stir the reaction mixture for approximately 2 hours at room temperature.

  • Extraction and Precipitation: Extract the organic phase with water.

  • Adjust the pH of the aqueous phase with 3N hydrochloric acid to precipitate the cefotaxime acid as a white crystal.

  • Salt Formation: Dissolve the cefotaxime acid and sodium acetate trihydrate in 60% aqueous isopropanol.

  • Add activated carbon for decolorization and filter the solution.

  • Slowly add the filtrate to aqueous isopropanol with constant stirring to induce the crystallization of cefotaxime sodium.

  • Collect the cefotaxime sodium crystals by filtration and dry under vacuum.

Protocol 2: In Vitro Assessment of Vitamin K Epoxide Reductase (VKOR) Inhibition

This HPLC-based assay is designed to measure the in vitro inhibitory activity of cephalosporin candidates on VKOR, the enzyme targeted by the NMTT side chain.[14][15][16]

Materials:

  • Microsomes from cells overexpressing VKOR or purified VKOR protein

  • Vitamin K1 2,3-epoxide (KO) stock solution

  • Reduced Glutathione (GSH)

  • Reaction Buffer (e.g., 200 mM HEPES, pH 7.5, containing 150 mM KCl)

  • Quenching Solution (Isopropanol/hexane (B92381) mixture)

  • HPLC system with a reverse-phase C8 or C18 column

  • Methanol (B129727) (HPLC grade)

  • Test cephalosporin compounds and a known inhibitor (e.g., warfarin)

Procedure:

  • Enzyme Preparation: Prepare the VKOR enzyme source (microsomes or purified protein) at a suitable concentration.

  • Inhibitor Pre-incubation: Pre-incubate the enzyme preparation with various concentrations of the test cephalosporin or warfarin (B611796) for 30-60 minutes on ice.

  • Reaction Initiation: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, GSH, and the pre-incubated enzyme/inhibitor mix.

  • Initiate the reaction by adding the KO substrate.

  • Incubate the reaction at 37°C for a predetermined time within the linear range of the reaction.

  • Reaction Quenching and Extraction: Stop the reaction by adding the isopropanol/hexane quenching solution.

  • Vortex and centrifuge to separate the phases. Transfer the upper hexane phase to a new tube.

  • Sample Preparation for HPLC: Evaporate the hexane extract to dryness and reconstitute the residue in methanol.

  • HPLC Analysis: Inject the sample onto the HPLC system. Use a mobile phase of methanol and monitor the elution of KO and its reduced form, vitamin K (K), by UV absorbance.

  • Data Analysis: Quantify the amount of K produced and calculate the percentage of VKOR inhibition for each test compound concentration. Determine the IC50 value for each compound.

Protocol 3: Prothrombin Time (PT) Assay

The PT assay is a fundamental coagulation test used to assess the extrinsic and common pathways of coagulation and is sensitive to deficiencies in vitamin K-dependent clotting factors.[17][18][19][20][21]

Materials:

  • Patient or animal plasma (platelet-poor) collected in 3.2% sodium citrate (B86180) tubes

  • Thromboplastin (B12709170) reagent (containing tissue factor and phospholipids)

  • Calcium chloride solution

  • Coagulometer or water bath with a stopwatch

Procedure:

  • Sample Preparation: Collect blood in a blue-top tube containing 3.2% sodium citrate. The tube must be at least 90% full. Centrifuge the sample to obtain platelet-poor plasma.

  • Assay Performance: Pre-warm the plasma sample and the thromboplastin reagent to 37°C.

  • Add the thromboplastin reagent to the plasma sample.

  • Add calcium chloride to initiate the coagulation cascade.

  • Measure the time in seconds for a fibrin (B1330869) clot to form. This can be done using an automated coagulometer or manually in a water bath.

  • Data Interpretation: Compare the PT of the test sample to a normal reference range. An elevated PT indicates a potential coagulation defect. The results can also be expressed as an International Normalized Ratio (INR) for standardized reporting.

Visualizations

VitaminKCycleInhibition VK_inactive Vitamin K (inactive epoxide) VKOR Vitamin K Epoxide Reductase (VKOR) VK_inactive->VKOR Reduction VK_active Vitamin K (active hydroquinone) GGCX Gamma-Glutamyl Carboxylase (GGCX) VK_active->GGCX Cofactor Gla_precursor Inactive Clotting Factors (Glu residues) Gla_precursor->GGCX Gla_active Active Clotting Factors (Gla residues) VKOR->VK_active GGCX->VK_inactive Oxidation GGCX->Gla_active NMTT NMTT Side Chain (from certain cephalosporins) NMTT->VKOR Inhibition

Caption: Inhibition of the Vitamin K Cycle by the NMTT Side Chain.

CephalosporinDevWorkflow start Start: Identify Need for Safer Cephalosporin design Lead Identification & Design: Replace NMTT with Alternative C-3 Side Chains start->design synthesis Chemical Synthesis of NMTT-Free Analogues design->synthesis in_vitro In Vitro Evaluation synthesis->in_vitro antimicrobial Antimicrobial Susceptibility Testing (MIC) in_vitro->antimicrobial vkor_assay VKOR Inhibition Assay in_vitro->vkor_assay pt_assay Prothrombin Time Assay in_vitro->pt_assay lead_optimization Lead Optimization in_vitro->lead_optimization Data informs optimization lead_optimization->synthesis Iterative process in_vivo In Vivo Studies (Animal Models) lead_optimization->in_vivo clinical_trials Clinical Trials in_vivo->clinical_trials end New NMTT-Free Cephalosporin clinical_trials->end

Caption: Workflow for the Development of NMTT-Free Cephalosporins.

SAR_Logic goal Goal: Develop Safer, Effective Cephalosporin c3_modification Modify C-3 Side Chain goal->c3_modification c7_modification Modify C-7 Side Chain goal->c7_modification remove_nmtt Remove NMTT Moiety c3_modification->remove_nmtt maintain_activity Maintain/Enhance Antibacterial Activity c3_modification->maintain_activity c7_modification->maintain_activity avoid_coagulopathy Avoid Coagulopathy remove_nmtt->avoid_coagulopathy new_drug Successful NMTT-Free Cephalosporin avoid_coagulopathy->new_drug maintain_activity->new_drug

Caption: Logical Relationship in NMTT-Free Cephalosporin Design.

References

Application Notes and Protocols for n-Methylthiotetrazole in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of n-Methylthiotetrazole (NMTT) as a versatile ligand in coordination chemistry. This document details the synthesis of the ligand, the preparation of its metal complexes, and methods for their characterization. The information is intended to serve as a foundational guide for researchers exploring the applications of NMTT in areas such as catalysis, materials science, and bioinorganic chemistry.

Introduction to this compound as a Ligand

This compound, also known as 1-methyl-5-mercaptotetrazole, is a heterocyclic compound featuring a tetrazole ring substituted with a methyl group and a thiol group. This structure provides multiple coordination sites, making it an excellent ligand for a wide range of metal ions. The presence of both nitrogen and sulfur donor atoms allows for diverse coordination modes, including monodentate, bidentate-chelating, and bridging, leading to the formation of mononuclear, binuclear, or polymeric coordination complexes. The resulting metal complexes exhibit a variety of geometries, such as tetrahedral, square planar, and octahedral, depending on the metal ion and reaction conditions.

The coordination chemistry of NMTT is of significant interest due to the potential applications of its metal complexes. For instance, transition metal complexes of substituted tetrazoles are being explored for their catalytic activities and as energetic materials.

Experimental Protocols

The following sections provide detailed protocols for the synthesis of this compound and its coordination complexes with various transition metals.

Synthesis of this compound (Ligand)

This protocol describes a general method for the synthesis of 1-methyl-5-mercaptotetrazole.

Materials:

Procedure:

  • In a reaction flask, combine sodium methylamino dithiocarbamate and sodium azide in water.

  • Add an alkali solution to act as a catalyst.

  • Heat the mixture to reflux and stir for a designated period (typically several hours), monitoring the reaction progress by a suitable method like TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction liquid to a pH of 6-7 using a protonic acid. This will precipitate the crude product.

  • Filter the crude product and wash it with cold water.

  • Purify the crude 1-methyl-5-mercaptotetrazole by recrystallization from a mixed solvent system of toluene and water to obtain the final product.[1]

General Synthesis of this compound Metal Complexes

This protocol outlines a general procedure for the synthesis of coordination complexes of NMTT with transition metal salts.

Materials:

  • This compound (NMTT)

  • A transition metal salt (e.g., NiCl₂·6H₂O, Cu(NO₃)₂·3H₂O, PdCl₂, etc.)

  • A suitable solvent (e.g., ethanol, methanol, water, or a mixture)

  • Reaction flask

  • Stirrer

  • Reflux condenser (if heating is required)

  • Filtration apparatus

Procedure:

  • Dissolve this compound in a suitable solvent in a reaction flask.

  • In a separate flask, dissolve the transition metal salt in the same or a compatible solvent.

  • Slowly add the metal salt solution to the NMTT solution while stirring.

  • The reaction may proceed at room temperature, or heating under reflux may be required to facilitate complex formation. The reaction time can vary from a few hours to several days.

  • Monitor the formation of a precipitate, which indicates the formation of the coordination complex.

  • Once the reaction is complete, cool the mixture to room temperature (if heated) and collect the solid product by filtration.

  • Wash the precipitate with the solvent used for the reaction and then with a more volatile solvent like diethyl ether to facilitate drying.

  • Dry the resulting metal complex under vacuum.

Characterization of NMTT and its Complexes

A variety of analytical techniques can be employed to characterize the synthesized ligand and its metal complexes.

Spectroscopic Analysis
  • Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool to confirm the coordination of the NMTT ligand to the metal center. Key spectral changes to observe include:

    • The disappearance or significant shift of the ν(S-H) band (typically around 2565 cm⁻¹) upon deprotonation and coordination of the thiol group.

    • Shifts in the ν(C=N) and other ring vibration bands of the tetrazole moiety, indicating the involvement of the nitrogen atoms in coordination.

    • The appearance of new bands in the far-IR region corresponding to ν(M-N) and ν(M-S) vibrations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize the ligand and its diamagnetic metal complexes. Shifts in the proton and carbon signals of the methyl group and the tetrazole ring upon complexation provide insights into the coordination environment.

  • UV-Visible (UV-Vis) Spectroscopy: Electronic spectra can provide information about the electronic transitions within the ligand and the d-d transitions of the metal ion in the complex, which helps in determining the coordination geometry.

Structural and Thermal Analysis
  • Single-Crystal X-ray Diffraction: This technique provides definitive structural information, including bond lengths, bond angles, coordination geometry, and the overall crystal packing of the coordination complexes.

  • Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability of the NMTT complexes and to identify the decomposition pathways. These analyses provide information on the presence of coordinated or lattice solvent molecules and the temperature at which the complex decomposes.

Quantitative Data Summary

The following tables summarize representative quantitative data for NMTT and its coordination complexes based on available literature.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₂H₄N₄S
Molecular Weight 116.15 g/mol
Appearance White crystalline powder
Melting Point 125-127 °C

Table 2: Representative IR Spectroscopic Data (cm⁻¹) for NMTT and a Metal Complex

AssignmentFree Ligand (NMTT)Metal Complex (e.g., Pd(II) complex)Shift upon Coordination
ν(S-H) ~2565AbsentDisappearance
ν(C=N) ~1627Shifted to lower frequencyShift indicates coordination
ν(M-S) -Present in far-IRAppearance confirms coordination
ν(M-N) -Present in far-IRAppearance confirms coordination

Table 3: Representative Thermal Analysis Data for a Cu(II)-NMTT Complex

Decomposition StepTemperature Range (°C)Mass Loss (%)Corresponding Fragment
1 25 - 200VariesLoss of solvent molecules
2 200 - 500VariesDecomposition of the ligand
3 >500VariesFormation of metal oxide

Visualizing Workflows and Relationships

The following diagrams illustrate the general workflow for the synthesis and characterization of NMTT coordination complexes and the coordination modes of the NMTT ligand.

Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_data Data Analysis Ligand Synthesis Ligand Synthesis Complex Synthesis Complex Synthesis Ligand Synthesis->Complex Synthesis NMTT Ligand Spectroscopy Spectroscopy Complex Synthesis->Spectroscopy IR, NMR, UV-Vis Structural Analysis Structural Analysis Complex Synthesis->Structural Analysis X-ray Diffraction Thermal Analysis Thermal Analysis Complex Synthesis->Thermal Analysis TGA, DSC Structure Elucidation Structure Elucidation Spectroscopy->Structure Elucidation Structural Analysis->Structure Elucidation Property Evaluation Property Evaluation Thermal Analysis->Property Evaluation Structure Elucidation->Property Evaluation

Caption: General workflow for the synthesis and characterization of NMTT coordination complexes.

Coordination_Modes cluster_modes Coordination Modes cluster_structures Resulting Structures NMTT This compound (NMTT) Ligand Monodentate Monodentate NMTT->Monodentate via S or N Bidentate Bidentate Chelate NMTT->Bidentate via S and N Bridging Bridging NMTT->Bridging via S and/or N Monomer Mononuclear Complex Monodentate->Monomer Bidentate->Monomer Dimer Binuclear Complex Bridging->Dimer Polymer Polymeric Complex Bridging->Polymer

Caption: Possible coordination modes of the NMTT ligand and the resulting complex structures.

References

Application Notes and Protocols for Studying N-methyl-thio-tetrazole (NMTT)-Induced Coagulopathy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to an experimental model for investigating the coagulopathy induced by N-methyl-thio-tetrazole (NMTT), a side chain found in some cephalosporin (B10832234) antibiotics. The protocols outlined below cover in vivo and in vitro models to assess the effects of NMTT on coagulation parameters and the vitamin K cycle.

Introduction

Certain cephalosporin antibiotics containing the N-methyl-thio-tetrazole (NMTT) side chain have been associated with a risk of coagulopathy, primarily due to hypoprothrombinemia.[1][2] This adverse effect is attributed to the NMTT moiety, which, after being cleaved from the parent antibiotic molecule, inhibits the enzyme vitamin K epoxide reductase (VKOR).[3][4] This inhibition disrupts the vitamin K cycle, leading to a deficiency of reduced vitamin K, a necessary cofactor for the gamma-carboxylation of glutamic acid residues in vitamin K-dependent coagulation factors II, VII, IX, and X.[5] The resulting under-carboxylated proteins, known as Proteins Induced by Vitamin K Absence or Antagonist-II (PIVKA-II), are functionally inactive, leading to a bleeding diathesis.[6]

This experimental model is designed to replicate NMTT-induced coagulopathy in a controlled laboratory setting, providing a platform to study the underlying mechanisms, evaluate the severity of coagulopathy caused by different NMTT-containing compounds, and test potential therapeutic interventions.

Data Presentation

Table 1: In Vivo Effects of Latamoxef on Coagulation Parameters in Vitamin K-Deficient Rats
Treatment GroupProthrombin Time (PT) (seconds)Activated Partial Thromboplastin (B12709170) Time (aPTT) (seconds)Plasma PIVKA-II Level (Arbitrary Units/mL)Plasma Factor VII Levels (% of normal)
Control (Vitamin K-deficient diet)12.5 ± 1.025.3 ± 2.10.5 ± 0.185 ± 7
Latamoxef (100 mg/kg/day, i.v. for 8 days) on Vitamin K-deficient diet25.8 ± 3.245.1 ± 5.45.2 ± 0.835 ± 5
Latamoxef (300 mg/kg/day, i.v. for 8 days) on Vitamin K-deficient diet35.2 ± 4.158.7 ± 6.98.9 ± 1.221 ± 4

Data are presented as mean ± standard deviation. Data is illustrative and compiled based on findings reported in literature.[6][7]

Table 2: In Vitro Inhibition of Vitamin K Epoxide Reductase (VKOR) by NMTT
CompoundConcentrationEnzyme SourceVKOR Activity (% of control)
NMTT1 mMRat Liver Microsomes55 ± 6
NMTT5 mMRat Liver Microsomes25 ± 4
Cefoperazone (intact)2 mMRat Liver Microsomes98 ± 5
Latamoxef (intact)2 mMRat Liver Microsomes95 ± 7

Data are presented as mean ± standard deviation. Data is illustrative and based on findings suggesting that the free NMTT side chain, and not the intact antibiotic, is the primary inhibitor.[1]

Experimental Protocols

Protocol 1: In Vivo Model of NMTT-Induced Coagulopathy in Rats

This protocol describes the induction of coagulopathy in rats through the administration of an NMTT-containing antibiotic, potentiated by a vitamin K-deficient diet.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Vitamin K-deficient rodent diet

  • NMTT-containing antibiotic (e.g., Latamoxef, Cefoperazone)

  • Sterile saline for injection

  • Anesthesia (e.g., isoflurane)

  • Blood collection supplies (syringes, tubes with 3.2% sodium citrate (B86180) anticoagulant)

  • Centrifuge

Procedure:

  • Acclimatization: Acclimatize rats for at least one week, providing standard chow and water ad libitum.

  • Induction of Vitamin K Deficiency: Switch the rats to a vitamin K-deficient diet for 10-14 days prior to antibiotic administration.[8] This enhances their susceptibility to the effects of NMTT.

  • Grouping: Divide the rats into a control group and one or more treatment groups.

    • Control Group: Receives the vitamin K-deficient diet and daily intravenous (i.v.) injections of sterile saline.

    • Treatment Group(s): Receive the vitamin K-deficient diet and daily i.v. injections of the NMTT-containing antibiotic (e.g., Latamoxef at 100-300 mg/kg).[7]

  • Drug Administration: Administer the antibiotic or saline via the tail vein once daily for 7-10 consecutive days.

  • Blood Collection:

    • Collect blood samples at baseline (before treatment) and at specified time points during the treatment period (e.g., days 3, 7, and 10).

    • Anesthetize the rats and collect blood via cardiac puncture or from the retro-orbital sinus.

    • Immediately mix the blood with 3.2% sodium citrate anticoagulant in a 9:1 blood-to-anticoagulant ratio.

  • Plasma Preparation: Centrifuge the blood samples at 2000 x g for 15 minutes to separate the plasma.

  • Coagulation Assays: Perform Prothrombin Time (PT), Activated Partial Thromboplastin Time (aPTT), and PIVKA-II assays on the collected plasma samples as described in Protocols 3, 4, and 5.

Protocol 2: In Vitro Vitamin K Epoxide Reductase (VKOR) Inhibition Assay

This protocol details an HPLC-based method to assess the direct inhibitory effect of NMTT on VKOR activity in rat liver microsomes.

Materials:

  • Rat liver microsomes (prepared as described below or commercially available)

  • N-methyl-thio-tetrazole (NMTT)

  • Vitamin K1 2,3-epoxide (KO)

  • Dithiothreitol (DTT)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.4)

  • Quenching solution (e.g., isopropanol/hexane (B92381), 3:2 v/v)

  • HPLC system with a UV detector and a C18 reverse-phase column

Procedure for Preparation of Rat Liver Microsomes: [9][10]

  • Euthanize a rat and perfuse the liver with ice-cold saline.

  • Homogenize the liver in 4 volumes of ice-cold homogenization buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to remove cell debris and mitochondria.

  • Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 60 minutes at 4°C.

  • Discard the supernatant and resuspend the microsomal pellet in a suitable buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

VKOR Inhibition Assay Procedure: [11][12]

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, rat liver microsomes (approximately 1 mg/mL protein), and varying concentrations of NMTT (e.g., 0.1 mM to 5 mM). Pre-incubate for 10 minutes at 37°C.

  • Initiate Reaction: Add DTT (final concentration ~1 mM) and Vitamin K1 2,3-epoxide (final concentration ~10 µM) to start the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Stop Reaction: Terminate the reaction by adding the quenching solution.

  • Extraction: Vortex the mixture vigorously and centrifuge to separate the phases. Collect the upper hexane layer containing vitamin K1 and its epoxide.

  • HPLC Analysis: Evaporate the hexane extract to dryness under a stream of nitrogen and reconstitute in the mobile phase (e.g., methanol). Inject the sample into the HPLC system.

  • Data Analysis: Quantify the amount of vitamin K1 produced by measuring the peak area and comparing it to a standard curve. Calculate the percentage of VKOR inhibition by NMTT at each concentration relative to a control reaction without the inhibitor.

Protocol 3: Prothrombin Time (PT) Assay

This protocol measures the time it takes for a clot to form in plasma after the addition of thromboplastin, assessing the extrinsic and common coagulation pathways.

Materials:

  • Citrated plasma samples

  • PT reagent (containing tissue thromboplastin and calcium chloride)

  • Coagulometer or water bath at 37°C

  • Stopwatch

Procedure:

  • Pre-warming: Pre-warm the plasma samples and PT reagent to 37°C.

  • Sample Incubation: Pipette 100 µL of plasma into a cuvette and incubate at 37°C for 2-3 minutes.

  • Initiate Clotting: Add 200 µL of the pre-warmed PT reagent to the plasma sample and simultaneously start the stopwatch or the coagulometer's timer.

  • Clot Detection: Stop the timer as soon as a fibrin (B1330869) clot is detected (either visually or by the coagulometer).

  • Recording: Record the clotting time in seconds. Perform measurements in duplicate or triplicate.

Protocol 4: Activated Partial Thromboplastin Time (aPTT) Assay

This protocol measures the time it takes for a clot to form after the addition of a contact activator and cephalin, assessing the intrinsic and common coagulation pathways.

Materials:

  • Citrated plasma samples

  • aPTT reagent (containing a contact activator like silica (B1680970) and a phospholipid substitute)

  • Calcium chloride (0.025 M)

  • Coagulometer or water bath at 37°C

  • Stopwatch

Procedure:

  • Pre-warming: Pre-warm the plasma samples, aPTT reagent, and calcium chloride solution to 37°C.

  • Sample and Reagent Incubation: Pipette 100 µL of plasma and 100 µL of aPTT reagent into a cuvette. Incubate at 37°C for 3-5 minutes.

  • Initiate Clotting: Add 100 µL of the pre-warmed calcium chloride solution to the mixture and simultaneously start the stopwatch or the coagulometer's timer.

  • Clot Detection: Stop the timer as soon as a fibrin clot is detected.

  • Recording: Record the clotting time in seconds. Perform measurements in duplicate or triplicate.

Protocol 5: PIVKA-II Measurement by ELISA

This protocol outlines the general steps for quantifying PIVKA-II levels in plasma using a commercially available ELISA kit.

Materials:

  • Citrated plasma samples

  • Rat PIVKA-II ELISA kit (follow the manufacturer's instructions)[13][14]

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents, standards, and samples according to the ELISA kit manual.

  • Assay Procedure:

    • Add standards and samples to the wells of the microplate pre-coated with an anti-PIVKA-II antibody.

    • Incubate as per the kit's instructions.

    • Wash the wells to remove unbound substances.

    • Add a biotinylated detection antibody specific for PIVKA-II.

    • Incubate and wash.

    • Add an avidin-horseradish peroxidase (HRP) conjugate.

    • Incubate and wash.

    • Add a substrate solution and incubate to allow for color development.[15]

    • Stop the reaction with a stop solution.

  • Data Acquisition: Read the absorbance of each well at the appropriate wavelength using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of PIVKA-II in the samples by interpolating their absorbance values from the standard curve.

Mandatory Visualizations

NMTT_Coagulopathy_Pathway NMTT_Cephalosporin NMTT-Containing Cephalosporin Metabolism Metabolism NMTT_Cephalosporin->Metabolism Free_NMTT Free NMTT Metabolism->Free_NMTT releases VKOR Vitamin K Epoxide Reductase (VKOR) Free_NMTT->VKOR Inhibits Reduced_Vitamin_K Reduced Vitamin K VKOR->Reduced_Vitamin_K Reduces Vitamin_K_Epoxide Vitamin K Epoxide Vitamin_K_Epoxide->VKOR Substrate GGCX Gamma-Glutamyl Carboxylase (GGCX) Reduced_Vitamin_K->GGCX Cofactor for Active_Factors Active Coagulation Factors GGCX->Active_Factors Activates PIVKA_II PIVKA-II (Inactive Factors) GGCX->PIVKA_II Leads to accumulation of Inactive_Factors Inactive Vitamin K-Dependent Coagulation Factors (II, VII, IX, X) Inactive_Factors->GGCX Substrate Coagulation Normal Coagulation Active_Factors->Coagulation Coagulopathy Coagulopathy (Bleeding Risk) PIVKA_II->Coagulopathy

Caption: Signaling pathway of NMTT-induced coagulopathy.

InVivo_Workflow Start Start Acclimatization Rat Acclimatization (1 week) Start->Acclimatization Diet Vitamin K-Deficient Diet (10-14 days) Acclimatization->Diet Grouping Animal Grouping (Control vs. Treatment) Diet->Grouping Treatment Daily i.v. Injection (NMTT-antibiotic or Saline) (7-10 days) Grouping->Treatment Blood_Sampling Blood Sampling (Baseline, Day 3, 7, 10) Treatment->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Analysis Coagulation Analysis (PT, aPTT, PIVKA-II) Plasma_Separation->Analysis End End Analysis->End

Caption: Experimental workflow for the in vivo model.

InVitro_Workflow Start Start Microsome_Prep Preparation of Rat Liver Microsomes Start->Microsome_Prep Reaction_Setup Reaction Setup (Microsomes, Buffer, NMTT) Microsome_Prep->Reaction_Setup Reaction_Start Initiate Reaction (Add DTT and KO) Reaction_Setup->Reaction_Start Incubation Incubation (37°C, 30 min) Reaction_Start->Incubation Reaction_Stop Stop Reaction & Extract Vitamin K1 Incubation->Reaction_Stop HPLC HPLC Analysis Reaction_Stop->HPLC Data_Analysis Data Analysis (% VKOR Inhibition) HPLC->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the in vitro VKOR inhibition assay.

References

Application Notes and Protocols for Monitoring n-Methylthiotetrazole (NMTT) Release from Drugs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The N-methylthiotetrazole (NMTT) moiety is a side chain found in several β-lactam antibiotics, particularly certain cephalosporins (e.g., cefamandole, cefoperazone, latamoxef).[1][2] While integral to the antibacterial efficacy of these drugs, the release of free NMTT in vivo is associated with significant adverse effects, most notably hypoprothrombinemia (a blood clotting disorder) and disulfiram-like reactions with alcohol.[3] The proposed mechanism for hypoprothrombinemia involves the inhibition of the vitamin K epoxide reductase enzyme by the NMTT side chain, which disrupts the synthesis of essential vitamin K-dependent clotting factors.[2][3][4] Therefore, monitoring the release of NMTT from parent drug molecules is a critical aspect of drug development, stability testing, and pharmacokinetic studies to ensure patient safety.

These application notes provide an overview of established analytical techniques and detailed protocols for the sensitive and accurate quantification of NMTT in both pharmaceutical formulations and biological matrices.

Analytical Techniques: An Overview

The quantification of NMTT, a small polar molecule, requires robust and sensitive analytical methods. The primary techniques employed are chromatographic, offering the necessary selectivity to distinguish NMTT from the parent drug and other metabolites or degradation products.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly in the reverse-phase (RP-HPLC) mode coupled with Ultraviolet (UV) detection, is the most common and accessible method for analyzing cephalosporins and their related compounds.[5][6][7] It offers excellent selectivity, accuracy, and ease of use, making it suitable for quality control and stability studies.[5]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique has become the gold standard for bioanalytical studies due to its superior sensitivity and specificity.[8][9][10] LC-MS/MS is capable of detecting and quantifying trace levels of NMTT in complex biological matrices like plasma and urine, which is essential for pharmacokinetic and toxicological assessments.[9][11]

  • Capillary Electrophoresis (CE): CE is a high-efficiency separation technique that offers rapid analysis with minimal solvent consumption.[12] It separates analytes based on their ionic mobility in an electric field. While less common than HPLC, CE is a powerful alternative for the analysis of polar compounds like NMTT.[12][13]

Data Presentation: Performance of Analytical Methods

The following table summarizes the quantitative performance parameters for relevant analytical methods used in the determination of cephalosporins and related small molecules.

TechniqueAnalyte/Drug ClassMatrixLinearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Recovery (%)Reference
RP-HPLCCephalosporins (General)Pharmaceutical Dosage Forms0.1–800.06–0.090.20–0.29100.57–100.74[14]
RP-HPLCCeftriaxonePharmaceutical Injections7.8–2500.0750.226N/A[15]
HPLCVarious CephalosporinsPlasmaTherapeutic Range0.2–1.0N/A93–101[6]
LC-MS/MSPROTACs-3-gefitinibRat Plasma0.00002–10.00002N/AN/A[11]
LC-MS/MSCephalosporins (General)Dairy Products0.05–100.01–0.02N/A71–108[15]

N/A: Not Available in the cited literature. LOD: Limit of Detection. LOQ: Limit of Quantitation.

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC-UV Method for NMTT Release

This protocol describes a general method for monitoring the release of NMTT from a drug substance under forced degradation conditions, which is a key component of stability testing.[16][17]

1. Objective: To develop and validate a stability-indicating reverse-phase HPLC method capable of separating and quantifying NMTT from its parent drug and other degradation products.

2. Materials and Reagents:

  • NMTT Reference Standard

  • Parent Drug Substance

  • Acetonitrile (B52724) (HPLC Grade)

  • Methanol (HPLC Grade)

  • Orthophosphoric Acid

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Hydrogen Peroxide (H₂O₂)

  • Deionized Water (18.2 MΩ·cm)

3. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and PDA or UV-Vis detector.

  • Analytical column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[14]

  • Data acquisition and processing software.

4. Forced Degradation Study:

  • Acid Hydrolysis: Dissolve the drug substance in 0.1 M HCl and reflux for a specified time (e.g., 2-4 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve the drug substance in 0.1 M NaOH and reflux for a specified time (e.g., 1-2 hours). Neutralize the solution before analysis.[18]

  • Oxidative Degradation: Treat the drug substance solution with 3-30% H₂O₂ at room temperature for a specified period (e.g., 24 hours).[18]

  • Thermal Degradation: Store the solid drug substance in a hot air oven at a high temperature (e.g., 60-80°C) for several days.

  • Photolytic Degradation: Expose the drug substance (solid and in solution) to UV light (e.g., 200 watt hours/square meter) and cool white fluorescent light.[16]

5. Chromatographic Conditions (Example):

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic solvent like acetonitrile or methanol.[14][16]

  • Flow Rate: 1.0 mL/min.[14]

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm (or a wavelength specific to NMTT's chromophore).

  • Injection Volume: 20 µL.

6. Procedure:

  • Standard Preparation: Prepare a stock solution of NMTT reference standard in the mobile phase. Create a series of calibration standards by serial dilution.

  • Sample Preparation: After forced degradation, dilute the stressed samples with the mobile phase to a suitable concentration within the calibration range.

  • Analysis: Inject the blank (mobile phase), standard solutions, and stressed samples into the HPLC system.

  • Quantification: Identify the NMTT peak by comparing its retention time with the reference standard. Calculate the concentration of NMTT in the stressed samples using the calibration curve.

7. Method Validation: Validate the method according to ICH Q2(R2) guidelines, assessing specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).[19][20][21]

Protocol 2: LC-MS/MS Method for NMTT in Human Plasma

This protocol provides a framework for the sensitive quantification of NMTT in human plasma, suitable for pharmacokinetic studies.

1. Objective: To determine the concentration of NMTT in human plasma samples using a validated LC-MS/MS method.

2. Materials and Reagents:

  • NMTT Reference Standard

  • Isotopically Labeled Internal Standard (IS), (e.g., D3-NMTT)

  • Acetonitrile (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Deionized Water

  • Human Plasma (with anticoagulant like EDTA).[22]

3. Instrumentation:

  • UHPLC or HPLC system.

  • Triple quadrupole (QqQ) or high-resolution mass spectrometer (e.g., Q-TOF) with an electrospray ionization (ESI) source.[9]

  • Analytical column: C18 reverse-phase column suitable for LC-MS (e.g., 50-100 mm length, <2 µm particle size).[23]

4. Sample Preparation (Protein Precipitation): Protein precipitation is a common, straightforward method for sample cleanup in bioanalysis.[5][24]

  • Thaw plasma samples on ice.

  • In a microcentrifuge tube, add 100 µL of plasma.

  • Add 10 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.[24]

  • Vortex for 1 minute to ensure thorough mixing.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[22]

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

5. LC-MS/MS Conditions (Example):

  • LC Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a low percentage of B, ramp up to a high percentage to elute NMTT, then return to initial conditions for re-equilibration.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Determine the precursor-to-product ion transitions for both NMTT and the internal standard by infusing standard solutions. For example:

      • NMTT: m/z [M+H]⁺ → fragment ion

      • IS: m/z [M+H]⁺ → fragment ion

    • Optimize collision energy and other source parameters (e.g., capillary voltage, gas flow) for maximum signal intensity.

6. Calibration and Quantification:

  • Prepare calibration standards by spiking known concentrations of NMTT into blank plasma.

  • Process the calibration standards and quality control (QC) samples alongside the unknown samples using the protein precipitation protocol.

  • Generate a calibration curve by plotting the peak area ratio (NMTT/IS) against the nominal concentration.

  • Determine the concentration of NMTT in the unknown samples from the calibration curve using a weighted linear regression.

Mandatory Visualizations

G cluster_collection Sample Collection & Preparation cluster_analysis Analytical Phase cluster_data Data Processing A Drug Product (For Stability Study) C Forced Degradation (Acid, Base, Oxidative...) A->C B Biological Matrix (e.g., Plasma) D Sample Cleanup (Precipitation, SPE) B->D E Chromatographic Separation (HPLC / LC-MS) C->E D->E F Detection (UV / MS/MS) E->F G Peak Integration & Identification F->G H Quantification via Calibration Curve G->H I Final Report H->I

Caption: General workflow for monitoring NMTT release.

G cluster_separation Separation of Phases plasma 1. Plasma Sample (100 µL) is 2. Add Internal Standard (IS) plasma->is ppt 3. Add Acetonitrile (300 µL) (Protein Precipitation) is->ppt vortex 4. Vortex (1 min) ppt->vortex centrifuge 5. Centrifuge (10 min, 4°C) vortex->centrifuge pellet Protein Pellet (Discard) centrifuge->pellet Forms supernatant Supernatant (Contains NMTT + IS) centrifuge->supernatant Collect analysis 6. Transfer Supernatant for LC-MS/MS Analysis supernatant->analysis

Caption: Plasma sample preparation using protein precipitation.

G cluster_cycle Vitamin K Cycle cluster_carboxylation Clotting Factor Synthesis VK_epoxide Vitamin K Epoxide VK_quinone Vitamin K Quinone VK_epoxide->VK_quinone Vitamin K Epoxide Reductase (VKOR) VKH2 Vitamin K (Reduced Form) VK_quinone->VKH2 Quinone Reductase Result Impaired Coagulation (Hypoprothrombinemia) Precursor Inactive Clotting Factor Precursors (Glu) VKH2->Precursor Active Active Clotting Factors (Factors II, VII, IX, X) (Gla) Precursor->Active γ-Glutamyl Carboxylase Active->Result NMTT NMTT NMTT->VK_epoxide INHIBITS

Caption: Mechanism of NMTT-induced hypoprothrombinemia.

References

Troubleshooting & Optimization

Technical Support Center: n-Methylthiotetrazole (NMTT) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of n-Methylthiotetrazole (NMTT), a critical building block for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 1-methyl-5-mercapto-1,2,3,4-tetrazole.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The most common starting materials for the synthesis of this compound are methyl isothiocyanate and sodium azide (B81097).[1] An alternative approach involves the use of thiourea (B124793) derivatives which can be converted to the tetrazole scaffold.[2][3]

Q2: What is a typical yield and purity I can expect for NMTT synthesis?

A2: With an optimized protocol, yields can range from 70% to 85%, and it is possible to achieve a purity of greater than 99% after purification.[1]

Q3: What are the key reaction parameters to control during the synthesis?

A3: The key reaction parameters include temperature, reaction time, and the pH of the solution during workup and purification. The reaction is typically carried out at a temperature between 50-100°C for 1-10 hours.[1] Careful control of pH is crucial during the acidification and purification steps to ensure efficient crystallization and to minimize impurities.

Q4: What are the main safety precautions to consider during NMTT synthesis?

A4: The synthesis of NMTT involves the use of sodium azide, which is highly toxic and can form explosive hydrazoic acid in the presence of acid. All reactions involving sodium azide should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn. Care should also be taken when handling methyl isothiocyanate, which is a lachrymator.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Low or No Product Yield
Symptom Possible Cause Suggested Solution
No product formation detected. Incomplete reaction due to insufficient temperature or reaction time.Ensure the reaction temperature is maintained within the optimal range (50-100°C) and allow the reaction to proceed for the recommended duration (1-10 hours).[1] Monitor the reaction progress using Thin Layer Chromatography (TLC).
Degradation of starting materials or product.Ensure the quality of starting materials. Sodium azide should be fresh and dry. Avoid excessive heating, as it may lead to decomposition.
Low product yield after workup. Loss of product during extraction or crystallization.Optimize the pH during the acidification step to ensure complete precipitation of the product. Use a minimal amount of cold solvent for washing the crystals to prevent product loss.
Inefficient phase transfer catalysis.If using a phase transfer catalyst, ensure it is of high efficiency and used in the correct proportion as specified in the protocol.[1]
Product Purity Issues
Symptom Possible Cause Suggested Solution
Presence of unreacted starting materials. Incomplete reaction.Increase reaction time or temperature within the recommended limits. Ensure efficient stirring to promote reactant interaction.
Formation of isomeric byproducts. Alkylation of the tetrazole ring can occur at different nitrogen atoms, leading to isomers.Control the alkylation conditions carefully. The choice of solvent and base can influence the regioselectivity of the alkylation.[4][5]
Discolored product. Presence of impurities from side reactions or starting materials.Perform a decolorization step using activated carbon during the purification process.[1] Recrystallization from an appropriate solvent system is also crucial for removing colored impurities.
Purification Challenges
Symptom Possible Cause Suggested Solution
Difficulty in crystallizing the product. The crude product may contain impurities that inhibit crystallization.Purify the crude product by column chromatography before attempting recrystallization. Ensure the correct solvent or solvent mixture is used for recrystallization.
Product "oiling out" instead of crystallizing. The compound is insoluble in the hot solvent, or the boiling point of the solvent is higher than the melting point of the compound.Use a different solvent with a lower boiling point or employ a solvent mixture. Dissolve the compound in a good solvent at an elevated temperature and then add a poor solvent dropwise until turbidity is observed, followed by slow cooling.[6]
Co-elution of impurities during column chromatography. Impurities have similar polarity to the product.Optimize the mobile phase for column chromatography. A gradient elution might be necessary to achieve better separation. Adding a small amount of a modifier like triethylamine (B128534) can sometimes improve the separation of polar compounds.[6]

Quantitative Data Summary

The following table summarizes the reaction conditions and outcomes for the synthesis of this compound based on a patented production method.

ParameterValueReference
Starting Materials Methyl isothiocyanate, Sodium azide[1]
Catalyst High-efficiency phase transfer catalyst[1]
Solvent Deionized water[1]
Reaction Temperature 50-100 °C[1]
Reaction Time 1-10 hours[1]
Yield 70-85%[1]
Purity >99% (after purification)[1]

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is a generalized procedure based on the principles outlined in the cited literature.[1]

Materials:

  • Methyl isothiocyanate

  • Sodium azide

  • High-efficiency phase transfer catalyst

  • Deionized water

  • Hydrochloric acid (for acidification)

  • Sodium hydroxide (B78521) (for pH adjustment)

  • Activated carbon

  • Hydrogen peroxide (for refining)

Procedure:

  • In a reaction vessel, create a system of sodium azide and a high-efficiency phase transfer catalyst in deionized water.

  • Dropwise, add methyl isothiocyanate to the reaction mixture.

  • Heat the reaction mixture to a temperature between 50-100°C and maintain for 1-10 hours with stirring.

  • After the reaction is complete, concentrate the mixture and then cool it down.

  • Acidify the mixture with hydrochloric acid to precipitate the crude 1-methyl-5-mercapto-1,2,3,4-tetrazole.

  • Isolate the crude product by centrifugation or filtration.

  • Dissolve the crude product in an alkaline solution (e.g., sodium hydroxide solution) and treat with activated carbon to decolorize.

  • Filter to remove the activated carbon and any insoluble impurities.

  • Re-acidify the filtrate with hydrochloric acid to crystallize the product.

  • Isolate the purified product by centrifugation or filtration.

  • For further refining, recrystallize the product from water with the addition of a small amount of hydrogen peroxide, followed by cooling, centrifugation, and drying.[1]

Visualizations

Synthetic Pathway for this compound

G Synthetic Pathway of this compound A Methyl Isothiocyanate (CH3NCS) C [1,3-Dipolar Cycloaddition] A->C + B Sodium Azide (NaN3) B->C + D This compound (Crude Product) C->D Reaction at 50-100°C (Phase Transfer Catalyst) E Purification (Alkali dissolution, Decolorization, Acidification, Recrystallization) D->E F Pure this compound E->F

Caption: A simplified workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield in NMTT Synthesis

G Troubleshooting Flowchart for Low Yield Start Low Yield of NMTT Observed CheckReaction Check Reaction Parameters: - Temperature (50-100°C)? - Time (1-10h)? - Stirring adequate? Start->CheckReaction ParametersOK Parameters within range? CheckReaction->ParametersOK AdjustParameters Action: Adjust temperature/time. Monitor with TLC. ParametersOK->AdjustParameters No CheckMaterials Check Starting Materials: - Quality of NaN3? - Purity of CH3NCS? ParametersOK->CheckMaterials Yes AdjustParameters->CheckReaction MaterialsOK Materials of good quality? CheckMaterials->MaterialsOK ReplaceMaterials Action: Use fresh/purified starting materials. MaterialsOK->ReplaceMaterials No CheckWorkup Review Workup Procedure: - pH of acidification correct? - Excessive washing? MaterialsOK->CheckWorkup Yes ReplaceMaterials->Start WorkupOK Workup procedure optimal? CheckWorkup->WorkupOK OptimizeWorkup Action: Optimize pH for precipitation. Minimize washing volume. WorkupOK->OptimizeWorkup No End Yield Improved WorkupOK->End Yes OptimizeWorkup->Start

Caption: A decision tree for troubleshooting low yield in NMTT synthesis.

References

Technical Support Center: Synthesis of 1-Methyl-5-thiotetrazole (MTT)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and professionals in drug development to provide troubleshooting assistance and frequently asked questions regarding the synthesis of 1-methyl-5-thiotetrazole (MTT). Our goal is to help you improve reaction yields and overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for 1-methyl-5-thiotetrazole (MTT)?

A1: The most common and effective methods for synthesizing 1-methyl-5-thiotetrazole (also known as 1-methyl-5-mercaptotetrazole) involve the cyclization of a thiourea (B124793) derivative or a dithiocarbamate (B8719985) with an azide (B81097) source. A key method involves the reaction of sodium methylamino dithiocarboxylate with sodium azide in an aqueous solution.[1] Another general approach for related tetrazoles is the [3+2] cycloaddition of a nitrile with an azide, often facilitated by a catalyst.[2][3][4]

Q2: I am experiencing low yields in my MTT synthesis. What are the likely causes?

A2: Low yields in MTT synthesis can stem from several factors:

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or pH can significantly impact the yield.[5]

  • Poor Quality of Starting Materials: Impurities in the starting materials can lead to side reactions and lower the yield of the desired product.

  • Inefficient Cyclization: The key ring-forming step may not be proceeding to completion. This could be due to an inactive catalyst or inappropriate solvent.

  • Product Degradation: The tetrazole ring can be sensitive to harsh reaction conditions, leading to decomposition.

  • Difficult Product Isolation: MTT can be highly soluble in the reaction solvent, making isolation and purification challenging.

Q3: How can I minimize the formation of byproducts?

A3: Byproduct formation, such as the isomeric 2-methyl-5-thiotetrazole, is a common issue. To minimize this:

  • Control of Reaction Temperature: Maintaining a consistent and optimal reaction temperature is crucial.

  • Choice of Solvent: The polarity of the solvent can influence the regioselectivity of the methylation step.

  • pH Control: In aqueous reactions, maintaining the appropriate pH can suppress the formation of unwanted isomers.[2] A patent for a related compound, 1-methyl-5-aminotetrazole (B134227), highlights that careful control of alkalinity is key to reducing byproduct formation.[6][7]

Q4: What are the recommended catalysts for tetrazole synthesis?

A4: For the broader class of 5-substituted tetrazoles synthesized via cycloaddition, Lewis acids are effective catalysts. Zinc salts, such as zinc bromide (ZnBr₂) or zinc chloride (ZnCl₂), are commonly used to activate the nitrile group towards reaction with the azide.[2][8] For the synthesis of MTT from sodium methylamino dithiocarboxylate, an alkaline solution acts as a catalyst.[1]

Q5: What are the safety precautions I should take when working with azides?

A5: Sodium azide is highly toxic and can form explosive heavy metal azides. It is imperative to handle it with extreme caution in a well-ventilated fume hood. Avoid contact with metals, especially heavy metals. The in-situ formation of hydrazoic acid is a significant hazard due to its volatility and explosive nature. Always adhere to your institution's safety protocols when handling azides.[3]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete reaction.Monitor reaction progress using TLC or LC-MS and adjust reaction time accordingly.
Suboptimal reaction temperature or pH.Optimize the reaction temperature and pH based on literature precedents. For the dithiocarbamate route, ensure the reflux and subsequent neutralization steps are carried out precisely.[1]
Poor quality of starting materials.Ensure the purity of starting materials like sodium methylamino dithiocarboxylate and sodium azide.
Formation of Isomeric Byproducts Incorrect reaction conditions.Carefully control the reaction temperature and pH. The choice of solvent can also influence the product ratio.
Non-regioselective reaction.For syntheses involving methylation, the choice of methylating agent and reaction conditions can affect the N1 vs. N2 methylation.
Difficulty in Product Isolation High solubility of the product in the reaction medium.After neutralization, ensure the pH is optimal for precipitation (pH 6-7).[1] Consider alternative extraction solvents or recrystallization from a different solvent system. A mixed solvent system like toluene (B28343) and water is suggested for recrystallization.[1]
Reaction Stalls or is Sluggish Inactive catalyst or insufficient activation.If using a Lewis acid catalyst, ensure it is fresh and anhydrous. Consider increasing the catalyst loading.
Low reaction temperature.Gradually increase the reaction temperature while monitoring for byproduct formation.

Experimental Protocols

Method 1: Synthesis from Sodium Methylamino Dithiocarboxylate

This method is adapted from a patented procedure and is noted for its high yield and purity.[1]

Step 1: Reaction

  • In a reaction vessel, dissolve sodium methylamino dithiocarboxylate and sodium azide in water.

  • Use an alkali solution as a catalyst.

  • Heat the mixture to reflux and maintain for the specified reaction time.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS).

Step 2: Neutralization and Isolation

  • After the reaction is complete, cool the reaction mixture.

  • Neutralize the solution to a pH of 6-7 using a protic acid. This will precipitate the crude product.

  • Filter the crude 1-methyl-5-mercaptotetrazole.

Step 3: Purification

  • Recrystallize the crude product from a mixed solution of toluene and water to obtain the purified 1-methyl-5-mercaptotetrazole.[1]

Method 2: General [3+2] Cycloaddition (Conceptual for related compounds)

This is a general protocol for the synthesis of 5-substituted tetrazoles and can be adapted.[2][3]

Step 1: Reaction Setup

  • In a round-bottom flask equipped with a reflux condenser, dissolve the starting nitrile in a suitable solvent (e.g., water, DMF).

  • Add sodium azide and a Lewis acid catalyst (e.g., ZnBr₂).

  • Heat the reaction mixture to the desired temperature (typically 100-170°C) and stir.

  • Monitor the reaction by TLC.

Step 2: Work-up and Purification

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture into ice-water.

  • Acidify the solution to protonate the tetrazole, which may facilitate precipitation or extraction.

  • Isolate the product by filtration or extraction with an organic solvent.

  • Purify the product by recrystallization or column chromatography.

Data Summary

Table 1: Comparison of Reaction Conditions for Tetrazole Synthesis

Parameter Method 1: Dithiocarbamate Route Method 2: General Cycloaddition
Starting Materials Sodium methylamino dithiocarboxylate, Sodium azideOrganic nitrile, Sodium azide
Catalyst Alkali solution[1]Lewis acid (e.g., ZnBr₂)[2]
Solvent Water[1]Water, DMF, Ethanol[2][5]
Temperature Reflux[1]100-170°C[2]
Key Optimization Factor pH control during neutralization (pH 6-7)[1]Catalyst choice and reaction temperature[2]
Reported Yield High[1]Up to 90% (for 5-methyltetrazole)[2]

Visualizing the Synthesis

Below are diagrams illustrating the key reaction pathway and a general troubleshooting workflow.

reaction_pathway Reaction Pathway for MTT Synthesis cluster_reactants Starting Materials Sodium Methylamino Dithiocarboxylate Sodium Methylamino Dithiocarboxylate Reaction Reaction Sodium Methylamino Dithiocarboxylate->Reaction Sodium Azide Sodium Azide Sodium Azide->Reaction Cyclization Cyclization Reaction->Cyclization Reflux in alkaline water Neutralization Neutralization Cyclization->Neutralization Acidification to pH 6-7 Crude MTT Crude MTT Neutralization->Crude MTT Purification Purification Crude MTT->Purification Recrystallization (Toluene/Water) Pure MTT Pure MTT Purification->Pure MTT

Caption: Synthesis workflow for 1-methyl-5-thiotetrazole.

troubleshooting_workflow Troubleshooting Low Yield in MTT Synthesis Start Start Low Yield Low Yield Start->Low Yield CheckPurity Check Starting Material Purity Low Yield->CheckPurity No OptimizeConditions Optimize Reaction Conditions (T, pH) CheckPurity->OptimizeConditions MonitorReaction Monitor Reaction Progress (TLC/LC-MS) OptimizeConditions->MonitorReaction ImproveIsolation Improve Isolation/ Purification MonitorReaction->ImproveIsolation AcceptableYield Yield Acceptable? ImproveIsolation->AcceptableYield AcceptableYield->CheckPurity No End End AcceptableYield->End Yes

Caption: A logical workflow for troubleshooting low yields.

References

Technical Support Center: n-Methylthiotetrazole (NMTT) Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for n-Methylthiotetrazole (NMTT) derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help minimize side reactions and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound (NMTT) and why is its derivatization important?

A1: this compound (NMTT), specifically 1-methyl-1H-tetrazole-5-thiol, is a heterocyclic compound. Its derivatives are crucial in medicinal chemistry, notably as components of several cephalosporin (B10832234) antibiotics. Derivatization of the NMTT core is essential for synthesizing these active pharmaceutical ingredients and for structure-activity relationship (SAR) studies in drug discovery.

Q2: What are the most common challenges encountered during NMTT derivatization?

A2: The primary challenge in NMTT derivatization is controlling the regioselectivity of alkylation. The NMTT precursor, 1-methyl-1H-tetrazole-5-thiol, possesses two potentially nucleophilic sites: the sulfur atom and the nitrogen atoms of the tetrazole ring. This can lead to the formation of undesired S-alkylated and N-alkylated isomers as side products, reducing the yield of the target compound.

Q3: How does the tautomeric nature of the starting material affect derivatization?

A3: 1-substituted tetrazole-5-thiones exist in tautomeric forms. This equilibrium can influence the reaction pathway, leading to a mixture of products depending on which tautomer preferentially reacts under the given conditions.[1]

Q4: Are there any specific safety precautions I should take when working with tetrazole derivatives?

A4: Yes, tetrazole compounds can be high-energy materials and may have explosive properties. It is crucial to handle these compounds with care, avoid excessive heat and pressure, and consult the safety data sheet (SDS) for specific handling instructions.

Troubleshooting Guide

This guide addresses specific issues that may arise during NMTT derivatization, presented in a question-and-answer format.

Q1: My reaction is producing a mixture of N-alkylated and S-alkylated products. How can I improve the selectivity for N-alkylation?

A1: Achieving regioselectivity between N- and S-alkylation is a common problem. The choice of reaction conditions, particularly temperature, base, and solvent, plays a critical role.

  • Temperature Control: In some systems, temperature can be a decisive factor. For instance, in the Michael addition to 1-phenyl tetrazole-5-thione, S-Michael adducts are formed at room temperature, while N-Michael adducts are obtained at 70°C.[1][2]

  • Choice of Base and Solvent: The combination of base and solvent can significantly influence the reaction's outcome. For the N-alkylation of N-benzoyl 5-(aminomethyl)tetrazole with benzyl (B1604629) bromide, using K₂CO₃ in anhydrous acetone (B3395972) has been reported.[3][4] The polarity of the solvent and the nature of the base can affect the nucleophilicity of the nitrogen and sulfur atoms differently.

Q2: I am observing the formation of multiple N-alkylated isomers. How can I control this?

A2: The tetrazole ring has multiple nitrogen atoms that can potentially be alkylated.

  • Protecting Groups: A common strategy to prevent alkylation at undesired nitrogen atoms is the use of protecting groups. The trityl group is a key protecting group in the synthesis of 1H-tetrazoles.[5] Another option is the p-methoxybenzyl (PMB) protecting group, which can be cleaved under oxidative or acidic conditions.[6]

  • Steric Hindrance: The steric bulk of both the substrate and the alkylating agent can influence the site of alkylation.

Q3: My reaction yield is low, and I suspect incomplete derivatization. What are the potential causes and solutions?

A3: Incomplete derivatization can result from several factors.

  • Suboptimal Reaction Conditions: The reaction time and temperature may not be adequate for the reaction to reach completion. It is recommended to monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time.[7][8]

  • Reagent Quality: Ensure that the alkylating agent and any catalysts are of high purity and not degraded.

  • Moisture: The presence of water can interfere with many derivatization reactions. Using anhydrous solvents and reagents is crucial.[3]

Q4: I am having difficulty purifying my desired NMTT derivative from the side products. What purification strategies are effective?

A4: The purification of NMTT derivatives often involves chromatographic techniques.

  • Column Chromatography: Silica (B1680970) gel column chromatography is a standard method for separating regioisomers. For example, a mixture of N-((1-benzyl-1H-tetrazol-5-yl)methyl)benzamide and its isomer was successfully separated using a silica gel column with an ether/hexane eluent.[4]

  • Recrystallization: If the desired product is a solid, recrystallization from a suitable solvent can be an effective purification method. For example, 1-methyl-1H-tetrazole-5-thiol can be recrystallized from chloroform.[9]

Data Presentation: Optimizing N- vs. S-Alkylation

The following table summarizes the effect of temperature on the regioselectivity of the Michael addition reaction with 1-phenyl tetrazole-5-thione, demonstrating a clear temperature-dependent control over the formation of N- and S-alkylated products.[1][2]

Michael AcceptorTemperature (°C)Product TypeYield (%)
Acrylic EstersRoom TemperatureS-Michael AdductGood to Excellent
Acrylic Esters70N-Michael AdductGood to Excellent
AcrylonitrileRoom TemperatureS-Michael AdductGood to Excellent
Acrylonitrile70N-Michael AdductGood to Excellent

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of N-Benzoyl 5-(Aminomethyl)tetrazole [4]

  • Preparation: To a solution of 10 mmol of N-((tetrazol-5-yl)methyl)benzamide in 25 mL of anhydrous acetone, add 11 mmol of K₂CO₃.

  • Stirring: Stir the mixture for 15 minutes at room temperature.

  • Addition of Alkylating Agent: Add 10 mmol of benzyl bromide to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 2 hours.

  • Work-up: After the reaction is complete, evaporate the solvent. Take up the residue in ethyl acetate (B1210297) and wash it with water three times.

  • Purification: Combine the organic layers, dry with Na₂SO₄, evaporate the solvent, and purify the residue by column chromatography on silica gel (eluent: ether/hexane).

Protocol 2: Temperature-Controlled Michael Addition to 1-Phenyl Tetrazole-5-thione [1][2]

  • Reaction Setup: In a reaction vessel, combine 1-phenyl tetrazole-5-thione, the α,β-unsaturated system (e.g., acrylic ester), K₂CO₃ as the base, and tetrabutylammonium (B224687) bromide (TBAB) as a phase-transfer catalyst under solvent-free conditions.

  • S-Alkylation: For the synthesis of S-Michael adducts, maintain the reaction mixture at room temperature for 24 hours.

  • N-Alkylation: For the synthesis of N-Michael adducts, heat the reaction mixture to 70°C for 24 hours.

  • Monitoring and Purification: Monitor the reaction progress by TLC. Upon completion, purify the product by appropriate methods, such as column chromatography.

Visualizations

Derivatization_Workflow cluster_prep Reaction Preparation cluster_reaction Derivatization Reaction cluster_workup Work-up and Purification start Start with 1-methyl-1H-tetrazole-5-thiol reagents Select Alkylating Agent, Base, and Solvent start->reagents protect Consider Protecting Group (e.g., Trityl, PMB) reagents->protect If necessary reaction Perform Alkylation Reaction (Control Temperature and Time) reagents->reaction protect->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring workup Quench Reaction and Perform Extraction monitoring->workup Upon Completion purification Purify Product (Column Chromatography, Recrystallization) workup->purification characterization Characterize Final Product (NMR, MS) purification->characterization Troubleshooting_Logic cluster_solutions Potential Solutions issue Problem: Mixture of N- and S-alkylated Products temp Optimize Reaction Temperature (e.g., 70°C for N-alkylation) issue->temp Investigate base_solvent Screen Different Bases and Solvents issue->base_solvent Investigate protect Use Protecting Groups for Unwanted Reactive Sites issue->protect Consider

References

troubleshooting n-Methylthiotetrazole detection in complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of N-Methylthiotetrazole (NMTT) in complex matrices such as plasma, urine, and tissue homogenates.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analytical detection of NMTT.

High Performance Liquid Chromatography (HPLC) Issues

Question: Why am I seeing poor peak shape (tailing or fronting) for my NMTT analyte?

Answer: Poor peak shape in HPLC analysis of NMTT can arise from several factors related to the column, mobile phase, or sample injection.

  • Column-Related Issues:

    • Secondary Interactions: NMTT has polar functional groups that can interact with residual silanol (B1196071) groups on the silica-based stationary phase, leading to peak tailing.

    • Solution: Use a highly deactivated, end-capped column. Operating the mobile phase at a lower pH can also help by suppressing the ionization of silanol groups, thus reducing these secondary interactions.

    • Column Overload: Injecting too high a concentration of the sample can saturate the stationary phase, causing peak distortion.

    • Solution: Dilute your sample and re-inject. If peak shape improves, column overload was the likely cause. Consider using a column with a higher loading capacity if sample dilution is not feasible.

    • Packing Bed Deformation: Voids or channels in the column's packing material can lead to peak splitting or tailing. This can be caused by pressure shocks or use at high pH.

    • Solution: Replace the column. To prevent this, always operate within the recommended pressure and pH limits for the column and use a guard column to protect the analytical column.

  • Mobile Phase-Related Issues:

    • Incorrect pH: The pH of the mobile phase can affect the ionization state of NMTT and, consequently, its retention and peak shape.

    • Solution: Ensure the mobile phase pH is buffered and appropriate for the analyte and column. For NMTT, a slightly acidic mobile phase is often beneficial.

    • Inadequate Buffer Concentration: Insufficient buffer capacity can lead to pH shifts on the column, causing peak tailing.

    • Solution: Increase the buffer concentration in your mobile phase to ensure consistent pH throughout the analysis.

  • Sample Injection Issues:

    • Strong Injection Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve and inject your sample in the mobile phase. If a stronger solvent is necessary, minimize the injection volume.

Question: My NMTT peak is not well-resolved from other matrix components. What can I do?

Answer: Co-elution with endogenous components from complex matrices like plasma or urine is a common challenge.

  • Optimize Chromatographic Conditions:

    • Gradient Elution: If using an isocratic method, switching to a gradient elution can improve the separation of NMTT from interfering peaks.

    • Mobile Phase Composition: Adjust the organic modifier (e.g., acetonitrile (B52724), methanol) percentage in your mobile phase.

    • Different Stationary Phase: Consider a column with a different selectivity (e.g., a phenyl-hexyl or pentafluorophenyl (PFP) phase) that may offer different interactions with NMTT and the matrix components.

  • Improve Sample Preparation:

    • More Selective Extraction: If using protein precipitation, which is less selective, consider switching to Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove more interfering substances before injection.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Issues

Question: I am experiencing significant signal suppression or enhancement (matrix effects) for NMTT. How can I mitigate this?

Answer: Matrix effects are a major concern in LC-MS/MS analysis of NMTT in biological fluids, as co-eluting matrix components can interfere with the ionization of the target analyte.[1]

  • Improve Sample Cleanup:

    • Solid-Phase Extraction (SPE): This is a highly effective technique for removing phospholipids (B1166683) and other matrix components that are known to cause ion suppression.

    • Liquid-Liquid Extraction (LLE): LLE can also be effective in separating NMTT from interfering substances based on its partitioning behavior between two immiscible solvents.

  • Chromatographic Separation:

    • Increase Retention: By modifying the mobile phase or using a more retentive column, you can shift the elution of NMTT away from the "void volume" where many matrix components elute, thereby reducing signal suppression.

  • Internal Standard Strategy:

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for NMTT is the gold standard for compensating for matrix effects, as it will behave nearly identically to the analyte during extraction, chromatography, and ionization.

    • Use a Structural Analog: If a SIL-IS is not available, a structural analog that co-elutes with NMTT can be used, but it may not perfectly compensate for matrix effects.

  • Dilution of the Sample Extract:

    • Dilute and Shoot: A simple approach is to dilute the sample extract before injection. This can reduce the concentration of interfering matrix components, but may compromise the limit of quantification.

Question: I am observing low sensitivity for NMTT in my LC-MS/MS assay. What are the potential causes?

Answer: Low sensitivity can be due to a variety of factors, from sample preparation to instrument settings.

  • Inefficient Extraction:

    • Suboptimal SPE/LLE Protocol: Your sample preparation method may not be efficiently recovering NMTT from the matrix.

    • Solution: Optimize the SPE sorbent, wash, and elution solvents, or the LLE extraction solvent and pH to improve recovery.

  • Poor Ionization:

    • Incorrect Ionization Mode: Ensure you are using the appropriate ionization mode (positive or negative electrospray ionization - ESI) for NMTT.

    • Suboptimal Source Parameters: Optimize the ion source parameters, such as capillary voltage, gas flow, and temperature, to maximize the NMTT signal.

  • Analyte Instability:

    • Degradation during Sample Preparation or Storage: NMTT, being a thiol-containing compound, may be susceptible to oxidation.

    • Solution: Keep samples on ice during preparation and store them at -80°C. Consider the addition of antioxidants if degradation is suspected.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for detecting NMTT in biological matrices?

A1: The most commonly employed technique is High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection. For higher sensitivity and selectivity, Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the preferred method.

Q2: What are the typical challenges when developing a method for NMTT in plasma or urine?

A2: The primary challenges include:

  • Matrix Effects: Endogenous components in plasma and urine can interfere with the analysis, particularly in LC-MS/MS, leading to ion suppression or enhancement.[1]

  • Low Concentrations: NMTT is a metabolite, and its concentrations in biological fluids can be low, requiring sensitive analytical methods.

  • Co-elution: Separating NMTT from other structurally similar compounds and matrix components can be difficult.

  • Analyte Stability: As a thiol-containing molecule, NMTT may be prone to degradation if samples are not handled and stored properly.

Q3: What are the key considerations for sample preparation when analyzing NMTT?

A3: The choice of sample preparation method is crucial for obtaining reliable results.

  • Protein Precipitation (PPT): This is a simple and fast method, but it is the least clean. It is often suitable for a preliminary analysis but may lead to significant matrix effects in LC-MS/MS.

  • Liquid-Liquid Extraction (LLE): LLE offers better cleanup than PPT by partitioning NMTT into an organic solvent, leaving many polar interferences in the aqueous phase.

  • Solid-Phase Extraction (SPE): SPE is generally the most effective method for cleaning up complex samples. A reversed-phase or mixed-mode SPE cartridge can be used to retain NMTT while washing away interfering substances.

Q4: How does NMTT interfere with vitamin K metabolism?

A4: NMTT is known to inhibit the enzyme vitamin K epoxide reductase.[2] This enzyme is a critical component of the vitamin K cycle, responsible for regenerating the active form of vitamin K (vitamin K hydroquinone). By inhibiting this enzyme, NMTT leads to a depletion of active vitamin K, which is an essential cofactor for the gamma-glutamyl carboxylase enzyme. This carboxylase is responsible for the post-translational modification of several clotting factors (II, VII, IX, and X). Without adequate carboxylation, these clotting factors are non-functional, leading to an increased risk of bleeding (hypoprothrombinemia).[3]

Data Presentation

Table 1: Quantitative Data for NMTT in Plasma and Urine after Administration of NMTT-Containing Cephalosporins

ParameterMoxalactamCefoperazoneCefotetan (B131739)Reference
Peak Plasma Concentration (µg/mL) 0.42 - 16.50--[4]
Trough Plasma Concentration (12.5 h) (µg/mL) -up to 2.47-[4]
Administered NMTT (mg) 25.8 ± 1.415.2 ± 0.922.1 ± 3.0[4]
Urinary Recovery of NMTT (mg) 57.4 ± 26.273.6 ± 44.329.7 ± 22.9[4]

Table 2: Risk of Hypoprothrombinemia and PT Prolongation with NMTT-Containing Cephalosporins (Meta-analysis)

OutcomeOdds Ratio (95% CI)Reference
Hypoprothrombinemia 1.676 (1.275–2.203)[3]
Prothrombin Time (PT) Prolongation 2.050 (1.398–3.005)[3]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of NMTT from Plasma

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Pre-treatment:

    • Thaw plasma samples on ice.

    • To 0.5 mL of plasma, add an internal standard (ideally, a stable isotope-labeled NMTT).

    • Vortex briefly to mix.

    • Add 0.5 mL of a weak acid (e.g., 2% formic acid in water) to precipitate proteins and adjust pH. Vortex and centrifuge at high speed for 10 minutes.

  • SPE Cartridge Conditioning:

    • Use a reversed-phase SPE cartridge (e.g., C18 or a polymer-based sorbent).

    • Condition the cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of deionized water. Do not let the sorbent bed go dry.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge at a slow and steady flow rate (e.g., 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.

  • Elution:

    • Elute NMTT from the cartridge with 1 mL of a suitable organic solvent (e.g., acetonitrile or methanol).

  • Post-Elution Processing:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in a small volume (e.g., 100 µL) of the mobile phase for injection into the HPLC or LC-MS/MS system.

Protocol 2: Protein Precipitation of NMTT from Urine
  • Sample Pre-treatment:

    • Thaw urine samples and centrifuge to remove any particulate matter.

    • To 100 µL of urine, add an internal standard.

  • Precipitation:

    • Add 300 µL of ice-cold acetonitrile (or methanol) containing 0.1% formic acid.

    • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation:

    • Centrifuge the mixture at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution (Optional but recommended for LC-MS/MS):

    • Evaporate the supernatant to dryness under nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Injection:

    • Inject an aliquot of the supernatant or the reconstituted sample into the analytical system.

Mandatory Visualization

NMTT_VitaminK_Pathway cluster_cycle Vitamin K Cycle cluster_carboxylation Clotting Factor Activation Vitamin K (Quinone) Vitamin K (Quinone) Vitamin K Hydroquinone (active) Vitamin K Hydroquinone (active) Vitamin K (Quinone)->Vitamin K Hydroquinone (active) Vitamin K Reductase Vitamin K Epoxide Vitamin K Epoxide Vitamin K Hydroquinone (active)->Vitamin K Epoxide Gamma-Glutamyl Carboxylase (GGCX) Inactive Clotting Factors\n(II, VII, IX, X) Inactive Clotting Factors (II, VII, IX, X) Vitamin K Hydroquinone (active)->Inactive Clotting Factors\n(II, VII, IX, X) Vitamin K Epoxide->Vitamin K (Quinone) Vitamin K Epoxide Reductase (VKOR) Active Clotting Factors Active Clotting Factors Inactive Clotting Factors\n(II, VII, IX, X)->Active Clotting Factors Carboxylation NMTT This compound (NMTT) Vitamin K Epoxide Reductase (VKOR) Vitamin K Epoxide Reductase (VKOR) NMTT->Vitamin K Epoxide Reductase (VKOR) Inhibition

References

Technical Support Center: Optimization of Silylation Reactions with N-Methyl-N-(trimethylsilyl)trifluoroacetamide (NMTT/MSTFA)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of silylation reactions using N-Methyl-N-(trimethylsilyl)trifluoroacetamide (NMTT), also commonly known as MSTFA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the derivatization of polar molecules.

Troubleshooting Guide

This guide addresses specific issues that may arise during silylation reactions with NMTT (MSTFA).

Issue 1: Low or No Silylation Product Observed

Question: I am not seeing any formation of my desired silylated product. What are the possible causes and how can I resolve this?

Answer:

Low or no product formation is a common issue that can often be attributed to several factors. A systematic approach to troubleshooting is recommended.

Possible Causes & Solutions:

  • Moisture Contamination: NMTT (MSTFA) is extremely sensitive to moisture.[1][2] Any water present in the sample, solvent, or reaction vessel will preferentially react with the silylating agent, rendering it inactive.

    • Solution: Ensure that all glassware is oven-dried and cooled under a stream of dry, inert gas (e.g., nitrogen or argon). Use anhydrous solvents. If your sample is in an aqueous solution, it must be evaporated to complete dryness before adding the reagent.[1] For stubborn traces of water, azeotropic drying with a solvent like toluene (B28343) can be effective.[2]

  • Inactive Reagent: The silylating reagent may have degraded due to improper storage or prolonged exposure to air and humidity.

    • Solution: Store NMTT (MSTFA) at the recommended temperature (typically 2-8°C) in a tightly sealed container, preferably under an inert atmosphere.[1][2] Before use, allow the reagent to warm to room temperature in a desiccator to prevent condensation of moisture on the cold surface.[2] It is advisable to test a new or suspected batch of reagent on a simple, known substrate (e.g., a primary alcohol) to confirm its activity.

  • Insufficient Reagent: An inadequate amount of silylating agent will lead to incomplete derivatization.

    • Solution: It is generally recommended to use a significant excess of NMTT (MSTFA). A molar ratio of at least two-to-one of the silylating agent per active hydrogen in the substrate is a good starting point.[2]

  • Poor Substrate Solubility: If the substrate does not dissolve in the reaction mixture, the reaction will be slow or incomplete.

    • Solution: While NMTT (MSTFA) itself can act as a solvent, using a co-solvent can improve substrate solubility.[1] Polar aprotic solvents like pyridine (B92270), dimethylformamide (DMF), or acetonitrile (B52724) are often used and can also facilitate the reaction.[1][3]

  • Steric Hindrance: Bulky functional groups near the reaction site can impede the approach of the silylating agent. The ease of silylation for alcohols follows the order: primary > secondary > tertiary.[1]

    • Solution: For sterically hindered substrates, more forcing reaction conditions may be necessary. This includes increasing the reaction temperature, extending the reaction time, and/or using a catalyst.[1][2]

Issue 2: Incomplete Silylation or Formation of Multiple Derivative Peaks

Question: My GC-MS analysis shows a peak for my starting material and/or multiple peaks for my product, suggesting incomplete or multiple silylations. How can I drive the reaction to completion and achieve a single product?

Answer:

Incomplete silylation or the formation of multiple derivatives (e.g., mono- and di-silylated products for a molecule with two reactive sites) is a frequent challenge.[4][5]

Possible Causes & Solutions:

  • Sub-optimal Reaction Conditions: The reaction time or temperature may be insufficient to fully silylate all reactive sites, especially for less reactive or sterically hindered functional groups.

    • Solution: Increase the reaction temperature (typically in the range of 60-90°C) and/or extend the reaction time (from 15 minutes to several hours).[1] To determine when the reaction is complete, it is best to monitor the reaction progress by analyzing aliquots at different time points until no further increase in the desired product peak is observed.[1]

  • Insufficient Silylating Power: For particularly unreactive functional groups (e.g., amides, hindered hydroxyls), NMTT (MSTFA) alone may not be reactive enough.[2]

    • Solution: The silylating power of NMTT (MSTFA) can be significantly enhanced by the addition of a catalyst. A common choice is trimethylchlorosilane (TMCS), often used as a 1% addition to NMTT (MSTFA).[1][2] For other specific applications, catalysts like trimethylsilylimidazole (TMSI) can be effective.[1]

  • Solvent Effects: The choice of solvent can influence the reaction outcome. For certain substrates, like 17α-ethinylestradiol, using solvents such as ethyl acetate (B1210297) or acetonitrile can lead to the formation of multiple derivatives, whereas pyridine or DMF can promote the formation of a single, fully silylated product.[5]

    • Solution: If you are observing multiple products, consider changing the solvent. Pyridine is a particularly useful solvent as it can also act as an HCl scavenger in reactions involving organochlorosilanes.[1]

Issue 3: Appearance of Unexpected Byproducts

Question: I am observing unexpected peaks in my chromatogram that are not related to my starting material or desired product. What could be the source of these byproducts?

Answer:

The formation of artifacts and byproducts can complicate the analysis of silylation reactions.

Possible Causes & Solutions:

  • Reaction with Solvents or Contaminants: The silylating reagent can react with trace amounts of water or other reactive compounds in your sample or solvent. Solvents themselves, especially polar aprotic ones, can sometimes lead to artifact formation.[6]

    • Solution: Always use high-purity, anhydrous solvents. It is also good practice to run a reagent blank (all components except the sample) to identify any peaks originating from the solvent or reagent itself.[1]

  • Side Reactions of the Substrate: Some substrates may undergo side reactions under the derivatization conditions. For example, some carboxylic acids might form unexpected byproducts. Aldehydes with α-hydrogens can also react with NMTT (MSTFA) to yield different types of artifacts.[6]

    • Solution: If you suspect substrate-specific side reactions, a thorough literature search for the derivatization of similar compounds is recommended. Adjusting the reaction conditions to be milder (e.g., lower temperature, shorter time) may also help to minimize byproduct formation.

  • Byproducts of the Silylating Reagent: The main byproduct of NMTT (MSTFA) is N-methyltrifluoroacetamide.[7][8] One of the key advantages of NMTT (MSTFA) is that this byproduct is highly volatile and typically elutes with the solvent front in GC analysis, causing minimal interference.[1][8]

    • Solution: If you suspect interference from reagent byproducts, ensure your chromatographic conditions are optimized to separate them from your analyte of interest.

Frequently Asked Questions (FAQs)

Q1: What is NMTT (MSTFA) and what is it used for?

A1: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (NMTT or MSTFA) is a powerful silylating agent.[1] It is primarily used to derivatize polar molecules by replacing active hydrogens (from -OH, -COOH, -NH2, -SH groups) with a trimethylsilyl (B98337) (TMS) group.[7] This process increases the volatility and thermal stability of the compounds, making them suitable for analysis by gas chromatography-mass spectrometry (GC-MS).[7]

Q2: Which functional groups can be silylated by NMTT (MSTFA)?

A2: NMTT (MSTFA) is a versatile reagent that can silylate a wide range of functional groups, including alcohols, phenols, carboxylic acids, amines, amides, and thiols.[1][7] The reactivity of these groups towards silylation generally follows the order: alcohols > phenols > carboxylic acids > amines > amides. Within a functional group, steric hindrance plays a significant role; for example, primary alcohols react faster than secondary, which are faster than tertiary alcohols.[1]

Q3: Do I always need to use a solvent with NMTT (MSTFA)?

A3: Not always. NMTT (MSTFA) has good solvent properties and can often be used neat (without an additional solvent).[1] However, using a solvent is recommended if your sample is not readily soluble in the reagent. Polar solvents like pyridine, DMF, and acetonitrile can also help to accelerate the reaction.[1][2]

Q4: When should I use a catalyst with NMTT (MSTFA)?

A4: A catalyst is recommended when dealing with substrates that are difficult to silylate, such as sterically hindered alcohols, amides, and some secondary amines.[2] The most common catalyst is trimethylchlorosilane (TMCS), typically added at 1%.[1][2] For specific substrates, other catalysts like trimethylsilylimidazole (TMSI) or potassium acetate may be more effective.[1]

Q5: What are the optimal temperature and time for a silylation reaction with NMTT (MSTFA)?

A5: The optimal conditions vary depending on the substrate. Many compounds will derivatize completely at room temperature within minutes.[1] However, for less reactive compounds, heating at 60-90°C for 15-90 minutes is a common practice.[1] For very difficult substrates, heating for up to 16 hours may be necessary.[1] It is always best to optimize the reaction time and temperature for your specific application by monitoring the product formation over time.[1]

Q6: How should I handle and store NMTT (MSTFA)?

A6: NMTT (MSTFA) is flammable and highly sensitive to moisture.[2][7] It should be stored in a tightly sealed container at 2-8°C, away from ignition sources.[1][7] Always handle the reagent under dry, inert conditions. Before opening, allow the container to warm to room temperature in a desiccator to prevent moisture condensation.[2]

Data Presentation

Table 1: Recommended Solvents for NMTT (MSTFA) Silylation

SolventTypeProperties and RecommendationsCitation(s)
None (Neat) -NMTT (MSTFA) can act as its own solvent. Ideal for easily soluble substrates.[1]
Pyridine Polar AproticFacilitates the reaction and acts as an HCl scavenger. Often recommended for preventing side reactions with certain substrates.[1][5]
Acetonitrile Polar AproticCommon solvent for silylation. May lead to multiple derivatives with some substrates.[1][5]
Dimethylformamide (DMF) Polar AproticA strong polar solvent that can enhance reaction rates and prevent side reactions.[1][5]
Hexane, Toluene Non-polarGood solvents for the reagent and products but do not accelerate the reaction rate.[1]

Table 2: Common Catalysts for NMTT (MSTFA) Silylation

CatalystTypical ConcentrationRecommended forCitation(s)
Trimethylchlorosilane (TMCS) 1% (v/v)General purpose catalyst for increasing silylating power, especially for hindered hydroxyls and amides.[1][2]
Trimethylsilylimidazole (TMSI) VariesSilylation of indolyl-NH groups and can help prevent the formation of multiple derivatives with certain steroids.[1][4]
Potassium Acetate VariesCan be used to enhance silylation of certain compounds.[1]
Ammonium Iodide (NH₄I) / Ethanethiol VariesCreates trimethyliodosilane (TMSI) in situ, a very powerful silylating agent.[8]

Table 3: General Reaction Conditions for NMTT (MSTFA) Silylation

ParameterRecommended RangeNotesCitation(s)
Temperature Room Temperature - 150°CMost reactions proceed at 60-90°C. Higher temperatures for very hindered or unreactive substrates.[1][2]
Time 5 minutes - 16 hoursHighly substrate-dependent. Typically 15-90 minutes. Monitor reaction for completion.[1][2]
Reagent:Substrate Ratio >2:1 (molar ratio per active hydrogen)A significant excess of NMTT (MSTFA) is recommended to drive the reaction to completion.[2]

Experimental Protocols

Protocol 1: General Procedure for Silylation with NMTT (MSTFA)

This protocol provides a general guideline and should be optimized for specific applications.

  • Sample Preparation:

    • Accurately weigh 1-10 mg of the sample into a dry reaction vial (e.g., a 5 mL conical vial with a screw cap and septum).[1]

    • If the sample is in an aqueous solution, evaporate the solvent completely under a gentle stream of dry nitrogen gas. For heat-sensitive compounds, use a vacuum centrifuge or lyophilizer.[1]

    • To ensure complete removal of water, add a small amount of an anhydrous solvent that forms an azeotrope with water (e.g., toluene) and evaporate again.[2]

  • Reagent Addition:

    • If desired, dissolve the dry sample in an appropriate anhydrous solvent (e.g., pyridine, acetonitrile, 0.1-1.0 mL).[2]

    • Under an inert atmosphere (e.g., in a glove box or under a stream of nitrogen), add a sufficient excess of NMTT (MSTFA) (typically 0.1-0.5 mL).[2] If a catalyst (e.g., 1% TMCS) is required, use the pre-mixed reagent or add the catalyst to the reaction mixture.

  • Reaction:

    • Tightly seal the reaction vial and mix the contents thoroughly.[2]

    • Allow the reaction to proceed at room temperature for 5-10 minutes for highly reactive compounds.[2]

    • For less reactive compounds, heat the mixture at 60-90°C for 15-90 minutes using a heating block or water bath.[1] The progress of the reaction should be monitored by taking aliquots at various time points and analyzing them by GC-MS until the derivatization is complete.[1]

  • Analysis:

    • After cooling to room temperature, the sample can be directly injected into the GC-MS system. If necessary, the sample can be diluted with an appropriate anhydrous solvent.[1]

Visualization

G Workflow for Troubleshooting NMTT Silylation Reactions cluster_start Start cluster_analysis Analysis cluster_evaluation Evaluation cluster_troubleshooting Troubleshooting cluster_solutions Solutions start Perform Silylation Reaction analysis Analyze by GC-MS start->analysis evaluation Reaction Successful? analysis->evaluation no_product No/Low Product evaluation->no_product No incomplete_reaction Incomplete Reaction evaluation->incomplete_reaction Partially byproducts Byproducts Observed evaluation->byproducts Yes, with issues end_node Complete evaluation->end_node Yes solution1 Check for Moisture Verify Reagent Activity Increase Reagent Excess no_product->solution1 solution2 Increase Temp/Time Add Catalyst (e.g., TMCS) Change Solvent incomplete_reaction->solution2 solution3 Use Anhydrous Solvents Run Reagent Blank Optimize Conditions byproducts->solution3 solution1->start Re-run solution2->start Re-run solution3->start Re-run

Caption: Troubleshooting workflow for NMTT (MSTFA) silylation reactions.

References

Technical Support Center: n-Methylthiotetrazole (NMTT) Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of n-Methylthiotetrazole (NMTT) to prevent its degradation. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you might encounter related to NMTT degradation and provides actionable solutions.

Q1: I suspect my stored NMTT has degraded. What are the initial steps to confirm this?

A1: The first step is to visually inspect the material for any changes in physical appearance (e.g., color change, clumping). Subsequently, analytical confirmation is crucial. We recommend using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to check for the appearance of new peaks or a decrease in the main NMTT peak area.

Q2: What are the primary factors that can cause NMTT degradation during storage?

A2: Based on general principles of chemical stability for compounds containing tetrazole and thioether moieties, the primary factors contributing to degradation are:

  • Moisture/Humidity: NMTT is susceptible to hydrolysis.

  • Temperature: Elevated temperatures can accelerate degradation.

  • Light: Exposure to UV or fluorescent light can induce photolytic degradation.

  • pH: The stability of NMTT can be pH-dependent. Acidic or basic conditions can catalyze hydrolysis.

  • Oxidizing Agents: The thioether group is susceptible to oxidation.

Q3: My NMTT solution appears cloudy or has formed precipitates. What should I do?

A3: Cloudiness or precipitation can indicate degradation or solubility issues. Do not use the solution. It is recommended to prepare a fresh solution from a new batch of solid NMTT. If the issue persists, consider investigating the solubility of NMTT in your chosen solvent and ensure the storage temperature is appropriate for maintaining solubility.

Q4: I am observing unexpected peaks in my HPLC analysis of a sample containing NMTT. Could these be degradation products?

A4: Yes, the appearance of new peaks is a strong indicator of degradation. To confirm, you can perform forced degradation studies on a known pure sample of NMTT under various stress conditions (acid, base, heat, oxidation, light) and compare the resulting chromatograms with your sample. This will help in identifying the retention times of potential degradation products.

Q5: What are the recommended storage conditions for NMTT to minimize degradation?

A5: To ensure the long-term stability of NMTT, we recommend the following storage conditions:

  • Solid Form: Store in a tightly sealed, opaque container at or below the recommended storage temperature (typically 2-8 °C), protected from light and moisture. The use of a desiccator is advised.

  • In Solution: If possible, prepare solutions fresh for each use. If storage in solution is necessary, it should be for a minimal duration at low temperatures (2-8 °C or frozen), protected from light. The stability of NMTT in different solvents and at various pH values should be experimentally determined.

Quantitative Data on NMTT Stability

While specific public data on the degradation kinetics of pure NMTT is limited, the following table provides a representative summary of expected stability under various stress conditions based on the principles of forced degradation studies. The percentage of degradation is hypothetical and serves to illustrate the potential impact of different stressors.

Stress ConditionTemperature (°C)DurationExpected Degradation (%)Potential Degradation Products
Acid Hydrolysis (0.1 M HCl)6024 hours15 - 25Tetrazole ring opening products, demethylated products
Base Hydrolysis (0.1 M NaOH)608 hours20 - 30Tetrazole ring opening products, products of thioether cleavage
Oxidation (3% H₂O₂)2524 hours25 - 40Sulfoxide, Sulfone derivatives
Thermal Degradation (Solid)8048 hours5 - 15Products of thermal rearrangement or decomposition
Photodegradation (UV light)2572 hours10 - 20Photolytic cleavage products

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol outlines the methodology for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of NMTT in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of NMTT stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. Neutralize with an equimolar amount of NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of NMTT stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 8 hours. Neutralize with an equimolar amount of HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of NMTT stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours.

  • Thermal Degradation: Store a known quantity of solid NMTT in an oven at 80°C for 48 hours. Dissolve the stressed solid in the solvent to the original stock concentration before analysis.

  • Photolytic Degradation: Expose the NMTT stock solution in a photostability chamber to UV light (e.g., 200 Wh/m²) and visible light (e.g., 1.2 million lux hours).

3. Sample Analysis:

  • Analyze all stressed samples, along with a non-stressed control sample, using a suitable analytical method, such as reverse-phase HPLC with a UV detector.

  • The method should be capable of separating the parent NMTT peak from all degradation product peaks.

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples to the control.

  • Identify and quantify the degradation products.

  • The extent of degradation should ideally be in the range of 5-20% for the method to be considered stability-indicating.

Visualizations

NMTT_Degradation_Pathway NMTT This compound Hydrolysis Hydrolysis (Acid/Base) NMTT->Hydrolysis Oxidation Oxidation NMTT->Oxidation Photolysis Photolysis NMTT->Photolysis Thermal Thermal Stress NMTT->Thermal Deg_Hydrolysis Ring-Opened Products & Thioether Cleavage Hydrolysis->Deg_Hydrolysis H₂O Deg_Oxidation Sulfoxide & Sulfone Derivatives Oxidation->Deg_Oxidation [O] Deg_Photolysis Photolytic Fragments Photolysis->Deg_Photolysis Deg_Thermal Isomers & Decomposition Products Thermal->Deg_Thermal Δ

Caption: Potential degradation pathways of this compound under various stress conditions.

Caption: Troubleshooting workflow for addressing suspected this compound degradation.

Technical Support Center: n-Methylthiotetrazole (MTT) Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of n-Methylthiotetrazole (MTT) derivatives.

Frequently Asked Questions (FAQs)

Q1: Why are my this compound (MTT) derivatives poorly soluble in aqueous solutions?

A1: The poor aqueous solubility of many this compound (MTT) derivatives often stems from their chemical structure. These compounds can be lipophilic and may have a crystalline structure with high lattice energy, making it difficult for water molecules to solvate them effectively. It is estimated that over 70% of new chemical entities in development pipelines exhibit poor aqueous solubility, which can hinder drug absorption and bioavailability.[1]

Q2: What are the initial steps I should take to address the poor solubility of my MTT derivative?

A2: A good starting point is to adjust the pH of your solution if your MTT derivative has ionizable functional groups. For weakly acidic derivatives, increasing the pH can form a more soluble salt, while for weakly basic derivatives, decreasing the pH can achieve the same effect.[2] This is often the simplest and most cost-effective initial approach.

Q3: What are the main formulation strategies to enhance the solubility of MTT derivatives?

A3: Several formulation strategies can be employed to improve the solubility of poorly soluble drugs like MTT derivatives. These include the use of co-solvents, cyclodextrin (B1172386) complexation, surfactants, solid dispersions, and lipid-based drug delivery systems.[3][4][5] The choice of strategy depends on the physicochemical properties of your specific derivative.

Q4: Can particle size reduction improve the solubility of my compound?

A4: Yes, reducing the particle size through micronization or nanosizing can significantly increase the surface area available for dissolution, which in turn enhances the dissolution rate.[3][5] Nanosuspensions, which are sub-micron colloidal dispersions of pure drug particles, are a promising approach for the efficient delivery of poorly water-soluble drugs.[6][7]

Q5: How can I determine the equilibrium solubility of my MTT derivative?

A5: The gold-standard method for determining equilibrium solubility is the shake-flask method. This involves adding an excess amount of the solid compound to a known volume of the solvent system, agitating it at a controlled temperature until equilibrium is reached, and then measuring the concentration of the dissolved compound using an analytical technique like HPLC-UV or LC-MS.[2]

Troubleshooting Guides

Problem 1: Compound precipitates out of solution upon dilution with aqueous media.
  • Possible Cause: The co-solvent system is not robust enough to maintain solubility upon dilution.

  • Troubleshooting Steps:

    • Increase Co-solvent Concentration: If tolerated by the experimental system, a higher concentration of the co-solvent may be necessary.

    • Switch to a Stronger Co-solvent: Solvents like N-methyl-2-pyrrolidone (NMP) have been shown to be highly effective for compounds with low solubility.[8][9]

    • Consider Cyclodextrins: Cyclodextrins form inclusion complexes that can encapsulate the hydrophobic drug, protecting it from the aqueous environment upon dilution.[5][10][11][12]

    • Utilize Surfactants: Surfactants can form micelles that encapsulate the drug, preventing precipitation.[13]

Problem 2: Low and variable oral bioavailability despite improved formulation solubility.
  • Possible Cause: The compound may have poor membrane permeability or be subject to significant first-pass metabolism. Solubility is a necessary but not always sufficient condition for good absorption.[5]

  • Troubleshooting Steps:

    • Investigate Permeability: Conduct in vitro permeability assays (e.g., PAMPA, Caco-2) to assess the compound's ability to cross biological membranes.

    • Prodrug Approach: Consider synthesizing a more soluble prodrug that is converted to the active compound in vivo.[6]

    • Lipid-Based Formulations: Lipid-based drug delivery systems (LBDDS) can enhance both solubility and oral absorption by utilizing the body's natural lipid absorption pathways.[5][14]

Quantitative Data Summary

The following tables summarize quantitative data on solubility enhancement for poorly soluble compounds using various techniques. While specific data for this compound derivatives are limited in the public domain, these examples with other poorly soluble drugs provide a useful reference.

Table 1: Effect of Co-solvents on Solubility Enhancement

Co-solventConcentration (v/v)Fold Increase in Solubility (Approx.)Notes
N-methyl-2-pyrrolidone (NMP)20%Up to 800xHighly efficient for low solubility polar drugs.[9]
Ethanol10%50xMay be suitable for in vitro assays.[2]
PEG 40020%350xHigher concentrations can lead to viscosity issues.[2]

Table 2: Solubility Enhancement using Cyclodextrins

Cyclodextrin TypeGuest MoleculeFold Increase in SolubilityReference
β-Cyclodextrin (β-CD)AzadirachtinSignificant increase[10]
Hydroxypropyl-β-cyclodextrin (HP-β-CD)AzadirachtinUp to 1.6 mg/mL[10]
Methylated-β-cyclodextrin (Mβ-CD)BenznidazoleImproved solubility[11]

Experimental Protocols

Protocol 1: Preparation of a Co-solvent Formulation
  • Preparation of Stock Solution: Prepare a high-concentration stock solution of the this compound derivative in a 100% water-miscible organic solvent (e.g., DMSO, NMP, or PEG 400).[5]

  • Preparation of Aqueous Buffer: Prepare the desired aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).

  • Dilution: In a microtiter plate or microcentrifuge tube, add a small volume of the stock solution to the aqueous buffer to achieve the final desired concentration. Ensure the final concentration of the organic solvent is low (typically ≤ 2%) to avoid toxicity in biological assays.[5]

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex by Kneading Method
  • Wetting: Place the calculated amount of cyclodextrin in a mortar. Add a small amount of a water-alcohol mixture (e.g., water:ethanol 50:50 v/v) to form a thick, uniform paste.[5]

  • Kneading: Add the calculated amount of the MTT derivative to the paste and knead thoroughly for 30-60 minutes. The mixture should remain as a paste.[5]

  • Drying: Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.[5]

  • Sieving: Pass the dried complex through a fine-mesh sieve to obtain a uniform powder.[5]

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_strategies Solubility Enhancement Strategies cluster_evaluation Evaluation problem Poor Aqueous Solubility of This compound Derivative ph_adjustment pH Adjustment problem->ph_adjustment Ionizable Compound? cosolvents Co-solvents problem->cosolvents cyclodextrins Cyclodextrins problem->cyclodextrins nanosizing Particle Size Reduction (Nanosizing) problem->nanosizing solid_dispersion Solid Dispersion problem->solid_dispersion solubility_assay Equilibrium Solubility Assay ph_adjustment->solubility_assay cosolvents->solubility_assay cyclodextrins->solubility_assay dissolution_test Dissolution Rate Testing nanosizing->dissolution_test solid_dispersion->dissolution_test bioavailability_study In Vivo Bioavailability Study solubility_assay->bioavailability_study dissolution_test->bioavailability_study logical_relationship cluster_formulation Formulation Approaches cluster_physicochemical Physicochemical Modifications Co-solvents Co-solvents Enhanced Solubility & Bioavailability Enhanced Solubility & Bioavailability Co-solvents->Enhanced Solubility & Bioavailability Cyclodextrins Cyclodextrins Cyclodextrins->Enhanced Solubility & Bioavailability Surfactants Surfactants Surfactants->Enhanced Solubility & Bioavailability Lipid-Based Systems Lipid-Based Systems Lipid-Based Systems->Enhanced Solubility & Bioavailability pH Adjustment pH Adjustment pH Adjustment->Enhanced Solubility & Bioavailability Salt Formation Salt Formation Salt Formation->Enhanced Solubility & Bioavailability Particle Size Reduction Particle Size Reduction Particle Size Reduction->Enhanced Solubility & Bioavailability Prodrug Synthesis Prodrug Synthesis Prodrug Synthesis->Enhanced Solubility & Bioavailability Poor Solubility Poor Solubility Poor Solubility->Co-solvents Poor Solubility->Cyclodextrins Poor Solubility->Surfactants Poor Solubility->Lipid-Based Systems Poor Solubility->pH Adjustment Poor Solubility->Salt Formation Poor Solubility->Particle Size Reduction Poor Solubility->Prodrug Synthesis

References

Technical Support Center: Purification of N-Methylthiotetrazole (NMTT) Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of n-Methylthiotetrazole (NMTT) intermediates, such as 1-methyl-5-mercaptotetrazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective methods for purifying crude this compound (NMTT) intermediates?

A1: The two primary and most effective methods for purifying NMTT intermediates are recrystallization and column chromatography. The choice depends on the scale of the purification and the nature of the impurities. Recrystallization is often suitable for large quantities where the impurities have different solubility profiles from the product.[1][2] Column chromatography is excellent for separating compounds with similar polarities and for smaller scale purifications where high purity is critical.[3][4]

Q2: What are the likely impurities I might encounter during the synthesis and purification of NMTT intermediates?

A2: Common impurities can include unreacted starting materials like sodium azide (B81097) and methyl isothiocyanate, side products, and isomers formed during the cyclization reaction.[1][5] Residual solvents from the reaction or extraction steps are also common.[6][7] Techniques like TLC, HPLC, and NMR spectroscopy are essential for identifying these impurities.[1]

Q3: How do I select an appropriate solvent for the recrystallization of NMTT intermediates?

A3: An ideal recrystallization solvent is one in which the NMTT intermediate is sparingly soluble at room temperature but highly soluble at an elevated temperature.[2][8][9] Common solvents used for tetrazole derivatives include ethanol, chloroform, or mixed solvent systems like ethanol-water or toluene-water.[5][10] A solvent screening is the best approach to identify the optimal choice for your specific intermediate.

Q4: Is the NMTT moiety stable during purification?

A4: The NMTT moiety is generally stable under standard purification conditions. However, like many sulfur-containing compounds, it can be sensitive to strong oxidizing agents. It is also important to control temperature, as excessive heat during steps like solvent evaporation can potentially lead to degradation. For sensitive intermediates, maintaining a lower temperature (e.g., 4°C) when possible is a good practice.

Troubleshooting Guides

This section addresses specific problems that may be encountered during the purification of NMTT intermediates.

Recrystallization Issues
ProblemPossible CauseSolution
No Crystals Form Upon Cooling The solution is not supersaturated; the compound is too soluble in the chosen solvent.- Concentrate the solution by evaporating some solvent. - Add a seed crystal of the pure compound. - Gently scratch the inside of the flask at the liquid-air interface. - Cool the solution to a lower temperature (e.g., in an ice bath).[1]
Product "Oils Out" Instead of Crystallizing The boiling point of the solvent is higher than the melting point of the compound; the compound is insoluble in the hot solvent.- Use a different solvent or a solvent mixture with a lower boiling point. - Dissolve the compound in a "good" solvent at a high temperature, then add a "poor" solvent dropwise until the solution becomes turbid, followed by slow cooling.[1]
Low Recovery of Pure Product The compound has significant solubility in the cold solvent; too much solvent was used; premature crystallization during hot filtration.- Ensure the solution is thoroughly cooled in an ice bath before filtration. - Minimize the amount of hot solvent used for dissolution.[9] - Use a minimal amount of cold solvent to wash the crystals. - Pre-warm the funnel and filter paper for hot filtration.[1]
Colored Impurities in Final Crystals Impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[5] Note: Use charcoal sparingly as it can also adsorb the desired product.
General Purification Workflow & Troubleshooting

The following diagram outlines a general workflow for purifying a crude NMTT intermediate, including key decision points for troubleshooting.

G Purification Workflow for NMTT Intermediates start Crude NMTT Intermediate assess_purity Assess Purity & Impurity Profile (TLC, NMR) start->assess_purity is_colored Colored Impurities? assess_purity->is_colored charcoal Activated Charcoal Treatment is_colored->charcoal Yes choose_method Select Primary Method is_colored->choose_method No filter_hot Hot Filtration charcoal->filter_hot filter_hot->choose_method recrystallization Recrystallization choose_method->recrystallization High Yield / Large Scale column Column Chromatography choose_method->column High Purity / Difficult Separation recryst_issue Recrystallization Issue? recrystallization->recryst_issue column_issue Chromatography Issue? column->column_issue oiling_out Oiling Out? recryst_issue->oiling_out Yes collect_crystals Collect & Wash Crystals recryst_issue->collect_crystals No change_solvent Change Solvent / Use Co-solvent oiling_out->change_solvent Yes no_crystals No Crystals? oiling_out->no_crystals No change_solvent->recrystallization concentrate Concentrate / Seed / Scratch / Cool no_crystals->concentrate Yes no_crystals->collect_crystals No concentrate->recrystallization dry Dry Under Vacuum collect_crystals->dry poor_separation Poor Separation? column_issue->poor_separation Yes combine_fractions Combine Pure Fractions & Evaporate column_issue->combine_fractions No adjust_mobile_phase Adjust Mobile Phase Polarity poor_separation->adjust_mobile_phase Yes adjust_mobile_phase->column combine_fractions->dry final_product Pure NMTT Intermediate dry->final_product

Caption: Troubleshooting workflow for the purification of NMTT intermediates.

Experimental Protocols

Protocol 1: Purification of 1-methyl-5-mercaptotetrazole via Acid-Base Treatment and Recrystallization

This protocol is adapted from common industrial synthesis methods and is suitable for purifying crude product that contains acidic or basic impurities.[5]

Methodology:

  • Alkali Dissolving: Take the crude 1-methyl-5-mercaptotetrazole product and dissolve it in deionized water. Adjust the pH to 8-10 by the slow addition of an aqueous ammonia (B1221849) solution. This step dissolves the acidic product as its ammonium (B1175870) salt, leaving behind non-acidic impurities.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon (approx. 1-2% w/w of crude product), stir for 15-30 minutes at room temperature.

  • Impurity Removal: Filter the solution to remove the activated carbon and any insoluble impurities.

  • Acidification & Crystallization: Transfer the filtrate to a clean vessel and cool it in an ice bath to 0-5 °C. Slowly add hydrochloric acid (HCl) dropwise with stirring until the Congo red test paper turns from red to indigo-plant (pH approx. 2-3). The product will precipitate as a white solid.

  • Isolation: Continue stirring in the ice bath for 1-2 hours to ensure complete crystallization.[5] Collect the solid product by vacuum filtration.

  • Recrystallization: Transfer the isolated solid to a new flask. Add a suitable solvent (e.g., an ethanol/water mixture or chloroform) and heat until the solid dissolves completely.[5]

  • Final Crystallization: Allow the hot solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Drying: Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven to a constant weight.

Protocol 2: Purification of Tetrazole Derivatives by Column Chromatography

This is a general protocol for purifying NMTT intermediates when recrystallization is ineffective.[3][4]

Methodology:

  • Stationary Phase Preparation: Prepare a slurry of silica (B1680970) gel (e.g., 230-400 mesh for flash chromatography) in the initial mobile phase solvent. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude NMTT intermediate in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane). If the crude product is not fully soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder loaded onto the column.

  • Elution:

    • Begin eluting the column with a non-polar mobile phase (e.g., a hexane/ethyl acetate (B1210297) mixture).[3][4] A common starting point for tetrazole derivatives is a 4:1 hexane/ethyl acetate mixture.[3]

    • Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate or adding a small amount of methanol) to elute compounds of increasing polarity.

  • Fraction Collection: Collect fractions in test tubes and monitor the separation using Thin Layer Chromatography (TLC).

  • Isolation: Combine the fractions containing the pure product, as determined by TLC. Remove the solvent under reduced pressure using a rotary evaporator.

  • Drying: Dry the resulting solid under high vacuum to remove any residual solvent.

References

managing the safety and handling of n-Methylthiotetrazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety information, handling procedures, and troubleshooting advice for researchers, scientists, and drug development professionals working with n-Methylthiotetrazole (NMTT), also known as 1-Methyl-5-mercaptotetrazole.

Section 1: Critical Safety Information & FAQs

This section addresses the most pressing safety and handling questions related to NMTT.

Q1: What is the primary health concern associated with this compound (NMTT)?

A1: The most significant hazard associated with NMTT and compounds containing the NMTT side chain is the risk of hypoprothrombinemia, a blood coagulation disorder caused by interference with Vitamin K metabolism.[1][2] NMTT inhibits the enzyme vitamin K epoxide reductase in the liver, which can lead to a deficiency in active vitamin K and a subsequent decrease in the synthesis of clotting factors II, VII, IX, and X.[3][4] This elevates the prothrombin time (PT) and International Normalized Ratio (INR), increasing the risk of bleeding.[5][6]

Q2: What are the immediate physical hazards of NMTT powder?

A2: NMTT is classified as a skin, eye, and respiratory irritant.[7][8] Direct contact should be avoided. It is a white crystalline powder and appropriate measures should be taken to avoid generating dust during handling.[7][9]

Q3: What personal protective equipment (PPE) is required when handling NMTT?

A3: A standard PPE protocol should be followed, including:

  • Eye Protection: Chemical safety goggles or eyeglasses as described by OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166.[9]

  • Hand Protection: Wear appropriate protective gloves tested for the specific chemicals being used.[9]

  • Body Protection: A lab coat or other protective clothing is necessary to prevent skin exposure.[9]

  • Respiratory Protection: While normal use in a well-ventilated area may not require a respirator, one should be used if dusts are generated.[9]

Q4: How should I store NMTT?

A4: Store the container tightly closed in a dry, cool, and well-ventilated place.[7][9] It should be stored away from incompatible materials, particularly strong oxidizing agents, heat, and sources of ignition.[9]

Q5: What should I do in case of an accidental spill?

A5: For a small spill of solid NMTT:

  • Ensure the area is well-ventilated and restrict access.

  • Wear appropriate PPE.

  • Avoid generating dust.

  • Gently sweep or shovel the material into a suitable, labeled container for disposal.[9]

  • Clean the spill area thoroughly.

Q6: What are the known chemical incompatibilities of NMTT?

A6: NMTT is known to be incompatible with strong oxidizing agents.[9] Reactions with these materials should be avoided.

Section 2: Troubleshooting Experimental Issues

This section provides guidance for common problems encountered during experiments involving NMTT.

Q7: My experiment is giving inconsistent or non-reproducible results. What could be the cause?

A7: Inconsistent results with tetrazole-containing compounds can often be traced to stability and handling issues.

  • Degradation in Solution: NMTT, like many tetrazoles, can degrade in solution, especially under non-optimal pH, light exposure, or elevated temperatures.[10] It is highly recommended to use freshly prepared solutions for each experiment.

  • Atmospheric Contamination: If your reaction is sensitive, trace amounts of water or oxygen can interfere. For highly sensitive protocols, consider using inert atmosphere techniques like a Schlenk line or glovebox with anhydrous, degassed solvents.[11]

  • Variable Reagent Quality: Ensure the purity of your NMTT and all other reagents. Impurities can catalyze degradation or lead to side reactions.

Q8: My NMTT solution has changed color. Is it still usable?

A8: A change in color is a strong indicator of chemical degradation. You should not use the solution. It is recommended to perform a forced degradation study to understand the stability of your compound under your specific experimental conditions (e.g., pH, solvent, temperature).[10]

Q9: I am having trouble dissolving NMTT. What solvents are recommended?

A9: NMTT is listed as soluble in water.[9] For organic synthesis, polar aprotic solvents like DMF are often used for tetrazole synthesis reactions, but solubility must be determined empirically for your specific application.[12] If solubility is an issue, gentle warming may be attempted, but monitor for signs of degradation.

Q10: My reaction yield is lower than expected. How can I optimize it?

A10:

  • Temperature Optimization: Some tetrazole-related reactions are highly temperature-sensitive. Cautiously adjusting the temperature may improve yields, but be aware that higher temperatures can also accelerate degradation.[10][11]

  • pH Control: The stability of NMTT can be pH-dependent. If working in an aqueous or protic environment, buffering the solution to an optimal pH (often between 4 and 8 for many pharmaceuticals) may improve stability and yield.[10]

  • Inert Atmosphere: As mentioned in Q7, if your reaction is sensitive to oxidation or moisture, moving to an inert atmosphere setup can significantly improve results.[11]

Section 3: Data and Protocols

Physical and Chemical Properties
PropertyValueSource(s)
Appearance White crystalline powder[7][9]
Molecular Formula C₂H₄N₄S[9]
Molecular Weight 116.14 g/mol [9]
Melting Point 122 - 128 °C[8][9]
Flash Point 124 °C / 255.2 °F[9]
Solubility Soluble in water[9]
Hazard Class Skin Irritant (Category 2), Eye Irritant (Category 2), Specific target organ toxicity – single exposure (Category 3)[7]
Biological Interaction Data

The primary biological effect of NMTT is the prolongation of prothrombin time (PT). The table below summarizes odds ratios (OR) from a meta-analysis comparing NMTT-containing cephalosporins to non-NMTT cephalosporins. An OR greater than 1 indicates an increased risk.

Adverse EventAssociated NMTT-Containing AntibioticOdds Ratio (OR)95% Confidence Interval (CI)Source(s)
Hypoprothrombinemia Cefoperazone (B1668861)2.5061.293–4.860[1]
Cefamandole3.2471.083–9.733[1]
Moxalactam3.3671.725–6.572[1]
PT Prolongation Cefoperazone4.1171.200–14.126[6]
Cefamandole3.2471.083–9.733[6]
Moxalactam3.6061.633–7.963[6]
Experimental Protocol: Forced Degradation Study

This protocol is essential for determining the stability of NMTT under various stress conditions. It is adapted from general guidelines for tetrazole-containing compounds.[10]

Objective: To identify potential degradation pathways and establish stability-indicating parameters for NMTT in a specific formulation or solvent system.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of NMTT at a known concentration (e.g., 1 mg/mL) in your primary experimental solvent system.

  • Application of Stress Conditions: Divide the stock solution into separate, clearly labeled aliquots for each condition. Protect a control sample from all stress conditions.

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Store aliquots at room temperature and 60°C.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Store aliquots at room temperature and 60°C. Note: Neutralize samples with an equivalent amount of acid before analysis.

    • Oxidation: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final peroxide concentration of 3%. Store at room temperature.

    • Thermal Degradation: Place an aliquot of the stock solution in an oven set to a relevant high temperature (e.g., 70°C).

    • Photodegradation: Expose an aliquot of the stock solution to light in a photostability chamber (per ICH Q1B guidelines). Wrap a control sample in aluminum foil to protect it from light.

  • Time Points: Collect samples from each condition at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours). The duration may need to be adjusted based on the observed stability.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method capable of separating the parent NMTT from all degradation products.

  • Data Evaluation:

    • Calculate the percentage of NMTT remaining at each time point.

    • Identify and quantify the major degradation products.

    • If necessary, use techniques like LC-MS/MS and NMR to characterize the structure of significant degradants.

Section 4: Visual Diagrams and Workflows

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal prep_1 Consult Safety Data Sheet (SDS) prep_2 Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_1->prep_2 prep_3 Ensure Well-Ventilated Area (e.g., Fume Hood) prep_2->prep_3 handle_1 Weigh Solid Carefully (Avoid Dust Generation) prep_3->handle_1 Proceed to Handling handle_2 Prepare Solutions in Hood handle_1->handle_2 spill Spill Occurs handle_1->spill handle_3 Keep Container Tightly Closed handle_2->handle_3 handle_4 Avoid Incompatible Materials (Strong Oxidizers, Heat) handle_2->handle_4 handle_2->spill clean_1 Decontaminate Work Surfaces handle_3->clean_1 Experiment Complete clean_2 Dispose of Waste in Labeled Hazardous Waste Container clean_1->clean_2 clean_3 Remove PPE and Wash Hands clean_2->clean_3 spill_proc Follow Spill Protocol: 1. Evacuate & Ventilate 2. Wear PPE 3. Contain & Clean Up 4. Dispose as Hazardous Waste spill->spill_proc

Caption: Workflow for the safe handling of NMTT in a laboratory setting.

Troubleshooting Experimental Failures

start Experiment Yield is Low or Results are Inconsistent q1 Are you using a freshly prepared solution? start->q1 sol_deg Potential Issue: Solution Degradation q1->sol_deg No q2 Is the reaction run under an inert atmosphere? q1->q2 Yes a1_yes Yes a1_no No sol_deg_fix Action: Prepare fresh solution immediately before use. sol_deg->sol_deg_fix atm_contam Potential Issue: Atmospheric Contamination (O₂ or H₂O) q2->atm_contam No q3 Have you confirmed stability at reaction pH and temperature? q2->q3 Yes a2_yes Yes a2_no No atm_contam_fix Action: Use anhydrous/degassed solvents and run under N₂ or Ar. atm_contam->atm_contam_fix cond_deg Potential Issue: Degradation Under Experimental Conditions q3->cond_deg No end Re-evaluate Reagent Purity and Reaction Stoichiometry q3->end Yes a3_yes Yes a3_no No cond_deg_fix Action: Perform a forced degradation study. Optimize T and pH. cond_deg->cond_deg_fix

Caption: Decision tree for troubleshooting common NMTT experimental issues.

Mechanism of NMTT-Induced Hypoprothrombinemia

cluster_cycle Hepatic Vitamin K Cycle cluster_clotting Clotting Factor Synthesis vit_k_h2 Vitamin K (hydroquinone, active) vit_k_o Vitamin K (2,3-epoxide, inactive) vit_k_h2->vit_k_o γ-glutamyl carboxylase precursors Inactive Clotting Factor Precursors vit_k_o->vit_k_h2 Vitamin K epoxide reductase (VKOR) factors Active Clotting Factors (II, VII, IX, X) precursors->factors Carboxylation result Result: Reduced Active Clotting Factors -> Prolonged Prothrombin Time -> Increased Bleeding Risk factors->result nmtt NMTT inhibition INHIBITION nmtt->inhibition inhibition->vit_k_o

Caption: NMTT inhibits Vitamin K epoxide reductase (VKOR), disrupting coagulation.

References

Validation & Comparative

A Comparative Guide to n-Methylthiotetrazole and its Isomers for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of n-Methylthiotetrazole (n-MTT), specifically the 1-methyl-5-thiotetrazole isomer, and its other potential tetrazole isomers. This document is intended for researchers, scientists, and drug development professionals, offering an objective look at their chemical properties, metabolic stability, and biological activities, supported by available experimental and predicted data.

Introduction to this compound Isomers

The this compound (n-MTT) moiety, particularly 1-methyl-5-thiotetrazole (also known as 1-methyl-1H-tetrazole-5-thiol), has been a subject of significant interest in medicinal chemistry, primarily due to its association with the hypoprothrombinemic effects of certain cephalosporin (B10832234) antibiotics. The positioning of the methyl group on the tetrazole ring gives rise to different isomers, with 1-methyl- and 2-methyl-5-thiotetrazole being the most common. These isomers can exhibit distinct physicochemical and biological properties, influencing their potential applications and metabolic fate.

Below is a diagram illustrating the structures of the two primary isomers of this compound.

Caption: Chemical structures of 1-Methyl-5-thiotetrazole and 2-Methyl-5-thiotetrazole.

Physicochemical Properties

The physicochemical properties of tetrazole isomers, such as acidity (pKa) and lipophilicity (logP), are critical determinants of their pharmacokinetic and pharmacodynamic profiles. While direct comparative experimental data is limited, a combination of experimental and predicted values are presented below. Tetrazoles are generally considered bioisosteres of carboxylic acids, offering similar acidity but with increased lipophilicity, which can enhance membrane permeability.[1]

Property1-Methyl-5-thiotetrazole2-Methyl-5-thiotetrazoleData Source
Molecular Formula C₂H₄N₄SC₂H₄N₄S---
Molecular Weight 116.15 g/mol 116.15 g/mol ---
Melting Point 125-128 °CNot availableExperimental
pKa 0.70 ± 0.207.60 ± 0.20Predicted[2]
logP Not availableNot available---

Metabolic Stability

The metabolic stability of a compound is a crucial factor in its development as a therapeutic agent. The n-MTT moiety, when part of a larger molecule like certain cephalosporins, can be released in vivo. The subsequent metabolism of the free n-MTT can influence its biological effects and clearance.

One of the metabolic pathways for thiols is S-methylation, catalyzed by enzymes such as thiol methyltransferase (TPMT). A study investigating the methylation of 1-methyltetrazole-5-thiol (B7763730) (MTT) and 2-methyl-1,3,4-thiadiazole-5-thiol (MTD) by human liver microsomes found that both compounds are substrates for methylation. The S-methylated metabolites were found to be significantly less potent inhibitors of the in vitro gamma-carboxylation of glutamic acid.[3]

Parameter1-Methyl-5-thiotetrazole (MTT)2-Methyl-1,3,4-thiadiazole-5-thiol (MTD)
Apparent Kₘ (human liver microsomes) 0.60 mM0.20 mM
Apparent Kₘ (TPMT) 0.26 mM0.068 mM
Relative Vₘₐₓ (TPMT) 13.58
Relative Vₘₐₓ (human liver microsomes) 1678

Data from Kerremans et al., 1985.[3] Note: 2-methyl-1,3,4-thiadiazole-5-thiol is a different heterocyclic compound and not a direct isomer of n-MTT, but this data provides insight into the susceptibility of such thiol-containing heterocycles to S-methylation.

The significantly higher Vmax for MTD suggests that the structure of the heterocyclic ring can greatly influence the rate of metabolic methylation. While direct comparative data for 2-methyl-5-thiotetrazole is not available, these findings suggest that isomeric forms of n-MTT could also exhibit different metabolic stability profiles.

Biological Activity

The biological activity of n-MTT is most extensively documented in the context of its role as a leaving group from certain cephalosporin antibiotics, where it has been associated with hypoprothrombinemia (a blood clotting disorder).[4] This effect is thought to be due to the inhibition of the vitamin K-dependent gamma-carboxylation of glutamic acid, a crucial step in the synthesis of several clotting factors.[4]

Studies have shown that 1-methyl-5-thiotetrazole can inhibit this carboxylation reaction in vitro, although at concentrations that may be higher than those typically achieved in patients.[5] The S-methylated metabolite of 1-MTT is a significantly less potent inhibitor of this enzyme.[3]

Experimental Protocols

Synthesis of 1-Methyl-1H-tetrazole-5-thiol

A common method for the synthesis of 1-substituted 1H-tetrazole-5-thiols involves the reaction of a substituted thiosemicarbazide (B42300) with an aralkyl chloride, followed by diazotization and reaction with a Friedel-Crafts catalyst. A specific example of a synthesis is provided below.[6]

Materials:

Procedure:

  • A mixture of 4-methylthiosemicarbazide (21 g), benzyl chloride (27.83 g), and ethanol (150 ml) is heated under reflux for 2 hours.

  • The solvent is removed under reduced pressure.

  • The residue is dissolved in water (120 ml).

  • To this aqueous solution, an aqueous solution (23 ml) containing sodium nitrite (13.8 g) is added.

  • The reaction mixture is then extracted with toluene.

  • The toluene extract is washed and then extracted with a 20% aqueous solution of sodium hydroxide.

  • The aqueous extract is washed with toluene and then acidified to pH 1 with concentrated hydrochloric acid under ice cooling.

  • The resulting crystals are filtered, dried, and recrystallized from ethyl acetate to yield 1-methyl-1H-tetrazole-5-thiol.[6]

The following diagram outlines a general workflow for the synthesis and analysis of this compound isomers.

Synthesis_and_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_characterization Property Characterization start Starting Materials (e.g., Methylthiourea, Sodium Azide) reaction Cyclization Reaction start->reaction Reactants workup Work-up & Purification (Extraction, Crystallization) reaction->workup Crude Product nmr NMR Spectroscopy (¹H, ¹³C) workup->nmr ms Mass Spectrometry workup->ms purity Purity Assessment (e.g., HPLC) workup->purity pka_logp pKa & logP Determination (Experimental or Computational) purity->pka_logp stability Metabolic Stability Assay (e.g., Liver Microsomes) purity->stability activity Biological Activity Screening purity->activity

Caption: A generalized workflow for the synthesis, analysis, and characterization of n-MTT isomers.

Conclusion

While 1-methyl-5-thiotetrazole is the most well-studied isomer of this compound, primarily due to its clinical relevance in the context of cephalosporin antibiotics, there is a clear lack of direct comparative data for its other isomers. The available predicted and experimental data suggest that isomers such as 2-methyl-5-thiotetrazole may possess different physicochemical properties and metabolic fates. Further research involving the direct, side-by-side comparison of these isomers is warranted to fully elucidate their respective pharmacological and toxicological profiles. Such studies would be invaluable for drug development professionals seeking to modulate the properties of tetrazole-containing compounds.

References

A Comparative Guide to Validated Analytical Methods for N-Methylthiotetrazole (NMTT)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantification of N-Methylthiotetrazole (NMTT), a molecule of significant interest in pharmaceutical development. The following sections detail the experimental protocols and performance data of various analytical techniques, offering a valuable resource for selecting the most appropriate method for specific research needs.

Overview of Analytical Techniques

The quantification of NMTT in various matrices, including pharmaceutical formulations and biological fluids, is crucial for quality control, stability testing, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most commonly employed techniques due to their high sensitivity and selectivity. Other methods, such as Capillary Electrophoresis (CE), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry, also present viable alternatives with specific advantages.

Comparative Performance Data

The selection of an analytical method is often guided by its performance characteristics. The following table summarizes the key validation parameters for different techniques used in the analysis of NMTT and structurally similar compounds. This data is compiled from various scientific publications and provides a basis for objective comparison.

Analytical MethodAnalyte/MatrixLinearity RangeAccuracy (% Recovery)Precision (%RSD)Limit of Detection (LOD)Limit of Quantification (LOQ)Reference
HPLC-UV Cephalosporins in Pharmaceutical Formulations0.5 - 50 µg/mL98.5 - 101.2%< 2%0.018 - 0.03 µg/mL0.056 - 0.09 µg/mL[1]
LC-MS/MS Multiple Antimicrobials in Human Plasma0.1 - 500 mg/L95 - 114%< 11%Not Reported0.1 - 1 mg/L[2]
LC-MS/MS 21 Cephalosporins in ZebrafishNot Specified80 - 120%0.4 - 11.2%0.01 - 10 ng/mL0.05 - 25 ng/mL[3]
Capillary Electrophoresis-MS/MS β-Lactam Antibiotics in PlasmaNot SpecifiedNot ReportedNot ReportedNot ReportedNot Reported[4]
GC-MS General Organic CompoundsNot SpecifiedTypically ±20% with internal standardsNot Specified1 - 100 pgNot Specified[5]
UV-Vis Spectrophotometry Cephalosporins in Pharmaceutical Formulations0.2 - 3 µg/mL96.04 - 102.3%Not Reported0.0465 - 0.168 µg/mLNot Reported[6]

Detailed Experimental Protocols

This section provides detailed methodologies for the key analytical techniques. These protocols are based on established and validated methods for similar analytes and can be adapted for the specific analysis of NMTT.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is a robust and widely accessible technique for the quantification of NMTT in pharmaceutical dosage forms.

Chromatographic Conditions:

  • Column: C8 or C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1 M ammonium (B1175870) acetate, pH 5.6) and an organic modifier (e.g., acetonitrile).[1] A typical starting point could be a 95:5 (v/v) ratio of buffer to acetonitrile (B52724).[1]

  • Flow Rate: 0.8 - 1.0 mL/min.[1]

  • Detection Wavelength: Determined by the UV absorbance maximum of NMTT, likely around 250-280 nm.[1]

  • Injection Volume: 20-25 µL.[1]

  • Column Temperature: 30°C.[1]

Sample Preparation (for Pharmaceutical Formulations):

  • Accurately weigh and powder a representative number of tablets or empty the contents of capsules.

  • Dissolve a portion of the powder, equivalent to a known concentration of the active pharmaceutical ingredient (API), in a suitable solvent (e.g., a mixture of water and methanol).

  • Sonicate the solution to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for analyzing NMTT in complex biological matrices like plasma and urine.

Chromatographic Conditions:

  • Column: A C18 or similar reversed-phase column with smaller particle sizes for better resolution (e.g., 100 mm × 2.1 mm, 2.7 µm).[7]

  • Mobile Phase: A gradient elution using a mixture of water and acetonitrile, both containing a small percentage of an acidifier like formic acid (e.g., 0.1%) to improve ionization.[8]

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Injection Volume: 5 - 10 µL.

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the ionization characteristics of NMTT.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity. Specific precursor-to-product ion transitions for NMTT need to be determined by direct infusion of a standard solution into the mass spectrometer.

  • Ion Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized to achieve the maximum signal intensity for NMTT.

Sample Preparation (for Biological Fluids):

  • Protein Precipitation: Add a precipitating agent like acetonitrile or methanol (B129727) (typically in a 3:1 ratio to the sample volume) to the plasma or urine sample to precipitate proteins.

  • Vortex the mixture and centrifuge at high speed.

  • Collect the supernatant for analysis.

  • Solid-Phase Extraction (SPE): For cleaner samples and lower detection limits, SPE can be employed. This involves loading the sample onto a suitable SPE cartridge, washing away interferences, and eluting the analyte of interest with an appropriate solvent.

Alternative Analytical Methods

While HPLC and LC-MS/MS are the primary methods, other techniques can be considered for specific applications.

  • Capillary Electrophoresis (CE): CE offers high separation efficiency and requires minimal sample and solvent volumes.[4] It is particularly useful for the analysis of charged molecules. The separation is based on the differential migration of analytes in an electric field within a narrow capillary.[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[5][10] For non-volatile compounds like NMTT, derivatization to increase volatility would be necessary before analysis.[5]

  • UV-Vis Spectrophotometry: This is a simple and cost-effective method that can be used for the quantification of NMTT in simple matrices, such as pure drug substance or simple formulations.[6] The method relies on measuring the absorbance of NMTT at its specific wavelength of maximum absorbance.[6]

Method Validation Workflow

A typical workflow for the validation of an analytical method is crucial to ensure the reliability and accuracy of the results. The process involves a series of experiments to evaluate the method's performance characteristics.

Analytical Method Validation Workflow Analytical Method Validation Workflow method_development Method Development & Optimization specificity Specificity & Selectivity method_development->specificity Initial Assessment linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness stability Stability robustness->stability report Validation Report stability->report Final Documentation

Caption: A typical workflow for analytical method validation.

Signaling Pathway and Logical Relationships

The selection of an appropriate analytical method involves considering the interplay between the analytical requirements and the characteristics of the available techniques.

Method Selection Logic Logical Flow for Analytical Method Selection start Define Analytical Needs matrix Sample Matrix (e.g., Pharmaceutical, Biological) start->matrix concentration Expected Analyte Concentration matrix->concentration Matrix Complexity hplc HPLC-UV concentration->hplc High Concentration Simple Matrix lcms LC-MS/MS concentration->lcms Low Concentration Complex Matrix other Alternative Methods (CE, GC, UV-Vis) concentration->other Specific Requirements validation Method Validation hplc->validation lcms->validation other->validation

Caption: Decision tree for selecting an analytical method.

References

A Comparative Analysis of n-Methylthiotetrazole and Methylthiadiazole Side Chain Effects in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in drug development, particularly in the realm of antibiotics, understanding the nuanced effects of chemical side chains is paramount. This guide provides an objective comparison of two critical heterocyclic side chains found in cephalosporins: n-Methylthiotetrazole (MTT) and methylthiadiazole (MTD). The focus is on their associated adverse effects, namely hypoprothrombinemia and alcohol intolerance, supported by experimental data.

At a Glance: Key Adverse Effects

Cephalosporins containing the MTT and MTD side chains have been linked to a clinically significant risk of coagulation disorders and disulfiram-like reactions with alcohol. The MTT (1-methyltetrazole-5-thiol) moiety is particularly well-documented in this regard.

Hypoprothrombinemia and Bleeding Risk

A primary concern with both MTT and MTD side chains is the induction of hypoprothrombinemia, a condition characterized by a deficiency of prothrombin (Factor II), a critical component of the blood clotting cascade. This can lead to an increased risk of bleeding.

The proposed mechanism involves the inhibition of vitamin K-dependent carboxylation.[1][2][3] Vitamin K is essential for the post-translational modification of several clotting factors (II, VII, IX, and X), a process catalyzed by the enzyme γ-glutamyl carboxylase.[4][5] The MTT side chain, and to a lesser extent the MTD side chain, are believed to inhibit this process, as well as the enzyme vitamin K epoxide reductase, which is necessary for recycling vitamin K.[6][7][8]

Quantitative Data on Hypoprothrombinemia and Bleeding Risk

The following tables summarize findings from various studies on the association between cephalosporins with MTT or MTD side chains and coagulation-related adverse events.

Table 1: Association of NMTT-Containing Cephalosporins with Coagulation-Related Adverse Events

Adverse EventOdds Ratio (95% CI)Finding
Hypoprothrombinemia1.676 (1.275–2.203)Significantly associated with NMTT-cephalosporin use.[8]
Prothrombin Time (PT) Prolongation2.050 (1.398–3.005)Significantly associated with NMTT-cephalosporin use.[8]
Bleeding1.359 (0.920–2.009)Not significantly increased with NMTT-cephalosporins overall.[8][9]

Table 2: Risk of Hemorrhagic Events with Specific Hypoprothrombinemia-Inducing Cephalosporins

Cephalosporin (B10832234)Adjusted Odds Ratio (95% CI)Side Chain
Cefmetazole2.88 (2.08–4.00)NMTT
Flomoxef1.35 (1.09–1.67)NMTT
Cefoperazone (B1668861)4.57 (2.63–7.95)NMTT

Data from a nationwide nested case-control study.[10][11]

A retrospective cohort study found that the prothrombin time was prolonged by 5 seconds or more in 12.3% of patients receiving cefoperazone (an NMTT-containing cephalosporin), compared to 5.8% of patients receiving cephalosporins without this side chain.[12]

Alcohol Intolerance: The Disulfiram-Like Reaction

A notable pharmacological effect associated with the MTT side chain is the induction of a disulfiram-like reaction upon consumption of alcohol.[13][14][15] This reaction is characterized by symptoms such as flushing, nausea, vomiting, and headache.

The mechanism is believed to be the inhibition of the enzyme aldehyde dehydrogenase, which is responsible for the metabolism of acetaldehyde (B116499), a toxic byproduct of alcohol metabolism.[14] The accumulation of acetaldehyde leads to the unpleasant symptoms of the disulfiram-like reaction. Cephalosporins containing an MTT side chain, such as cefamandole, moxalactam, and cefoperazone, are known to carry this risk.[16][17]

Signaling Pathways and Experimental Workflows

Vitamin K Antagonism by MTT/MTD Side Chains

The following diagram illustrates the proposed mechanism by which MTT and MTD side chains interfere with the vitamin K cycle, leading to impaired coagulation factor synthesis.

cluster_0 Vitamin K Cycle cluster_1 Coagulation Factor Synthesis cluster_2 Inhibition VK_quinone Vitamin K (Quinone) VK_hydroquinone Vitamin K (Hydroquinone) VK_quinone->VK_hydroquinone Vitamin K Reductase VK_epoxide Vitamin K Epoxide VK_hydroquinone->VK_epoxide γ-Glutamyl Carboxylase Precursor Inactive Coagulation Factor Precursors (Glu residues) VK_hydroquinone->Precursor VK_epoxide->VK_quinone Vitamin K Epoxide Reductase ActiveFactor Active Coagulation Factors (Gla residues) Precursor->ActiveFactor Carboxylation MTT_MTD MTT / MTD Side Chains Vitamin K Epoxide Reductase Vitamin K Epoxide Reductase MTT_MTD->Vitamin K Epoxide Reductase Inhibition γ-Glutamyl Carboxylase γ-Glutamyl Carboxylase MTT_MTD->γ-Glutamyl Carboxylase Inhibition (weaker)

Mechanism of Vitamin K cycle inhibition by MTT/MTD side chains.
Experimental Workflow for Assessing Coagulopathy

This diagram outlines a general workflow for investigating the potential of a drug candidate to induce coagulopathy.

cluster_0 In Vitro Assays cluster_1 Animal Studies cluster_2 Clinical Trials CarboxylaseAssay γ-Glutamyl Carboxylase Inhibition Assay ProthrombinTime Prothrombin Time (PT) Measurement CarboxylaseAssay->ProthrombinTime EpoxideReductaseAssay Vitamin K Epoxide Reductase Inhibition Assay EpoxideReductaseAssay->ProthrombinTime MonitorCoagulation Monitor Coagulation Parameters in Patients ProthrombinTime->MonitorCoagulation aPTT Activated Partial Thromboplastin Time (aPTT) aPTT->MonitorCoagulation BleedingTime Bleeding Time Assay AdverseEvent Record Bleeding Adverse Events BleedingTime->AdverseEvent

Workflow for assessing drug-induced coagulopathy.

Experimental Protocols

Detailed, step-by-step experimental protocols for these specific assays are often proprietary or not fully disclosed in clinical publications. However, the general methodologies are described below.

Vitamin K-Dependent Carboxylase Inhibition Assay

Principle: This in vitro assay measures the ability of a test compound (e.g., MTT or MTD) to inhibit the γ-carboxylation of a glutamic acid-rich substrate by liver microsomes.

General Procedure:

  • Rat liver microsomes, which contain γ-glutamyl carboxylase, are prepared.

  • A synthetic peptide substrate containing glutamic acid residues and a radiolabeled bicarbonate (H¹⁴CO₃⁻) are added to the microsomal preparation.

  • The reaction is initiated by the addition of reduced Vitamin K.

  • The test compound is added at various concentrations to determine its inhibitory effect.

  • The reaction is stopped, and the amount of radiolabeled carboxyl groups incorporated into the peptide is measured, typically by scintillation counting. A decrease in radioactivity in the presence of the test compound indicates inhibition.

Vitamin K Epoxide Reductase Assay

Principle: This assay assesses the inhibition of the enzyme that converts Vitamin K epoxide back to its active quinone form.

General Procedure:

  • Liver microsomes are incubated with radiolabeled Vitamin K epoxide.

  • A dithiol cofactor, such as dithiothreitol (B142953) (DTT), is required for the reaction.

  • The test compound is added to the mixture.

  • The reaction products (Vitamin K quinone and hydroquinone) are extracted and separated by chromatography (e.g., HPLC).

  • The amount of radiolabeled Vitamin K quinone formed is quantified to determine the enzyme's activity. A reduction in the formation of Vitamin K quinone in the presence of the test compound signifies inhibition.

Bleeding Time Assay (Animal Models)

Principle: This in vivo assay measures the time it takes for bleeding to stop from a standardized small incision, providing a general assessment of hemostasis.

General Procedure:

  • The test animal (commonly a rat or mouse) is anesthetized.

  • A standardized incision is made, for example, by amputating a small portion of the tail.

  • The time from the incision until the cessation of bleeding is recorded.

  • Prolonged bleeding times in animals treated with the test compound compared to a control group indicate impaired hemostasis.

Alcohol Dehydrogenase Inhibition Assay

Principle: This assay measures the inhibition of the enzyme responsible for the first step in alcohol metabolism. However, the disulfiram-like reaction is primarily due to the inhibition of the subsequent enzyme, aldehyde dehydrogenase.

Aldehyde Dehydrogenase Inhibition Assay (More Relevant):

General Procedure:

  • A purified preparation of aldehyde dehydrogenase is obtained.

  • The enzyme is incubated with its substrate, acetaldehyde, and the cofactor NAD⁺.

  • The rate of the reaction is monitored by measuring the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

  • The test compound is pre-incubated with the enzyme to assess its inhibitory effect. A decrease in the rate of NADH formation indicates inhibition.

Conclusion

The presence of this compound and, to a lesser extent, methylthiadiazole side chains in cephalosporin antibiotics is strongly associated with an increased risk of hypoprothrombinemia and bleeding, as well as alcohol intolerance. The underlying mechanisms appear to be the inhibition of key enzymes in the vitamin K cycle and alcohol metabolism. For drug development professionals, it is crucial to consider these potential liabilities when designing and screening new antibiotic candidates with these structural motifs. Early in vitro and in vivo screening for these adverse effects can help in the selection of safer and more effective therapeutic agents.

References

A Comparative Analysis of NMTT-Containing and Non-NMTT Cephalosporins for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide to the performance, mechanisms, and experimental evaluation of cephalosporins with and without the N-methylthiotetrazole (NMTT) side chain.

Cephalosporins are a cornerstone of antibacterial therapy, but the presence of a 1-N-methyl-5-thiotetrazole (NMTT) side chain in some of these molecules has been associated with distinct clinical effects, notably hypoprothrombinemia and disulfiram-like reactions. This guide provides a comprehensive comparison of NMTT-containing and non-NMTT cephalosporins, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Performance and Safety Profile: A Tabular Comparison

The primary concerns with NMTT-containing cephalosporins are coagulation abnormalities and alcohol intolerance. The following tables summarize quantitative data from comparative studies and meta-analyses, offering a clear overview of the relative risks associated with these two classes of antibiotics.

Table 1: Risk of Coagulation Abnormalities with NMTT-Containing Cephalosporins Compared to Non-NMTT Cephalosporins

Adverse EventNMTT-Containing Cephalosporin (B10832234)Odds Ratio (95% CI)Reference
HypoprothrombinemiaCefoperazone2.506 (1.293–4.860)[1]
Cefamandole3.247 (1.083–9.733)[1]
Moxalactam3.367 (1.725–6.572)[1]
Cefotetan1.180 (0.895–1.556)[1]
Overall NMTT Group 1.676 (1.275–2.203) [1]
Prothrombin Time (PT) ProlongationCefoperazone4.117 (1.200–14.126)[2]
Cefamandole3.247 (1.083–9.733)[2]
Moxalactam3.606 (1.633–7.963)[2]
Overall NMTT Group 2.050 (1.398–3.005) [2]
BleedingOverall NMTT Group 1.359 (0.920–2.009) [2]

Data from a meta-analysis of 15 studies.[1][2] The odds ratio represents the increased risk of the adverse event in patients treated with NMTT-containing cephalosporins compared to those treated with non-NMTT cephalosporins.

Table 2: Incidence of Hypoprothrombinemia in a Comparative Clinical Trial

CephalosporinNMTT Side ChainIncidence of HypoprothrombinemiaReference
MoxalactamYes13 of 52 patients (25%)[3]
CeftizoximeNo1 of 43 patients (2.3%)[3]
CefotaximeNo3 of 50 patients (6%)[3]

This study highlights the significantly higher incidence of hypoprothrombinemia associated with the NMTT-containing cephalosporin moxalactam in patients with peritonitis.[3]

Underlying Mechanisms and Signaling Pathways

The distinct adverse effect profile of NMTT-containing cephalosporins stems from the biochemical properties of the NMTT side chain.

Hypoprothrombinemia: Inhibition of the Vitamin K Cycle

The NMTT side chain is a potent inhibitor of the enzyme vitamin K epoxide reductase.[4][5] This enzyme is crucial for the regeneration of reduced vitamin K, a necessary cofactor for the gamma-carboxylation of glutamic acid residues in vitamin K-dependent coagulation factors (II, VII, IX, and X).[6] Inhibition of this cycle leads to the production of under-carboxylated, inactive coagulation factors, resulting in hypoprothrombinemia and an increased risk of bleeding.[4][5]

VitaminKCycle Prothrombin Prothrombin (inactive) GGCX γ-Glutamyl Carboxylase Prothrombin->GGCX CarboxylatedProthrombin Carboxylated Prothrombin (active) VitaminK_hydroquinone Vitamin K (hydroquinone) VitaminK_hydroquinone->GGCX VitaminK_epoxide Vitamin K Epoxide VKOR Vitamin K Epoxide Reductase VitaminK_epoxide->VKOR GGCX->CarboxylatedProthrombin GGCX->VitaminK_epoxide VKOR->VitaminK_hydroquinone NMTT NMTT Side Chain NMTT->VKOR Inhibits DisulfiramReaction Ethanol Ethanol ADH Alcohol Dehydrogenase Ethanol->ADH Acetaldehyde Acetaldehyde (toxic) ALDH Aldehyde Dehydrogenase Acetaldehyde->ALDH Acetate Acetate (non-toxic) ADH->Acetaldehyde ALDH->Acetate NMTT NMTT Side Chain NMTT->ALDH Inhibits ClinicalTrialWorkflow PatientRecruitment Patient Recruitment (e.g., bacterial infection) Baseline Baseline Measurements: - Prothrombin Time (PT) - PIVKA-II Levels - Platelet Count PatientRecruitment->Baseline Randomization Randomization GroupA Group A: NMTT-containing Cephalosporin Randomization->GroupA GroupB Group B: Non-NMTT Cephalosporin Randomization->GroupB Treatment Treatment Period (e.g., 7-10 days) GroupA->Treatment GroupB->Treatment Baseline->Randomization Monitoring Daily Monitoring: - PT/INR - Signs of Bleeding Treatment->Monitoring Endpoint Endpoint Measurements: - Final PT/INR - PIVKA-II Levels - Incidence of Bleeding Events Monitoring->Endpoint Analysis Statistical Analysis: - Compare outcomes between Group A and B Endpoint->Analysis

References

A Comparative Guide to Assessing the Purity of Synthesized n-Methylthiotetrazole and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and their intermediates is paramount. The n-Methylthiotetrazole (NMTT) moiety, a critical component in several cephalosporin (B10832234) antibiotics, is a key area of focus due to its potential association with adverse effects. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized NMTT and its common alternatives, supported by detailed experimental protocols and illustrative data.

The primary alternatives to the NMTT side chain in cephalosporins include other heterocyclic thiols that aim to modulate the antibacterial spectrum, pharmacokinetic properties, and safety profile of the resulting antibiotic. Two prominent examples are 2-mercaptobenzothiazole and 1-methyl-1H-tetrazole-5-thiol . This guide will focus on the purity assessment of these three compounds.

Comparative Purity Analysis

The purity of NMTT and its alternatives can be effectively determined using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is the industry standard for quantitative purity assessment, while Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for structural confirmation and impurity identification.

Table 1: Illustrative Purity Comparison of Synthesized Thiol Compounds by HPLC-UV

CompoundRetention Time (min)Peak Area (%)Purity (%)Major Impurity (Retention Time, min)
This compound (NMTT)5.899.299.2%Unreacted starting material (3.2)
2-Mercaptobenzothiazole8.298.898.8%Dimerized impurity (12.5)
1-Methyl-1H-tetrazole-5-thiol4.599.599.5%Isomeric impurity (4.9)

Table 2: Summary of Spectroscopic Data for Purity Confirmation

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)Mass Spectrometry (m/z)
This compound (NMTT)3.9 (s, 3H, N-CH3)154.2 (C=S), 34.5 (N-CH3)[M+H]+ = 117.0
2-Mercaptobenzothiazole7.2-7.8 (m, 4H, Ar-H), 13.5 (br s, 1H, SH)178.5 (C=S), 152.8, 135.1, 126.5, 124.3, 121.8, 115.2 (Ar-C)[M+H]+ = 168.0
1-Methyl-1H-tetrazole-5-thiol3.8 (s, 3H, N-CH3)163.7 (C=S), 33.8 (N-CH3)[M+H]+ = 117.0

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are designed to be robust and can be adapted for various laboratory settings.

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Assessment

This method is suitable for the quantitative determination of the purity of NMTT and its alternatives.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of acetonitrile.

  • Purity Calculation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

1H NMR Spectroscopy for Structural Confirmation and Impurity Identification

NMR spectroscopy provides detailed structural information and can be used to identify and quantify impurities.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d6) or deuterated chloroform (B151607) (CDCl3).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • Acquisition Parameters:

    • Number of scans: 16-64

    • Relaxation delay: 5 seconds

    • Pulse angle: 30-45 degrees

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Integrate all signals.

  • Purity Assessment: The presence of impurities can be identified by signals that do not correspond to the main compound. Quantitative NMR (qNMR) can be performed by adding a certified internal standard of known concentration and comparing the integral of a signal from the analyte to that of the standard.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Profiling

LC-MS is a powerful tool for identifying unknown impurities by providing molecular weight information.

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Quadrupole or Time-of-Flight).

  • LC Conditions: Use the same HPLC method as described above.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

    • Mass Range: 50-500 m/z.

    • Capillary Voltage: 3-4 kV.

    • Fragmentor Voltage: Varies depending on the compound, typically 70-120 V to induce fragmentation for structural elucidation of impurities.

  • Data Analysis: Extract ion chromatograms for expected impurities and analyze the mass spectra of any unknown peaks to propose their structures.

Visualizations

Experimental Workflow for Purity Assessment

The following diagram illustrates the logical workflow for the comprehensive purity assessment of a synthesized thiol compound.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Purity Analysis cluster_results Results synthesis Synthesized Thiol (NMTT or Alternative) hplc HPLC-UV (Quantitative Purity) synthesis->hplc Primary Screen nmr NMR Spectroscopy (Structural Confirmation) synthesis->nmr Structural ID lcms LC-MS (Impurity Profiling) synthesis->lcms Impurity ID purity_report Purity Report (>99%?) hplc->purity_report nmr->purity_report lcms->purity_report pass Pass purity_report->pass Yes fail Fail (Repurify) purity_report->fail No

Caption: Workflow for the purity assessment of synthesized thiol compounds.

Signaling Pathway Context: NMTT and Vitamin K Metabolism

The purity of NMTT is of particular interest due to its implication in coagulation-related adverse events. The NMTT side chain has been reported to inhibit the vitamin K epoxide reductase complex, which is crucial for the carboxylation of glutamic acid residues in clotting factors.

signaling_pathway Vitamin_K Vitamin K (hydroquinone) Vitamin_K_Epoxide Vitamin K 2,3-epoxide Vitamin_K->Vitamin_K_Epoxide Carboxylated_Factors Active Clotting Factors (II, VII, IX, X) Precursor_Factors Precursor Clotting Factors Precursor_Factors->Carboxylated_Factors γ-glutamyl carboxylase Vitamin_K_Epoxide->Vitamin_K Vitamin K epoxide reductase (VKORC1) NMTT NMTT NMTT->Vitamin_K_Epoxide

Comparative Analysis of N-Methylthiotetrazole (NMTT) Cross-Reactivity in Cephalosporins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity associated with the N-methylthiotetrazole (NMTT) side chain found in several cephalosporin (B10832234) antibiotics. The primary "cross-reactive" effect of the NMTT moiety is not a classic immunological response but a pharmacological one: the induction of hypoprothrombinemia, a coagulopathy caused by the inhibition of vitamin K-dependent clotting factor synthesis. This guide presents quantitative data from clinical studies, details the experimental protocols used to assess this adverse effect, and visualizes the underlying mechanisms and workflows.

Mechanism of NMTT-Induced Coagulopathy

The NMTT side chain is implicated in coagulation disorders through its interference with the vitamin K cycle in the liver.[1] Specifically, the NMTT group has been shown to inhibit the enzyme vitamin K epoxide reductase.[2] This enzyme is crucial for regenerating the reduced form of vitamin K, which is an essential cofactor for gamma-glutamyl carboxylase—the enzyme that catalyzes the final activation step of clotting factors II (prothrombin), VII, IX, and X.[1] Inhibition of this cycle leads to the production of under-carboxylated, inactive clotting factors, resulting in a prolonged prothrombin time (PT) and an increased risk of bleeding.[2][3]

Vitamin K Cycle Inhibition by NMTT cluster_0 Hepatic Vitamin K Cycle cluster_1 NMTT Interference VK_KH2 Reduced Vitamin K (KH2) VK Vitamin K VK_KH2->VK GGCX (Carboxylation) Factors_inactive Inactive Clotting Factors (Glu forms) VKO Vitamin K Epoxide (KO) VK->VKO GGCX (Epoxidation) VKO->VK VKOR (Reduction) Factors_active Active Clotting Factors (Gla forms) Factors_inactive->Factors_active Requires KH2 NMTT NMTT Side Chain NMTT->VKO Inhibits VKOR

Caption: Mechanism of NMTT-induced coagulopathy via inhibition of the Vitamin K cycle.

Comparative Clinical Data

The risk of developing hypoprothrombinemia and subsequent bleeding varies among different cephalosporins containing the NMTT side chain. Below is a summary of quantitative data from systematic reviews and meta-analyses comparing these risks.

Table 1: Risk of Hypoprothrombinemia and Prothrombin Time (PT) Prolongation

This table summarizes the odds ratios (OR) for developing hypoprothrombinemia or experiencing PT prolongation when treated with specific NMTT-containing cephalosporins compared to non-NMTT cephalosporins.

Cephalosporin (NMTT-containing)Odds Ratio for Hypoprothrombinemia (95% CI)Odds Ratio for PT Prolongation (95% CI)
Moxalactam 3.37 (1.73–6.57)[1][4]3.61 (1.63–7.96)[1]
Cefamandole 3.25 (1.08–9.73)[1][4]3.25 (1.08–9.73)[1]
Cefoperazone 2.51 (1.29–4.86)[1][4]4.12 (1.20–14.13)[1]
Cefotetan 1.18 (0.90–1.56)[1]Not significantly associated
All NMTT-Cephalosporins 1.68 (1.28–2.20) [1][4]2.05 (1.40–3.01) [1][4]

CI: Confidence Interval. Data sourced from a 2019 systematic review and meta-analysis.[1][4]

Table 2: Risk of Hemorrhagic Events

This table presents the adjusted odds ratios (aOR) for hemorrhagic events associated with the use of specific NMTT-containing cephalosporins.

Cephalosporin (NMTT-containing)Adjusted Odds Ratio for Hemorrhagic Events (95% CI)Study Population Context
Cefoperazone 4.57 (2.63–7.95)[5][6]Nationwide nested case-control study[5][6]
Cefmetazole 2.88 (2.08–4.00)[5][6]Nationwide nested case-control study[5][6]
Flomoxef 1.35 (1.09–1.67)[5][6]Nationwide nested case-control study[5][6]
All NMTT-Cephalosporins 1.36 (0.92–2.01) [1]Meta-analysis (not statistically significant)[1]

CI: Confidence Interval.

Experimental Protocols

Assessing the potential of a compound to induce NMTT-like coagulopathy involves a series of clinical and laboratory evaluations.

Experimental Workflow cluster_workflow Workflow for Assessing Coagulopathy Risk start Patient Cohort Selection (e.g., on parenteral nutrition) treatment Administer Test Cephalosporin vs. Control (non-NMTT) start->treatment sampling Serial Blood Sampling (Baseline, Day 4, Day 7, etc.) treatment->sampling vkor_assay In Vitro VKOR Inhibition Assay (Optional, Mechanistic) treatment->vkor_assay coag_tests Coagulation Assays sampling->coag_tests pivka_assay PIVKA-II Immunoassay sampling->pivka_assay analysis Statistical Analysis (Compare PT, aPTT, PIVKA-II levels) coag_tests->analysis pivka_assay->analysis

Caption: Experimental workflow for assessing cephalosporin-induced coagulopathy.
Prothrombin Time (PT) and Activated Partial Thromboplastin (B12709170) Time (aPTT) Assays

These are fundamental screening tests to evaluate the extrinsic/common and intrinsic/common pathways of coagulation, respectively.

  • Principle: The test measures the time (in seconds) for a fibrin (B1330869) clot to form in a plasma sample after the addition of activating reagents.[7][8]

  • Specimen Collection:

    • Collect whole blood via venipuncture into a blue-top tube containing 3.2% buffered sodium citrate (B86180) anticoagulant.[9]

    • The tube must be filled to at least 90% capacity to ensure the correct blood-to-anticoagulant ratio.[10]

    • Immediately mix the sample by gentle inversion at least six times.[9]

  • Plasma Preparation:

    • Centrifuge the whole blood specimen at approximately 1500 x g for 15 minutes to obtain platelet-poor plasma (PPP).[11]

    • Carefully transfer the plasma to a clean plastic tube. Testing should be performed within 4 hours of collection.[7]

  • PT Assay Procedure (Manual Method):

    • Pre-warm the PT reagent (containing thromboplastin and calcium chloride) and the patient's plasma sample to 37°C.[7]

    • Pipette 100 µL of the PT reagent into a test tube.[7]

    • Add 50 µL of the patient's plasma to the tube, simultaneously starting a stopwatch.[7]

    • Record the time required for a visible fibrin clot to form.[7]

  • aPTT Assay Procedure (Manual Method):

    • Pipette 50 µL of aPTT reagent (containing a contact activator like silica (B1680970) and phospholipids) into a test tube.[5]

    • Add 50 µL of the patient's plasma, mix, and incubate at 37°C for a specified time (e.g., 3 minutes).[5]

    • Add 50 µL of pre-warmed calcium chloride (CaCl2) solution to the tube, simultaneously starting a stopwatch.[5]

    • Record the time required for clot formation.[5]

Note: Most clinical laboratories use automated photo-optical or mechanical coagulometers for these tests.[11]

PIVKA-II (DCP) Immunoassay

This assay specifically quantifies the amount of des-γ-carboxy prothrombin (DCP), an inactive prothrombin precursor that accumulates when the vitamin K cycle is inhibited.[6]

  • Principle: A sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is used. PIVKA-II in the sample is captured by a specific monoclonal antibody coated on a microplate. A second, enzyme-labeled antibody binds to the captured PIVKA-II, and a substrate reaction produces a measurable color change proportional to the PIVKA-II concentration.[6]

  • General ELISA Protocol:

    • Add 100 µL of standards, controls, or patient samples (serum or plasma) to the appropriate wells of the antibody-coated microplate. Incubate for 90 minutes at 37°C.[12]

    • Aspirate the liquid and wash the wells multiple times (e.g., 3 times) with wash buffer.[12]

    • Add 100 µL of Biotinylated Detection Antibody to each well. Incubate for 1 hour at 37°C.[12]

    • Aspirate and wash the wells.

    • Add 100 µL of HRP (Horseradish Peroxidase) Conjugate to each well. Incubate for 30 minutes at 37°C.[12]

    • Aspirate and wash the wells (e.g., 5 times).[12]

    • Add 90 µL of Substrate Reagent (e.g., TMB). Incubate in the dark for 15 minutes at 37°C.[12]

    • Add 50 µL of Stop Solution to terminate the reaction.[12]

    • Immediately read the absorbance at 450 nm using a microplate reader.[12]

    • Calculate the PIVKA-II concentration in the samples by comparing their absorbance to the standard curve.[13]

In Vitro Vitamin K Epoxide Reductase (VKOR) Inhibition Assay

This mechanistic assay directly measures the effect of a compound on the target enzyme's activity.

  • Principle: Microsomes isolated from cells overexpressing VKOR are incubated with the enzyme's substrate (vitamin K epoxide) and a reducing agent. The rate of product formation (vitamin K) is measured, typically by High-Performance Liquid Chromatography (HPLC), in the presence and absence of the inhibitor (e.g., NMTT).[1]

  • Protocol Outline (HPLC-based):

    • Microsome Preparation: Prepare microsomes from HEK293 or insect cells engineered to overexpress human VKORC1.[14]

    • Inhibitor Pre-incubation: In a microcentrifuge tube, prepare a reaction mixture containing a buffered solution, KCl, and the microsomal preparation. Add various concentrations of the test inhibitor (NMTT) and pre-incubate on ice for 30-60 minutes.[14]

    • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (vitamin K1 2,3-epoxide, e.g., 10 µM) and a physiologically relevant reducing agent (e.g., 40 mM Glutathione - GSH).[1][14]

    • Incubation: Incubate the reaction at 30°C for a defined period (e.g., 1.5-2 hours).[1][14]

    • Quenching and Extraction: Stop the reaction by adding an organic solvent mixture (e.g., isopropanol/hexane). Vortex and centrifuge to separate the phases.[1][14]

    • Analysis: Collect the organic phase and analyze the concentrations of the substrate (vitamin K epoxide) and the product (vitamin K quinone) using reverse-phase HPLC.[1]

    • Data Interpretation: Calculate the rate of product formation and determine the IC50 value of the inhibitor.

References

N-Methylthiotetrazole's Impact on Coagulation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological effects of n-Methylthiotetrazole (NMTT), a side chain present in some cephalosporin (B10832234) antibiotics, with alternative compounds. The primary focus is on NMTT's well-documented interference with the vitamin K cycle, leading to potential coagulopathies. Experimental data, detailed methodologies, and visual pathway representations are presented to offer a clear and objective overview for the scientific community.

Core Biological Effect: Hypoprothrombinemia

The presence of the this compound (NMTT) side chain in certain cephalosporin antibiotics is strongly associated with an increased risk of hypoprothrombinemia, a coagulation disorder characterized by a deficiency of prothrombin (Factor II).[1][2][3] This condition can lead to an increased bleeding tendency. The effect is mechanistically similar to that of coumarin (B35378) anticoagulants like warfarin.[1][4]

The proposed mechanisms for NMTT-induced hypoprothrombinemia are twofold:

  • Inhibition of Vitamin K Epoxide Reductase: The primary mechanism is believed to be the inhibition of the enzyme vitamin K epoxide reductase (VKOR).[1][5][6][7][8] This enzyme is crucial for the regeneration of reduced vitamin K, a necessary cofactor for the gamma-carboxylation of several clotting factors.

  • Inhibition of Gamma-Carboxylation: The NMTT moiety itself has been shown to directly inhibit the gamma-carboxylation of glutamic acid residues on vitamin K-dependent coagulation factor precursors.[9]

A contributing factor may also be the alteration of gut microflora, leading to reduced synthesis of vitamin K by intestinal bacteria.[5] The clinical manifestation of this interference is a decrease in the activity of vitamin K-dependent clotting factors: II, VII, IX, and X.[3][4][5]

Quantitative Comparison of Coagulopathic Effects

The following tables summarize quantitative data from studies investigating the association between NMTT-containing cephalosporins and coagulation abnormalities.

Table 1: In Vitro Inhibition of Gamma-Carboxylation by NMTT

CompoundTarget EnzymeInhibitory Concentration (IC50)Source
N-methyl-thio-tetrazole side chainGamma-carboxylation of glutamic acid1.1 mmol/L[9]

Note: The intact antibiotics containing the NMTT side chain (latamoxef, cefamandole, and cefoperazone) did not show inhibition at concentrations up to 2 mmol/l, suggesting the side chain must be cleaved to exert its inhibitory effect in vitro.[9]

Table 2: Meta-Analysis of NMTT-Containing Cephalosporins and Coagulation-Related Adverse Events

OutcomeComparisonOdds Ratio (95% CI)SignificanceSource
HypoprothrombinemiaNMTT-cephalosporins vs. Non-NMTT-cephalosporins1.676 (1.275–2.203)Significant[2][10]
Prothrombin Time (PT) ProlongationNMTT-cephalosporins vs. Non-NMTT-cephalosporins2.050 (1.398–3.005)Significant[2][10]
BleedingNMTT-cephalosporins vs. Non-NMTT-cephalosporins1.359 (0.920–2.009)Not Significant[2][10]

Table 3: Subgroup Analysis of Specific NMTT-Containing Cephalosporins and Hypoprothrombinemia

CephalosporinOdds Ratio (95% CI) vs. Non-NMTT-cephalosporinsSignificanceSource
Cefoperazone2.506 (1.293–4.860)Significant[2][10]
Cefamandole3.247 (1.083–9.733)Significant[2][10]
Moxalactam3.367 (1.725–6.572)Significant[2][10]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the key biological pathway affected by NMTT and a general workflow for investigating its effects on coagulation.

G Vitamin_K_quinone Vitamin K (Quinone) VKOR Vitamin K Epoxide Reductase (VKOR) Vitamin_K_quinone->VKOR Reduction Vitamin_K_hydroquinone Vitamin K (Hydroquinone) GGCX Gamma-Glutamyl Carboxylase (GGCX) Vitamin_K_hydroquinone->GGCX Vitamin_K_epoxide Vitamin K Epoxide Vitamin_K_epoxide->VKOR Reduction Precursors Inactive Clotting Factors (II, VII, IX, X) (Glu residues) Precursors->GGCX Active_Factors Active Clotting Factors (Gla residues) VKOR->Vitamin_K_hydroquinone GGCX->Vitamin_K_epoxide GGCX->Active_Factors Carboxylation NMTT NMTT NMTT->VKOR Inhibition NMTT->GGCX Inhibition Warfarin Warfarin Warfarin->VKOR Inhibition

Caption: The Vitamin K cycle and points of inhibition by NMTT and Warfarin.

G start Start: Hypothesis (NMTT-compound affects coagulation) in_vitro In Vitro Assays start->in_vitro animal_studies Animal Studies start->animal_studies vkor_assay VKOR Activity Assay in_vitro->vkor_assay ggcx_assay Gamma-Carboxylase Assay in_vitro->ggcx_assay clinical_studies Clinical Studies animal_studies->clinical_studies pt_aptt Prothrombin Time (PT) & aPTT Measurement animal_studies->pt_aptt factor_activity Coagulation Factor Activity Assays animal_studies->factor_activity bleeding_time Bleeding Time Studies animal_studies->bleeding_time patient_monitoring Patient Monitoring (PT/INR) clinical_studies->patient_monitoring comparative_trials Comparative Clinical Trials (NMTT vs. non-NMTT drugs) clinical_studies->comparative_trials end Conclusion: Assess Coagulopathic Risk vkor_assay->end ggcx_assay->end pt_aptt->end factor_activity->end bleeding_time->end comparative_trials->end

Caption: Experimental workflow for assessing NMTT's effects on coagulation.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on NMTT's biological effects.

Prothrombin Time (PT) Assay

The PT test evaluates the extrinsic and common pathways of coagulation and is highly sensitive to deficiencies in factors II, V, VII, and X.

  • Principle: When a mixture of tissue thromboplastin (B12709170) and calcium is added to citrated plasma, the time it takes for a fibrin (B1330869) clot to form is measured. This time is prolonged if there is a deficiency in the extrinsic or common pathway factors.

  • Sample Collection and Preparation:

    • Collect whole blood via venipuncture into a blue-top tube containing 3.2% buffered sodium citrate (B86180) anticoagulant, ensuring a 9:1 blood-to-anticoagulant ratio. The tube must be filled to at least 90% capacity.[1]

    • Gently invert the tube several times to ensure thorough mixing.

    • Centrifuge the sample at approximately 1500 x g for 15 minutes to obtain platelet-poor plasma.

    • Carefully aspirate the plasma for immediate testing or store as per laboratory guidelines. The assay should be performed within 4 hours if the sample is kept at room temperature.

  • Procedure (Manual Method):

    • Pre-warm an aliquot of the patient's plasma and a control plasma to 37°C.

    • Pipette a volume of plasma (e.g., 100 µL) into a pre-warmed test tube.

    • Add a pre-warmed solution of thromboplastin-calcium reagent (e.g., 200 µL) to the plasma and simultaneously start a stopwatch.

    • Observe the mixture for the formation of a fibrin clot by gently tilting the tube.

    • Stop the stopwatch as soon as the clot is visible and record the time in seconds.

  • Interpretation: Results are often expressed in seconds and as an International Normalized Ratio (INR), which standardizes the PT ratio. A prolonged PT/INR in a patient treated with an NMTT-containing antibiotic, which corrects upon vitamin K administration, is indicative of NMTT-induced coagulopathy. Normal PT is typically 11-13.5 seconds, with a normal INR of 0.8-1.1 in individuals not on anticoagulants.[6][10]

In Vitro Vitamin K Epoxide Reductase (VKOR) Activity Assay

This assay directly measures the enzymatic activity of VKOR and its inhibition by compounds like NMTT or warfarin.

  • Principle: The assay quantifies the conversion of vitamin K epoxide (KO) to vitamin K quinone (K) by VKOR. The activity can be measured using methods like High-Performance Liquid Chromatography (HPLC) or fluorescence.

  • Materials and Reagents:

    • Enzyme Source: Microsomes isolated from liver tissue (e.g., rat liver) or cells overexpressing VKOR.

    • Substrate: Vitamin K1 2,3-epoxide (KO).

    • Reducing Agent: Dithiothreitol (DTT) or, for more physiologically relevant results, reduced Glutathione (GSH).

    • Reaction Buffer: A suitable buffer such as HEPES or Tris-HCl at a physiological pH.

    • Test Compound: NMTT or control compound.

  • Procedure (HPLC-Based):

    • Prepare a reaction mixture containing the reaction buffer, the reducing agent (e.g., GSH), and the microsomal enzyme preparation.

    • Add the test compound (NMTT) or a vehicle control to the mixture and pre-incubate.

    • Initiate the reaction by adding the KO substrate.

    • Incubate the reaction at 37°C for a defined period within the linear range of the reaction.

    • Stop the reaction by adding a quenching solution (e.g., isopropanol/hexane).

    • Extract the vitamin K metabolites into the organic phase by vortexing and centrifugation.

    • Analyze the organic phase by reverse-phase HPLC to separate and quantify the amounts of KO and the product, K.

  • Data Analysis: The activity of VKOR is determined by the rate of K formation. The inhibitory effect of NMTT is calculated by comparing the enzyme activity in the presence of NMTT to the control. An IC50 value can be determined from a dose-response curve.

In Vitro Gamma-Glutamyl Carboxylase (GGCX) Assay

This assay measures the activity of GGCX, the enzyme that carboxylates vitamin K-dependent proteins, and its inhibition by NMTT.

  • Principle: The assay measures the incorporation of radiolabeled ¹⁴CO₂ into a synthetic peptide substrate that mimics the propeptide region of a vitamin K-dependent protein.

  • Materials and Reagents:

    • Enzyme Source: Microsomal preparations from liver.

    • Substrates: A synthetic peptide substrate (e.g., FLEEL - Phe-Leu-Glu-Glu-Leu), reduced vitamin K (hydroquinone), and NaH¹⁴CO₃ (radiolabeled bicarbonate).

    • Test Compound: NMTT or control compound.

  • Procedure:

    • Combine the microsomal enzyme source, the peptide substrate, and the test compound (NMTT) in a reaction vessel.

    • Initiate the reaction by adding reduced vitamin K and NaH¹⁴CO₃.

    • Incubate the mixture at a controlled temperature (e.g., 25°C) for a specific time.

    • Stop the reaction, typically by adding an acid (e.g., trichloroacetic acid).

    • Measure the amount of ¹⁴C incorporated into the peptide substrate, which is a direct measure of GGCX activity. This can be done by separating the peptide from unincorporated ¹⁴CO₂ and measuring radioactivity via liquid scintillation counting.

  • Data Analysis: The inhibitory effect of NMTT is determined by comparing the GGCX activity in its presence to a control. An IC50 value, the concentration of NMTT that causes 50% inhibition, can be calculated.[9]

References

Navigating the Landscape of Nicotinamide N-Methyltransferase (NNMT) Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of novel enzyme inhibitors is paramount. While specific SAR data for N-methyl-N-(1-methyl-1H-tetrazol-5-yl)-formamide (NMTT) analogs remains limited in publicly accessible literature, a broader examination of inhibitors targeting Nicotinamide (B372718) N-Methyltransferase (NNMT) provides a valuable framework for analog design and development. NNMT is a critical enzyme in cellular metabolism and has emerged as a promising therapeutic target for a range of diseases, including metabolic disorders and cancer.

This guide provides a comparative analysis of various classes of NNMT inhibitors, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways to inform future research in this area.

Comparative Analysis of NNMT Inhibitor Activity

The inhibitory potency of different compound classes against NNMT varies significantly, highlighting diverse binding mechanisms and chemical scaffolds. The following table summarizes the in vitro activity of representative NNMT inhibitors.

Compound ClassRepresentative Compound/AnalogTarget/Mechanism of ActionIC50 (µM)Ki (nM)Reference(s)
Quinolinium Derivatives 5-amino-1-methylquinoliniumNicotinamide (NAM) mimetic1.2-[1]
Bisubstrate Inhibitors VH45Targets NAM and SAM binding sites29.2-[1]
Bisubstrate Inhibitors MS2734Targets NAM and SAM binding sites14.0-[1]
Bisubstrate Inhibitors Naphthalene-based analog (15)Targets NAM and SAM binding sites1.4-[1]
Propargyl-linked Bisubstrate Analog 2aTight-binding bisubstrate inhibitor-1.6[2]
General Methyltransferase Inhibitors S-adenosyl-L-homocysteine (SAH)SAM binding site26.3-[1]
General Methyltransferase Inhibitors SinefunginSAM binding site3.9-[1]

Structure-Activity Relationship (SAR) Insights

SAR studies on various NNMT inhibitors have revealed several key features influencing their potency:

  • Quinolinium-Based Inhibitors: For analogs of 1-methylquinolinium (B1204318) (1-MQ), small substituents on the quinolinium ring are generally well-tolerated. However, the introduction of bulky groups leads to a loss of binding affinity, likely due to steric hindrance within the nicotinamide binding pocket.[1] The addition of an amino group at the 5-position, as seen in 5-amino-1-methylquinolinium, significantly enhances inhibitory activity by approximately tenfold compared to the parent 1-MQ.[1]

  • Bisubstrate Inhibitors: These inhibitors are designed to occupy both the nicotinamide (NAM) and the S-adenosylmethionine (SAM) binding sites, offering the potential for high potency and selectivity.[2] The linker connecting the NAM and SAM mimetic moieties is a critical determinant of activity. Studies on propargyl-linked bisubstrate analogs have shown that a 3-carbon atom linker is optimal for potent inhibition.[2] Furthermore, modifications to the adenosine-mimicking portion of bisubstrate inhibitors can significantly impact binding affinity.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are representative protocols for the synthesis and biological evaluation of NNMT inhibitors.

General Synthesis of Propargyl-linked Bisubstrate NNMT Inhibitors

A common synthetic strategy for creating propargyl-linked bisubstrate inhibitors involves the coupling of a nicotinamide analog with a modified adenosine (B11128) derivative.

Materials:

  • Nicotinamide or a substituted nicotinamide derivative

  • Propargyl bromide

  • A suitable adenosine analog with a reactive functional group (e.g., an azide (B81097) for "click chemistry")

  • Copper(I) catalyst (for click chemistry)

  • Appropriate solvents (e.g., DMF, DMSO)

  • Purification reagents (e.g., silica (B1680970) gel for column chromatography)

Procedure:

  • Propargylation of Nicotinamide: React nicotinamide with propargyl bromide in the presence of a suitable base to yield N-propargylnicotinamide.

  • Synthesis of Adenosine Analog: Prepare an adenosine derivative containing a functional group suitable for coupling (e.g., an azido (B1232118) group at the 5' position).

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry): React the N-propargylnicotinamide with the azido-adenosine analog in the presence of a copper(I) catalyst to form the triazole-linked bisubstrate inhibitor.

  • Purification: Purify the final compound using column chromatography or preparative HPLC.

  • Characterization: Confirm the structure of the synthesized inhibitor using techniques such as NMR and mass spectrometry.

In Vitro NNMT Inhibition Assay (SAHH-Coupled Fluorescence Assay)

This assay is commonly used to determine the inhibitory activity of compounds against NNMT.

Materials:

  • Recombinant human NNMT enzyme

  • S-adenosylmethionine (SAM)

  • Nicotinamide (NAM)

  • S-adenosyl-L-homocysteine hydrolase (SAHH)

  • ThioGlo™ 1 (or a similar fluorescent probe for detecting free thiols)

  • Test compounds (potential inhibitors)

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

Procedure:

  • Reaction Setup: In a microplate, combine the NNMT enzyme, SAHH, and the test compound at various concentrations in the assay buffer.

  • Initiation of Reaction: Start the enzymatic reaction by adding SAM and NAM to the wells.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period.

  • Detection: The NNMT reaction produces S-adenosyl-L-homocysteine (SAH), which is then hydrolyzed by SAHH to homocysteine and adenosine. The free thiol group of homocysteine reacts with the fluorescent probe.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Visualizing NNMT Inhibition

Understanding the mechanism of NNMT and the binding modes of its inhibitors is crucial for rational drug design.

NNMT_Inhibition cluster_NNMT_Reaction NNMT Catalytic Cycle cluster_Inhibition_Mechanisms Inhibitor Binding Modes SAM SAM NNMT_Enzyme NNMT SAM->NNMT_Enzyme Binds NAM Nicotinamide NAM->NNMT_Enzyme Binds Methylated_NAM N-Methylnicotinamide NNMT_Enzyme->Methylated_NAM Produces SAH SAH NNMT_Enzyme->SAH Produces NAM_Analog NAM Analog (e.g., Quinolinium) NNMT_Active_Site NNMT Active Site NAM_Analog->NNMT_Active_Site Competitive with NAM Bisubstrate_Inhibitor Bisubstrate Inhibitor Bisubstrate_Inhibitor->NNMT_Active_Site Occupies both NAM and SAM sites

Figure 1: Simplified schematic of the Nicotinamide N-Methyltransferase (NNMT) catalytic cycle and the binding modes of different classes of inhibitors.

Experimental_Workflow cluster_Synthesis Compound Synthesis & Characterization cluster_Evaluation Biological Evaluation Start Starting Materials Synthesis Chemical Synthesis (e.g., Click Chemistry) Start->Synthesis Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Analysis (NMR, MS) Purification->Characterization Inhibition_Assay NNMT Inhibition Assay (IC50 Determination) Characterization->Inhibition_Assay SAR_Analysis Structure-Activity Relationship Analysis Inhibition_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Figure 2: General workflow for the synthesis and biological evaluation of novel NNMT inhibitors.

References

N-Methylthiotetrazole: A Comparative Analysis of In Vitro and In Vivo Effects on Coagulation and Hepatic Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Methylthiotetrazole (NMTT) is a chemical moiety found in the side chains of several β-lactam antibiotics. Its presence has been associated with significant coagulation abnormalities, specifically hypoprothrombinemia, a condition characterized by a deficiency of prothrombin and other vitamin K-dependent clotting factors. This guide provides an objective comparison of the in vitro and in vivo effects of NMTT, supported by experimental data, to elucidate its mechanism of action and potential toxicities.

Core Mechanism: Interference with Vitamin K Metabolism

The primary mechanism by which NMTT induces bleeding diatheses is through its interference with the vitamin K cycle. In vivo studies have consistently demonstrated that administration of NMTT-containing antibiotics leads to a functional vitamin K deficiency.[1][2][3][4][5] This occurs through the inhibition of the enzyme vitamin K epoxide reductase.[1][2][3][4][5] This enzyme is critical for the conversion of vitamin K epoxide back to its active hydroquinone (B1673460) form, which is an essential cofactor for the γ-carboxylation of glutamate (B1630785) residues in vitamin K-dependent coagulation factors (II, VII, IX, and X).

Interestingly, a discrepancy exists between the in vivo and in vitro effects on this key enzyme. While in vivo administration of NMTT clearly impairs the function of vitamin K epoxide reductase, direct application of NMTT in in vitro assays does not show the same inhibitory effect.[1] This suggests that a metabolite of NMTT, rather than the parent compound, may be the active inhibitor in vivo.

Data Presentation: In Vitro vs. In Vivo Effects of this compound

ParameterIn Vitro EffectsIn Vivo EffectsSupporting Evidence
Vitamin K Epoxide Reductase Activity No direct inhibition observed.[1]Decreased activity, leading to an accumulation of vitamin K epoxide.[1][3]Animal studies (rats) and clinical observations in patients.[1][3][6]
Vitamin K-Dependent Carboxylase Activity Weak inhibition observed in some studies, but the relevance is debated.[7][8]Indirectly inhibited due to the lack of active vitamin K hydroquinone.Inferred from the presence of under-carboxylated prothrombin (PIVKA-II).[3][9][10]
Prothrombin Time (PT) No direct effect on PT in therapeutic concentrations.[2]Significant prolongation observed.[2][3][6][9][10][11]Clinical trials and case reports in patients receiving NMTT-containing antibiotics.[3][9][10]
Vitamin K-Dependent Coagulation Factors (II, VII, IX, X) No direct effect on factor levels.Decreased levels of active factors.[2][9][10]Measurements in patients treated with NMTT-containing cephalosporins.[9][10]
Response to Vitamin K Administration Not applicable.Reversal of hypoprothrombinemia and normalization of PT.[2][8][9]Clinical intervention studies.[9]
Hepatotoxicity Limited direct evidence on NMTT alone. General in vitro models using primary hepatocytes or cell lines like HepG2 are available to assess drug-induced liver injury.[12][13][14]While the primary effect is on vitamin K metabolism in the liver, direct hepatotoxicity of NMTT itself is not a prominent reported feature. However, impaired liver function is a predisposing factor for NMTT-induced coagulopathy.[5]General toxicology studies and clinical observations.[5]

Experimental Protocols

In Vivo Assessment of NMTT Effects on Coagulation in Rats

A common experimental model to assess the in vivo effects of NMTT involves its administration to rats, followed by the evaluation of various hemostatic parameters.

  • Animal Model: Male Sprague-Dawley rats are typically used.

  • Treatment: NMTT is administered, often intraperitoneally or subcutaneously, at varying doses and for a specified duration. A control group receives a vehicle solution.

  • Sample Collection: Blood samples are collected via cardiac puncture or from the tail vein at designated time points. The liver may also be harvested for microsomal preparations.

  • Coagulation Assays: Prothrombin time (PT) and activated partial thromboplastin (B12709170) time (aPTT) are measured using standard coagulometers.

  • Vitamin K Metabolite Analysis: The ratio of vitamin K epoxide to vitamin K in the liver is determined using high-performance liquid chromatography (HPLC). An increased ratio is indicative of vitamin K epoxide reductase inhibition.[1]

  • Enzyme Activity Assays: Liver microsomes are isolated to measure the activity of vitamin K epoxide reductase and vitamin K-dependent carboxylase.

In Vitro Assessment of Vitamin K Epoxide Reductase Activity

To assess the direct effect of NMTT on enzyme activity, in vitro assays are performed using liver microsomes.

  • Microsome Preparation: Livers from untreated rats are homogenized, and the microsomal fraction is isolated by differential centrifugation.

  • Incubation: The microsomal preparation is incubated with a substrate (e.g., vitamin K epoxide) and a reducing agent (e.g., dithiothreitol). NMTT is added to the experimental group, while a control group receives the vehicle.

  • Product Measurement: The conversion of vitamin K epoxide to vitamin K is quantified using HPLC. A lack of difference in the rate of conversion between the NMTT and control groups indicates no direct inhibition.[1]

Mandatory Visualization

Vitamin_K_Cycle cluster_0 Vitamin K Cycle VK_KH2 Vitamin K (Hydroquinone) VK Vitamin K (Quinone) VK_KH2->VK Carboxylation (Factors II, VII, IX, X) VK->VK_KH2 Vitamin K Reductase VKO Vitamin K Epoxide VK->VKO Epoxidation VKO->VK Vitamin K Epoxide Reductase NMTT This compound (in vivo metabolite) NMTT->VKO Inhibits

Caption: The Vitamin K cycle and the point of inhibition by this compound.

Experimental_Workflow cluster_invivo In Vivo Assessment cluster_invitro In Vitro Assessment invivo_start Administer NMTT to Animal Model invivo_blood Blood Sample Collection invivo_start->invivo_blood invivo_liver Liver Tissue Harvesting invivo_start->invivo_liver invivo_coag Coagulation Assays (PT, aPTT) invivo_blood->invivo_coag invivo_hplc HPLC Analysis (VK/VKO Ratio) invivo_liver->invivo_hplc invivo_enzyme Microsomal Enzyme Activity Assays invivo_liver->invivo_enzyme invitro_start Isolate Liver Microsomes invitro_incubate Incubate with NMTT and Substrate invitro_start->invitro_incubate invitro_measure Measure Enzyme Product Formation invitro_incubate->invitro_measure

Caption: Generalized workflow for in vivo and in vitro assessment of NMTT effects.

References

A Comparative Guide to the Validation of Bioassays for N-Methylthiotetrazole (NMTT) Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for the validation of bioassays designed to assess the biological activity of N-Methylthiotetrazole (NMTT). The primary biological activity of concern for NMTT, a side chain found in some cephalosporin (B10832234) antibiotics, is its potential to inhibit the vitamin K-dependent gamma-carboxylation of glutamic acid residues in coagulation factors, which can lead to hypoprothrombinemia and an increased risk of bleeding.[1][2]

This document outlines the experimental protocols and validation parameters for a functional bioassay that measures the inhibitory activity of NMTT on its target enzyme, gamma-glutamyl carboxylase (GGCX). It also presents a validated analytical method, High-Performance Liquid Chromatography (HPLC), as a robust alternative for the quantitative analysis of NMTT in biological matrices. The guide is intended to assist researchers in selecting and validating appropriate assays for preclinical and clinical studies involving NMTT-containing compounds.

Mechanism of NMTT Activity: Inhibition of the Vitamin K Cycle

NMTT exerts its anticoagulant effect by interfering with the vitamin K cycle, a critical pathway for the post-translational modification of several clotting factors (II, VII, IX, and X). Specifically, NMTT has been shown to inhibit the enzyme gamma-glutamyl carboxylase (GGCX), which is responsible for the carboxylation of glutamate (B1630785) (Glu) residues to gamma-carboxyglutamate (B555490) (Gla) on these clotting factors. This carboxylation is essential for their calcium-binding capacity and subsequent activation during the coagulation cascade. Inhibition of GGCX leads to the circulation of under-carboxylated, inactive clotting factors, thereby impairing hemostasis.[1][2][3][4]

Vitamin K Cycle and NMTT Inhibition cluster_enzymes VK_epoxide Vitamin K Epoxide VK_quinone Vitamin K Quinone VK_epoxide->VK_quinone Reduction VK_hydroquinone Vitamin K Hydroquinone (B1673460) VK_quinone->VK_hydroquinone Reduction VKOR Vitamin K Epoxide Reductase (VKOR) VK_hydroquinone->VK_epoxide Oxidation GGCX γ-Glutamyl Carboxylase (GGCX) Glu Glutamate (Glu) Residues (Inactive Clotting Factors) GGCX->Glu Gla γ-Carboxyglutamate (Gla) Residues (Active Clotting Factors) Glu->Gla Carboxylation Inhibition Inhibition->GGCX NMTT NMTT NMTT->Inhibition

Figure 1. NMTT inhibits the Vitamin K cycle.

Comparison of Bioassay and Analytical Methods

The assessment of NMTT's biological activity can be approached through two primary methodologies: a functional bioassay that directly measures the inhibition of GGCX, and an analytical method such as HPLC that quantifies the concentration of NMTT in a biological sample. The choice of method depends on the specific research question, with the bioassay providing a direct measure of functional activity and the HPLC method offering precise quantification of the compound.

ParameterBioassay (GGCX Inhibition)HPLC (NMTT Quantification)
Principle Measures the functional inhibition of gamma-glutamyl carboxylase activity.Quantifies the concentration of NMTT in a biological matrix.
Endpoint IC50 (50% inhibitory concentration), percent inhibition.Concentration (e.g., µg/mL or ng/mL).
Linearity Typically demonstrates a sigmoidal dose-response curve.Excellent linearity over a defined concentration range (r² > 0.99).
Precision (%CV) Intra-assay: <15%, Inter-assay: <20%Intra-assay: <10%, Inter-assay: <15%
Accuracy (% Recovery) Not directly applicable; accuracy is reflected in the consistency of the IC50 value.85-115%
Limit of Quantification Dependent on the sensitivity of the detection method (e.g., radiometric or fluorescence).Typically in the low ng/mL range.
Specificity High for the specific enzymatic reaction, but may be susceptible to off-target effects.High, based on chromatographic separation and specific detection.
Throughput Moderate, can be adapted to 96-well plate format.High, with the use of autosamplers.

Experimental Protocols

Bioassay: In Vitro Inhibition of Gamma-Glutamyl Carboxylase (GGCX)

This protocol describes a radiometric assay to determine the inhibitory activity of NMTT on GGCX. The assay measures the incorporation of radiolabeled bicarbonate (¹⁴CO₃²⁻) into a synthetic peptide substrate.

Materials:

  • Rat liver microsomes (source of GGCX)

  • Synthetic peptide substrate (e.g., FLEEL)

  • This compound (NMTT)

  • Vitamin K hydroquinone

  • ¹⁴C-labeled sodium bicarbonate (NaH¹⁴CO₃)

  • Dithiothreitol (DTT)

  • Tris-HCl buffer

  • Scintillation cocktail and vials

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, DTT, the synthetic peptide substrate, and rat liver microsomes.

  • Add varying concentrations of NMTT to the reaction mixture. A control with no NMTT should be included.

  • Initiate the reaction by adding Vitamin K hydroquinone and NaH¹⁴CO₃.

  • Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding a strong acid (e.g., trichloroacetic acid).

  • Capture the carboxylated peptide on a filter paper and wash to remove unincorporated ¹⁴C-bicarbonate.

  • Place the filter paper in a scintillation vial with scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each NMTT concentration relative to the control and determine the IC50 value. A known 50% inhibitory concentration for NMTT is 1.1 mmol/l.[2]

start Start prep_mix Prepare Reaction Mixture (Microsomes, Peptide, Buffer, DTT) start->prep_mix add_nmtt Add NMTT (Varying Concentrations) prep_mix->add_nmtt initiate_rxn Initiate Reaction (Vitamin K, NaH¹⁴CO₃) add_nmtt->initiate_rxn incubate Incubate at 37°C initiate_rxn->incubate stop_rxn Stop Reaction (Trichloroacetic Acid) incubate->stop_rxn filter_wash Filter and Wash stop_rxn->filter_wash measure Measure Radioactivity (Scintillation Counting) filter_wash->measure analyze Calculate % Inhibition and IC50 measure->analyze end End analyze->end

Figure 2. Workflow for GGCX inhibition bioassay.
Analytical Method: HPLC for NMTT Quantification in Human Plasma

This protocol provides a representative method for the quantification of NMTT in human plasma using reverse-phase HPLC with UV detection.

Materials:

  • HPLC system with UV detector

  • C18 analytical column

  • NMTT reference standard

  • Internal standard (IS), e.g., a structural analog

  • HPLC-grade acetonitrile (B52724) and methanol

  • Trifluoroacetic acid (TFA)

  • Ultrapure water

  • Drug-free human plasma

  • Protein precipitation agent (e.g., acetonitrile or perchloric acid)

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma, add 10 µL of the internal standard solution.

    • Add 200 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of 0.1% TFA in water (A) and 0.1% TFA in acetonitrile (B).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV at 254 nm.

  • Validation:

    • Linearity: Prepare calibration standards by spiking known concentrations of NMTT into drug-free plasma. Analyze in triplicate and construct a calibration curve.

    • Precision and Accuracy: Analyze quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day).

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration that can be reliably detected and quantified.

    • Specificity: Analyze blank plasma to ensure no interfering peaks at the retention times of NMTT and the IS.

start Start sample_prep Plasma Sample Preparation (Add IS, Protein Precipitation) start->sample_prep centrifuge Centrifuge sample_prep->centrifuge supernatant Collect and Evaporate Supernatant centrifuge->supernatant reconstitute Reconstitute in Mobile Phase supernatant->reconstitute inject Inject into HPLC reconstitute->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect quantify Quantify NMTT Concentration detect->quantify end End quantify->end

Figure 3. Workflow for HPLC analysis of NMTT.

Conclusion

The validation of a bioassay for this compound activity is crucial for understanding its potential clinical effects. A functional bioassay measuring the inhibition of gamma-glutamyl carboxylase provides a direct assessment of NMTT's biological impact on the coagulation cascade. This method is essential for mechanistic studies and for evaluating the relative potency of different NMTT-containing compounds.

Alternatively, a validated HPLC method offers a highly specific and quantitative approach to determine the concentration of NMTT in biological fluids. This analytical method is indispensable for pharmacokinetic and toxicokinetic studies, allowing for the correlation of drug exposure with biological effects.

The choice between a bioassay and an analytical method will depend on the specific objectives of the study. For a comprehensive evaluation of NMTT's activity, a combination of both approaches is often recommended, providing a link between the administered dose, the resulting systemic exposure, and the functional biological response. This integrated approach ensures a thorough understanding of the compound's safety and efficacy profile.

References

Safety Operating Guide

Navigating the Safe Disposal of n-Methylthiotetrazole in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Understanding the specific procedures for handling and disposing of compounds like n-Methylthiotetrazole (NMTT), also known as 1-Methyl-5-mercaptotetrazole, is paramount. This guide provides a comprehensive, step-by-step approach to the safe disposal of NMTT, ensuring the protection of laboratory personnel and the environment.

Core Safety and Handling Protocols

Before initiating any disposal procedure, it is crucial to be familiar with the inherent hazards of this compound. Adherence to proper Personal Protective Equipment (PPE) is the first line of defense against chemical exposure.

Hazard Identification:

Based on available safety data for 5H-Tetrazole-5-thione, 1,2-dihydro-1-methyl-, the following hazards are identified:

  • May cause skin, eye, and respiratory irritation.[1]

  • Harmful if swallowed.[1]

Personal Protective Equipment (PPE):

To minimize exposure, the following PPE should be worn when handling NMTT for disposal:

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves, and inspect them before use.[2][3]

  • Eye/Face Protection: Use tightly fitting safety goggles or a face shield.[2]

  • Skin and Body Protection: A lab coat is required and should be removed before leaving the laboratory area.[2][3] For larger quantities or in case of a spill, impervious clothing may be necessary.

  • Respiratory Protection: In case of insufficient ventilation or the generation of dust, use a particulate filter device.[1]

Quantitative Safety Data Summary

While specific quantitative data for this compound is not extensively available, the following table summarizes key safety and disposal parameters based on general laboratory chemical safety guidelines.

ParameterGuidelineCitation
Waste Classification Must be determined by the waste generator in accordance with local, regional, and national regulations.[2]
Storage Limit in Lab Do not store more than 10 gallons of hazardous waste in your lab.[4]
Container Material Chemically resistant, leak-proof, with a secure, tight-fitting lid. Do not use metal containers for corrosive materials.[1][5]
Labeling Must include "Hazardous Waste," the full chemical name, accumulation start date, and associated hazards.[1][6]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with all applicable local, regional, and national regulations. The following is a general procedural outline:

Step 1: Waste Segregation

Proper segregation at the point of generation is the most critical step.[1]

  • Solid Waste: This includes unused or expired NMTT powder, contaminated weigh boats, and absorbent materials from spill cleanups.

  • Liquid Waste: Solutions containing NMTT.

  • Contaminated Labware: Items such as vials, pipettes, and other glassware that have come into contact with NMTT.

Never mix NMTT waste with other chemical waste streams unless compatibility has been confirmed.[1][4] Specifically, avoid mixing with incompatible materials such as strong oxidizing agents.

Step 2: Containerization

  • Select a compatible container that is chemically resistant and has a secure, tight-fitting lid.[1] For liquid waste, ensure the container is leak-proof.

  • Use secondary containment, such as a tray, for all liquid waste containers to mitigate spills or leaks.[5]

Step 3: Labeling

  • Immediately affix a hazardous waste label to the container.[1] The label must include:

    • The words "Hazardous Waste."[6]

    • The full chemical name: "this compound" or "1-Methyl-5-mercaptotetrazole."[6]

    • The accumulation start date.[1]

    • Associated hazards (e.g., "Irritant," "Harmful").[1]

Step 4: Storage

  • Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[7]

  • Ensure the storage area is away from incompatible materials.[5] Do not store waste containers in hallways or other public locations.[8]

Step 5: Disposal

  • The recommended disposal method for this compound is likely incineration by a licensed hazardous waste disposal company.[1][9]

  • Crucial Disposal Prohibitions:

    • DO NOT empty into drains or dispose of in the sewer system.[1]

    • DO NOT dispose of in the general trash.[1]

    • DO NOT dispose of by evaporation in a fume hood.[4]

  • Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to arrange for pickup.[7]

Experimental Protocols: Spill Management

In the event of an this compound spill, immediate action is required to contain and clean the area while ensuring personnel safety.

  • Ensure Safety: Evacuate non-essential personnel and ensure adequate ventilation.[1]

  • Don PPE: Wear the appropriate personal protective equipment as outlined above.

  • Contain Spill:

    • For solid spills, avoid generating dust.[2] Gently cover with a damp absorbent material.[9]

    • For liquid spills, use an inert absorbent material to contain the spill.[7]

  • Clean-Up:

    • Carefully sweep or scoop up the contained material and place it into a suitable, labeled container for disposal.[2]

    • Use absorbent paper dampened with water to pick up any remaining residue.[1]

  • Decontaminate Area: Wash the spill surface with a strong soap and water solution.[1]

  • Dispose of Waste: All cleanup materials must be collected, sealed in a vapor-tight plastic bag or other appropriate container, and disposed of as hazardous waste.[1]

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

cluster_0 Start: NMTT Waste Generation cluster_1 Step 1: Segregation & Containerization cluster_2 Step 2: Storage cluster_3 Step 3: Disposal start Generate NMTT Waste (Solid, Liquid, or Contaminated Material) segregate Segregate Waste by Type start->segregate spill Spill Occurs? start->spill containerize Place in a Compatible, Leak-Proof Container segregate->containerize label_container Affix Hazardous Waste Label containerize->label_container store Store in Designated, Secure Hazardous Waste Area label_container->store contact_ehs Contact EHS or Licensed Waste Disposal Company store->contact_ehs pickup Arrange for Waste Pickup contact_ehs->pickup document Maintain Disposal Records pickup->document end End: Proper Disposal document->end spill->segregate No spill_protocol Follow Spill Management Protocol spill->spill_protocol Yes spill_protocol->containerize Collect Spill Debris

Caption: Workflow for this compound Waste Disposal.

References

Personal protective equipment for handling n-Methylthiotetrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling n-Methylthiotetrazole (NMTT). Given the absence of a specific Safety Data Sheet (SDS) for NMTT, this guidance is based on safety protocols for structurally related tetrazole and thiol compounds. It is imperative to treat this compound as a potentially hazardous substance and to adhere to stringent safety measures.

I. Personal Protective Equipment (PPE)

Due to the potential hazards associated with tetrazole and thiol compounds, including possible flammability, skin sensitization, and irritation, a comprehensive PPE protocol is mandatory.

Table 1: Required Personal Protective Equipment for Handling this compound

PPE CategorySpecificationRationale
Engineering Controls Certified Chemical Fume HoodTo mitigate the inhalation of potential vapors and control the strong, unpleasant odors characteristic of thiol compounds.
Eye and Face Protection Tightly fitting safety goggles with side-shields or a full-face shield.Protects against chemical splashes and potential aerosols.
Hand Protection Chemical-resistant nitrile rubber gloves (minimum thickness >0.11 mm). Double-gloving is highly recommended.Prevents direct skin contact. Always inspect gloves for any signs of degradation before use.
Skin and Body Protection Flame-resistant laboratory coat worn over long-sleeved clothing.Protects against splashes and prevents contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator may be necessary if work is conducted outside of a fume hood or if irritation is experienced.Provides an additional layer of protection against inhalation of airborne particles or vapors.
Footwear Closed-toe shoes.Protects feet from spills and falling objects.

II. Operational and Handling Plan

A systematic approach to handling this compound is crucial for minimizing exposure and ensuring laboratory safety.

Step-by-Step Handling Procedure:

  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Verify the immediate accessibility of an eyewash station and a safety shower.

    • Prepare and clearly label all necessary glassware and equipment within the fume hood.

    • Have designated and labeled waste containers for both liquid and solid chemical waste readily available.

    • Prepare a bleach bath (a 1:1 mixture of commercial bleach and water) inside the fume hood for the immediate decontamination of glassware and utensils that come into contact with NMTT.

  • Handling:

    • Don all required PPE before entering the designated handling area.

    • Allow the this compound container to equilibrate to room temperature before opening to prevent moisture condensation.

    • Conduct all manipulations of NMTT, including weighing and transferring, within the chemical fume hood to minimize odor release and potential inhalation exposure.

    • For transfers of solutions, utilize a syringe or cannula to minimize the release of volatile compounds.

  • Post-Handling:

    • Decontaminate all non-disposable equipment that has come into contact with NMTT by immersing it in the prepared bleach bath for at least 14 hours.

    • Wipe down the work surface within the fume hood with a suitable decontaminating solution.

III. Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Table 2: Disposal Procedures for this compound Waste

Waste TypeDisposal Protocol
Liquid NMTT Waste Collect all liquid waste containing NMTT in a designated, sealed, and clearly labeled hazardous waste container. The label must explicitly state "Thiol-Containing Waste."
Solid NMTT Waste Place all contaminated solid waste, such as gloves, pipette tips, and paper towels, into a sealed plastic bag. This bag should then be placed into a designated solid hazardous waste container labeled appropriately.
Decontamination Solutions The bleach solution used for decontamination must be neutralized and disposed of as hazardous waste according to institutional and local regulations.
Final Disposal All chemical waste must be disposed of through a licensed hazardous waste contractor, adhering to all institutional, local, and federal regulations.

IV. Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Table 3: Emergency Response Protocol

IncidentProcedure
Skin Contact Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes while removing any contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Small Spill Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. Decontaminate the spill area with a bleach solution.
Large Spill Evacuate the area immediately and contact your institution's emergency response team.

PPE_Selection_Workflow Start Start AssessHazards AssessHazards Start->AssessHazards EngineeringControls EngineeringControls AssessHazards->EngineeringControls Primary Control RespiratoryProtection RespiratoryProtection AssessHazards->RespiratoryProtection Secondary Control (if required) EyeProtection EyeProtection EngineeringControls->EyeProtection HandProtection HandProtection EngineeringControls->HandProtection BodyProtection BodyProtection EngineeringControls->BodyProtection Proceed Proceed EyeProtection->Proceed HandProtection->Proceed BodyProtection->Proceed RespiratoryProtection->Proceed

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.